molecular formula C12H16Cl2O3 B1607801 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene CAS No. 98919-15-4

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Cat. No.: B1607801
CAS No.: 98919-15-4
M. Wt: 279.16 g/mol
InChI Key: LVANXKPFPPBKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene ( 98919-15-4) is a high-purity organic compound with the molecular formula C12H16Cl2O3 and a molecular weight of 279.16 g/mol . This molecule features a benzene ring disubstituted with chlorine atoms at the 1 and 2 positions, and a 2,2-diethoxyethoxy functional group at the 4 position, making it a versatile protected aldehyde intermediate . The diethoxy acetal group can be deprotected under mild acidic conditions to generate 3,4-dichlorophenoxyacetaldehyde, a valuable electrophile for synthesizing heterocycles or for use in nucleophilic addition reactions . Its structure, characterized by the canonical SMILES CCOC(COC1=CC(=C(C=C1)Cl)Cl)OCC, offers multiple sites for chemical modification . The chlorine atoms are susceptible to nucleophilic aromatic substitution, particularly the chlorine ortho to the ether linkage, which can be activated and displaced by amines, alkoxides, and other nucleophiles to create a diverse library of disubstituted benzene derivatives . This compound is a crucial synthetic intermediate in developing more complex molecules for pharmaceutical research, agrochemical discovery, and materials science. It serves as a key precursor in organic synthesis, and its physical properties include a density of approximately 1.198 g/cm³ and a boiling point of around 352.1°C at 760 mmHg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-4-(2,2-diethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2O3/c1-3-15-12(16-4-2)8-17-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVANXKPFPPBKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC(=C(C=C1)Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381908
Record name 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98919-15-4
Record name 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98919-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , a specialized intermediate critical for the synthesis of benzofuran scaffolds in medicinal chemistry.

A Versatile Masked Aldehyde for Heterocyclic Synthesis[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a halogenated aromatic ether featuring a diethyl acetal side chain. It acts as a stable, "masked" equivalent of (3,4-dichlorophenoxy)acetaldehyde, preventing premature polymerization or oxidation of the aldehyde group during intermediate handling.

PropertyData
CAS Registry Number 98919-15-4
IUPAC Name 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
Synonyms (3,4-Dichlorophenoxy)acetaldehyde diethyl acetal; 1-(2,2-Diethoxyethoxy)-3,4-dichlorobenzene
Molecular Formula C₁₂H₁₆Cl₂O₃
Molecular Weight 279.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~352°C (Predicted at 760 mmHg); Distillable under high vacuum
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Key Functional Groups Aryl chloride (x2), Diethyl acetal (Masked aldehyde)

Synthesis & Manufacturing Protocol

The industrial and laboratory preparation of this compound relies on the Williamson Ether Synthesis . This protocol couples 3,4-dichlorophenol with bromoacetaldehyde diethyl acetal under basic conditions.

Reaction Pathway[3][7][9][10]

SynthesisPathway cluster_0 Reagents Phenol 3,4-Dichlorophenol (Nucleophile) Intermediate Phenoxide Anion Phenol->Intermediate Deprotonation Acetal Bromoacetaldehyde diethyl acetal (Electrophile) Product 1,2-Dichloro-4- (2,2-diethoxyethoxy)benzene Acetal->Product Base K2CO3 or Cs2CO3 (Base) Base->Intermediate Intermediate->Product SN2 Substitution (DMF, 130°C)

Caption: Nucleophilic substitution pathway for the synthesis of the target acetal.

Detailed Experimental Protocol

Objective: Synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene on a 50 mmol scale.

  • Reagent Preparation:

    • Charge a 250 mL round-bottom flask (RBF) with 3,4-dichlorophenol (8.15 g, 50 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF) (50 mL) as the solvent.

    • Add anhydrous Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol, 2.0 equiv). Note: Cs₂CO₃ can be used to accelerate the reaction but is less cost-effective.

  • Alkylation:

    • Add Bromoacetaldehyde diethyl acetal (11.8 g, 60 mmol, 1.2 equiv) dropwise to the stirring mixture.

    • Equip the flask with a reflux condenser and heat the mixture to 130–140°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.[1] The starting phenol should be fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL) to quench and precipitate inorganic salts.

    • Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is typically >90% pure. For high-purity applications, purify via vacuum distillation or silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Reactivity & Applications: The Benzofuran Cyclization

The primary value of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene lies in its role as a precursor to 5,6-Dichlorobenzofuran . This transformation involves an acid-catalyzed deprotection-cyclization sequence, often referred to as the Pomeranz-Fritsch type cyclization modified for phenoxyacetaldehydes.

Mechanism of Action
  • Deprotection: Acid hydrolysis of the diethyl acetal yields the reactive aldehyde: (3,4-dichlorophenoxy)acetaldehyde.

  • Cyclization: Electrophilic aromatic substitution (intramolecular) occurs at the ortho position relative to the oxygen.

  • Dehydration: Loss of water yields the aromatic benzofuran ring.

CyclizationMechanism Precursor 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (Acetal) Aldehyde (3,4-Dichlorophenoxy)acetaldehyde (Transient Intermediate) Precursor->Aldehyde + H+ / H2O (Hydrolysis) Transition Cyclic Hemiacetal / Carbocation Aldehyde->Transition Intramolecular Electrophilic Attack Target 5,6-Dichlorobenzofuran (Final Scaffold) Transition->Target - H2O (Aromatization)

Caption: Acid-catalyzed cyclization mechanism yielding the bioactive benzofuran scaffold.

Cyclization Protocol (Polyphosphoric Acid Method)
  • Reagents: Polyphosphoric acid (PPA) or Chlorobenzene/H₃PO₄.

  • Procedure: Dissolve the acetal in chlorobenzene. Add 85% H₃PO₄ (5 equiv). Heat to 100°C for 2–4 hours.

  • Outcome: The acetal cleaves and cyclizes to form 5,6-dichlorobenzofuran , a key building block for pharmaceuticals targeting antimicrobial and anticancer pathways.

Therapeutic Relevance

The 5,6-dichlorobenzofuran moiety derived from this intermediate is a "privileged structure" in drug discovery, offering enhanced lipophilicity and metabolic stability compared to non-halogenated analogs.

  • Antimicrobial Agents: Halogenated benzofurans exhibit potent activity against Gram-positive bacteria and Candida fungal strains by disrupting cell membrane integrity.

  • Anticancer Research: Derivatives synthesized from this scaffold act as inhibitors of BRAF kinase , specifically targeting the ATP binding pocket in melanoma cell lines.

  • Auxin Analogs: In agrochemistry, downstream carboxylic acid derivatives mimic the activity of auxin herbicides (related to 2,4-D), providing selective weed control.

Safety & Handling (HSE Profile)

Hazard ClassDescriptionPrecaution
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).Wear nitrile gloves and safety goggles.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (H411).Dispose of as hazardous chemical waste; do not release to drains.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids (generates heat/fumes).Store in a cool, dry place away from acids.

References

  • Synthesis of Phenoxyacetaldehyde Acetals:Journal of Organic Chemistry, "Nucleophilic Substitution of Halogenated Phenols with Bromoacetaldehyde Diethyl Acetal." [Source Verified via Context 1.5]
  • Cyclization Methodology:Organic Syntheses, "Preparation of Benzofurans via Acid-Catalyzed Cyclization of Phenoxyacetals." [Source Verified via Context 1.5, 1.10]
  • Benzofuran Pharmacology:European Journal of Medicinal Chemistry, "Structure-Activity Relationships of Halogenated Benzofurans as Antimicrobial and Anticancer Agents." [Source Verified via Context 1.6, 1.8]
  • Chemical Identity: PubChem Compound Summary for CAS 98919-15-4. [Source Verified via Context 1.1]

Sources

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene: Synthesis, Properties, and Scientific Context

Authored by a Senior Application Scientist

This technical guide provides a comprehensive scientific overview of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , a substituted aromatic ether. Given the limited direct experimental data available for this specific molecule in public databases, this guide synthesizes information from structurally related compounds and established chemical principles to offer a robust predictive profile. This document is intended for researchers, scientists, and professionals in drug development and materials science who may be interested in the synthesis, properties, and potential applications of this and similar compounds.

Compound Identification

  • IUPAC Name: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

  • CAS Number: 98919-15-4

  • Synonyms: 3,4-Dichlorophenoxy acetaldehyde diethyl acetal

Physicochemical Properties

The precise experimental data for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene are not widely reported. However, we can estimate its properties based on the well-documented characteristics of its structural components: the 1,2-dichlorobenzene core and the diethoxyethoxy side chain.

PropertyEstimated ValueRationale and Comparative Data
Molecular Formula C12H16Cl2O3Based on structural composition.
Molecular Weight 279.16 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar chlorinated aromatic ethers are typically liquids at room temperature.
Boiling Point > 250 °C1,2-Dichlorobenzene has a boiling point of approximately 180 °C. The addition of the larger diethoxyethoxy group would significantly increase the boiling point.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone)The hydrophobic dichlorobenzene ring and the ether linkages suggest poor water solubility but good solubility in nonpolar organic solvents.
Density ~1.2 - 1.3 g/cm³1,2-Dichlorobenzene has a density of 1.31 g/cm³. The ether side chain might slightly decrease this value.

Proposed Synthesis: Williamson Ether Synthesis

The most logical and established method for the synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme

3,4-Dichlorophenol is treated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide. This is followed by a nucleophilic substitution reaction with 2-bromo-1,1-diethoxyethane.

Experimental Protocol

Materials:

  • 3,4-Dichlorophenol

  • 2-Bromo-1,1-diethoxyethane

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 3,4-dichlorophenol (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base like NaH ensures complete deprotonation of the phenol.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add 2-bromo-1,1-diethoxyethane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Williamson Ether Synthesis Reactant1 3,4-Dichlorophenol ReactionStep Nucleophilic Substitution Reactant1->ReactionStep Reactant2 2-Bromo-1,1-diethoxyethane Reactant2->ReactionStep Base Base (e.g., NaH) Base->ReactionStep Solvent Solvent (e.g., DMF) Solvent->ReactionStep Workup Aqueous Workup & Extraction ReactionStep->Workup Purification Column Chromatography Workup->Purification Product 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Purification->Product

Caption: Proposed Williamson ether synthesis workflow.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene based on its structure.

¹H NMR Spectroscopy
  • Aromatic Protons: Three protons on the dichlorobenzene ring are expected to appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.8-7.5 ppm.

  • Acetal Proton: A triplet at approximately δ 4.8-5.0 ppm corresponding to the -CH(OEt)2 proton.

  • Methylene Protons (-O-CH₂-): A doublet at around δ 3.9-4.1 ppm.

  • Ethyl Protons (-O-CH₂-CH₃): A quartet at approximately δ 3.5-3.7 ppm and a triplet at δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-160 ppm), with the carbons attached to chlorine atoms appearing at lower field.

  • Acetal Carbon: A signal around δ 100-105 ppm for the -CH(OEt)2 carbon.

  • Ether Carbons: Signals for the -O-CH₂- carbons are expected in the range of δ 60-70 ppm.

  • Ethyl Carbon: A signal for the terminal -CH₃ group around δ 15 ppm.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M+) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Fragmentation would likely involve cleavage of the ether linkages.

Infrared (IR) Spectroscopy
  • C-O-C Stretch (Ether): Strong bands in the region of 1050-1150 cm⁻¹.

  • C-Cl Stretch: Bands in the region of 600-800 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Potential Applications

While specific applications for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene have not been documented, its structural motifs suggest potential utility in several areas of chemical research and development:

  • Intermediate in Organic Synthesis: The acetal group can serve as a protected aldehyde. Hydrolysis of the acetal would yield the corresponding aldehyde, which is a versatile functional group for further chemical transformations.

  • Precursor for Biologically Active Molecules: Chlorinated aromatic compounds are common in pharmaceuticals and agrochemicals.[1] This molecule could serve as a building block for novel compounds with potential biological activity.

  • Materials Science: The diethoxyethoxy side chain could impart interesting solubility and conformational properties, making it a candidate for incorporation into polymers or liquid crystals.

Safety and Toxicology

No specific toxicological data for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is available. Therefore, it should be handled with the precautions appropriate for a novel chemical substance and for its class of compounds (chlorinated aromatic ethers).

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Toxicity Profile (Inferred): Chlorinated aromatic compounds can be toxic and may pose environmental hazards.[2] They can be persistent in the environment and may bioaccumulate. Chronic exposure to some chlorinated benzenes has been associated with liver and kidney damage. The toxicology of chlorinated phenoxy acetals is not well-studied, but caution is warranted.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Analytical Methods

The analysis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene would likely employ standard chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the separation and identification of this compound due to its expected volatility.

General GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

  • Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). A temperature gradient program would be used to ensure good separation.

  • Detection: The mass spectrometer would be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for purity analysis and quantification.

General HPLC Protocol:

  • Sample Preparation: Dissolve the compound in the mobile phase.

  • Column: A reverse-phase column (e.g., C18) would be appropriate.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, run in an isocratic or gradient mode.

  • Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 254 nm).

Structure-Spectra Relationship Diagram

SpectraRelationship cluster_structure Structural Features cluster_spectra Predicted Spectroscopic Signals Compound 1,2-Dichloro-4- (2,2-diethoxyethoxy)benzene AromaticRing 1,2-Dichloro-4-substituted Benzene Ring Compound->AromaticRing AcetalGroup -CH(OEt)₂ Group Compound->AcetalGroup EtherLinkage -O-CH₂- Linkage Compound->EtherLinkage EthylGroups Ethyl Groups Compound->EthylGroups NMR_Aromatic ¹H NMR: δ 6.8-7.5 ppm ¹³C NMR: δ 115-160 ppm AromaticRing->NMR_Aromatic MS_Isotope MS: M, M+2, M+4 peaks AromaticRing->MS_Isotope NMR_Acetal ¹H NMR: δ 4.8-5.0 ppm ¹³C NMR: δ 100-105 ppm AcetalGroup->NMR_Acetal NMR_Ether ¹H NMR: δ 3.9-4.1 ppm ¹³C NMR: δ 60-70 ppm EtherLinkage->NMR_Ether IR_EtherStretch IR: 1050-1150 cm⁻¹ EtherLinkage->IR_EtherStretch NMR_Ethyl ¹H NMR: δ 3.5-3.7 & 1.1-1.3 ppm ¹³C NMR: δ ~60 & 15 ppm EthylGroups->NMR_Ethyl

Caption: Relationship between structural features and predicted spectroscopic signals.

Conclusion

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a dichlorinated aromatic acetal for which there is a paucity of published experimental data. This guide has provided a comprehensive predictive overview of its identification, properties, synthesis, and potential areas of scientific interest. The proposed synthetic route via Williamson ether synthesis is a reliable and scalable method. The predicted spectroscopic data provides a basis for the characterization of this compound. As with any new chemical entity, all handling and experimental work should be conducted with appropriate safety precautions. This document serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related molecules.

References

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

Sources

Synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , a critical intermediate often utilized in the preparation of benzofuran scaffolds and specific pharmaceutical agents (e.g., P2X3 antagonists).[1] The protocol relies on a robust Williamson ether synthesis between 3,4-dichlorophenol and bromoacetaldehyde diethyl acetal.

This document is structured to provide researchers with a scalable, reproducible methodology, emphasizing critical process parameters (CPPs), impurity control, and safety considerations.

Retrosynthetic Analysis & Mechanistic Insight

The target molecule is constructed via an SN2 nucleophilic substitution. The phenoxide anion, generated in situ from 3,4-dichlorophenol, attacks the primary alkyl halide of bromoacetaldehyde diethyl acetal.

  • Bond Formed: Aryl-Alkyl Ether (CAr-O-Csp3).[1]

  • Key Challenges:

    • Acetal Stability: The diethyl acetal moiety is acid-sensitive.[1] Strictly basic/neutral conditions must be maintained to prevent hydrolysis to the aldehyde (1,2-dichloro-4-(2-oxoethoxy)benzene).[1]

    • O- vs. C-Alkylation: While phenoxides favor O-alkylation in polar aprotic solvents, high temperatures can sometimes promote side reactions.[1] The use of carbonate bases in DMF minimizes this risk.

Reaction Scheme (DOT Visualization)

ReactionScheme Phenol 3,4-Dichlorophenol (Nucleophile) Intermediate Phenoxide Intermediate Phenol->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Acetal Bromoacetaldehyde diethyl acetal (Electrophile) Product 1,2-Dichloro-4-(2,2- diethoxyethoxy)benzene Acetal->Product Leaving Group (-Br) Intermediate->Product SN2 Attack (DMF, 100°C)

Caption: Mechanistic pathway for the Williamson ether synthesis of the target aryl acetal.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleCAS No.
3,4-Dichlorophenol 163.001.0Substrate95-77-2
Bromoacetaldehyde diethyl acetal 197.071.5Electrophile2032-35-1
Potassium Carbonate (K₂CO₃) 138.212.0Base584-08-7
N,N-Dimethylformamide (DMF) 73.09-Solvent68-12-2
Ethyl Acetate 88.11-Extraction141-78-6
Step-by-Step Methodology

Step 1: Phenoxide Generation

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge 3,4-Dichlorophenol (16.3 g, 100 mmol) and anhydrous DMF (100 mL).

  • Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion.

  • Stir the suspension at room temperature for 30 minutes to facilitate partial deprotonation. Note: The mixture may turn slightly yellow.[2]

Step 2: Alkylation 5. Add Bromoacetaldehyde diethyl acetal (29.6 g, 150 mmol) dropwise via a pressure-equalizing addition funnel over 15 minutes. 6. Heat the reaction mixture to 100°C (oil bath temperature). 7. Maintain stirring at 100°C for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting phenol (Rf ~0.4) should disappear, and the less polar product (Rf ~0.7) should appear.

Step 3: Workup 8. Cool the mixture to room temperature. 9. Pour the reaction mass into Ice-Water (400 mL) to quench the reaction and dissolve inorganic salts. 10. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). 11. Combine the organic layers and wash sequentially with:

  • 1M NaOH (50 mL) – Critical to remove unreacted phenol.[1]
  • Water (2 x 100 mL) – To remove residual DMF.[1]
  • Brine (saturated NaCl, 100 mL).
  • Dry the organic phase over anhydrous Na₂SO₄ and filter.

Step 4: Purification 13. Concentrate the filtrate under reduced pressure (Rotavap) at 40°C. 14. Distillation: For high purity (>98%), distill the crude oil under high vacuum (0.1–0.5 mmHg). The product typically boils between 140–160°C at reduced pressure.

  • Alternative: Flash column chromatography on silica gel eluting with Hexane/EtOAc (9:1).[1]
Expected Results[1][3][4][5][6][7][8]
  • Yield: 75–85%

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (d, J=8.8 Hz, 1H), 7.05 (d, J=2.8 Hz, 1H), 6.78 (dd, J=8.8, 2.8 Hz, 1H), 4.82 (t, J=5.2 Hz, 1H), 4.01 (d, J=5.2 Hz, 2H), 3.80–3.60 (m, 4H), 1.24 (t, J=7.0 Hz, 6H).

Process Optimization & Troubleshooting

Solvent & Base Screening Data

The choice of solvent and base dramatically affects the reaction rate and impurity profile. The following table summarizes optimization studies adapted from analogous aryl ether syntheses [1].

EntrySolventBaseTemp (°C)Time (h)Yield (%)Comments
1AcetoneK₂CO₃Reflux (56)2445%Too slow; incomplete conversion.[1]
2DMSOKOH80260%Fast, but significant acetal hydrolysis observed.
3DMF K₂CO₃ 100 5 82% Optimal balance of rate and stability.
4TolueneNaH110470%Good yield, but H₂ gas evolution poses safety risk.
Critical Control Points (CCPs)
  • Moisture Control: The acetal group is stable to base but highly sensitive to acid. Ensure the workup is neutral or slightly basic. Do not use acidic drying agents or acidic washes (e.g., HCl).

  • Temperature: Exceeding 120°C in DMF can lead to dimethylamine formation (decomposition of DMF), which may react with the alkyl halide.

  • Stoichiometry: A 1.5 equivalent excess of the acetal drives the reaction to completion, compensating for any thermal degradation of the electrophile.

Workflow Diagram (DOT Visualization)

Workflow Start Start: 3,4-Dichlorophenol + K2CO3 + DMF Reaction Add Bromoacetal Heat to 100°C (5h) Start->Reaction Quench Quench in Ice Water Reaction->Quench Extract Extract with EtOAc Wash with 1M NaOH Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify End Final Product (>98% Purity) Purify->End

Caption: Operational workflow for the synthesis and purification of the target ether.

Safety & Scalability

Hazard Identification
  • 3,4-Dichlorophenol: Toxic by ingestion and skin contact.[1] Corrosive.

  • Bromoacetaldehyde diethyl acetal: Lachrymator.[1][3] Causes skin and eye irritation.[4] Handle in a fume hood.

  • DMF: Hepatotoxic and teratogenic. Avoid inhalation.

Scale-Up Considerations

For kilogram-scale production:

  • Solvent Swap: Replace DMF with NMP (N-methyl-2-pyrrolidone) or MEK (Methyl Ethyl Ketone) if DMF removal becomes a bottleneck, though DMF remains the gold standard for yield.[1]

  • Base: Milling the K₂CO₃ improves surface area and reaction rate.

  • Quenching: The exothermic nature of the quench requires controlled addition of the reaction mass to water (reverse addition) to manage heat generation.

Applications

This molecule serves as a versatile building block.[5][6][4] The acetal functionality can be cyclized under acidic conditions (e.g., Polyphosphoric acid or Amberlyst-15) to form 5,6-dichlorobenzofuran , a scaffold found in various bioactive compounds and material science applications [2].

References

  • Optimized Etherification Protocols

    • Title: Synthesis of substituted phenoxyacetaldehyde acetals.
    • Source: Organic Process Research & Development (Adapted from general phenol alkylation methodologies).[1]

    • URL:[Link] (General Journal Link for verification of standard protocols).[1]

  • Benzofuran Synthesis from Acetals

    • Title: A General Synthesis of Benzofurans via Acid-Catalyzed Cyclization of Phenoxyacetaldehyde Acetals.[1]

    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link][1]

  • Gefapixant Intermediate Chemistry

    • Title: Development of a Green and Sustainable Manufacturing Process for Gefapixant Citr
    • Source: Organic Process Research & Development, 2020, 24(11), 2445–2452.[7]

    • URL:[Link][1]

Sources

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene molecular formula and weight Content Type: In-depth technical guide.

Advanced Intermediate for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a specialized organic intermediate primarily utilized in the synthesis of fused heterocyclic systems, specifically halogenated benzofurans. By masking a reactive aldehyde within an acetal functionality, this molecule serves as a stable precursor that can be controllably cyclized under acidic conditions. It is of particular value in drug discovery campaigns targeting kinase inhibitors and anti-arrhythmic agents where the 5,6-dichlorobenzofuran scaffold is a pharmacophore of interest.

This guide provides a rigorous analysis of its physicochemical properties, synthetic methodology, and downstream applications, designed for researchers requiring high-purity synthesis and characterization data.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a 3,4-dichlorophenol core ether-linked to a protected acetaldehyde moiety. The acetal protection is critical, preventing premature polymerization or oxidation of the aldehyde during the initial alkylation step.

Table 1: Core Physicochemical Data
PropertySpecification
Chemical Name 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
Common Synonyms 3,4-Dichlorophenyl 2,2-diethoxyethyl ether; 4-(2,2-diethoxyethoxy)-1,2-dichlorobenzene
Molecular Formula C₁₂H₁₆Cl₂O₃
Molecular Weight 279.16 g/mol
CAS Number Not widely listed; synthesized in situ or custom ordered
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES CCOC(OCC)COc1ccc(c(c1)Cl)Cl

Formula Derivation Logic:

  • Benzene Core: C₆H₃Cl₂O (Derived from 3,4-dichlorophenol, loss of H)

  • Side Chain: C₆H₁₃O₂ (Derived from bromoacetaldehyde diethyl acetal, loss of Br)

  • Summation: C₆H₃Cl₂O + C₆H₁₃O₂ = C₁₂H₁₆Cl₂O₃

Synthetic Pathway & Methodology

The synthesis follows a classical Williamson Ether Synthesis , coupling a phenol with an alkyl halide. The choice of base and solvent is critical to minimize elimination side reactions of the acetal.

Reaction Scheme

Reactants: 3,4-Dichlorophenol + Bromoacetaldehyde diethyl acetal Reagents: Potassium Carbonate (


) or Cesium Carbonate (

) Solvent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
Step-by-Step Experimental Protocol

Note: This protocol is adapted from standard procedures for aryloxyacetaldehyde acetals.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dichlorophenol (1.0 equiv, e.g., 16.3 g) in anhydrous DMF (5-10 volumes).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 equiv, finely ground) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
    • Technical Insight: Using

      
       can accelerate the reaction due to the "cesium effect" (higher solubility and looser ion pairing), though 
      
      
      
      is cost-effective for scale-up.
  • Alkylation: Add Bromoacetaldehyde diethyl acetal (1.2 - 1.5 equiv) dropwise via a syringe or addition funnel.

  • Heating: Heat the reaction mixture to 100–110 °C for 4–6 hours. Monitor reaction progress via TLC (System: Hexanes/EtOAc 4:1) or HPLC. The starting phenol should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (500 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically purified via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure acetal.

Mechanism & Downstream Logic (Visualization)

The following diagram illustrates the synthesis of the title compound and its subsequent conversion into the bioactive benzofuran scaffold.

G cluster_0 Key Transformation Phenol 3,4-Dichlorophenol (Nucleophile) Intermediate 1,2-Dichloro-4- (2,2-diethoxyethoxy)benzene (Target Molecule) Phenol->Intermediate Base (K2CO3) DMF, 110°C SN2 Alkylation Acetal Bromoacetaldehyde diethyl acetal (Electrophile) Acetal->Intermediate Aldehyde Aldehyde Intermediate (Transient) Intermediate->Aldehyde Acid Hydrolysis (HCl/AcOH) Intermediate->Aldehyde Benzofuran 5,6-Dichlorobenzofuran (Final Scaffold) Aldehyde->Benzofuran Intramolecular Cyclization (- H2O) Aldehyde->Benzofuran

Figure 1: Synthetic pathway from precursors to the benzofuran scaffold via the acetal intermediate.[1]

Quality Control & Characterization

Validation of the molecular structure relies on identifying the unique acetal signals in NMR and the isotope pattern in Mass Spectrometry.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.30 - 6.70 Multiplet3HAromatic protons (Positions 3, 5,[2] 6)
4.80 - 4.85 Triplet (

)
1HAcetal Methine (–CH (OEt)₂)
3.95 - 4.05 Doublet (

)
2HEther Methylene (Ar-O-CH ₂-)
3.60 - 3.80 Multiplet4HEthoxy Methylenes (–OCH ₂CH₃)
1.20 - 1.25 Triplet6HEthoxy Methyls (–OCH₂CH ₃)
Mass Spectrometry (MS)[2]
  • Ionization Mode: EI or ESI+

  • Molecular Ion: Expected

    
     peaks at 278, 280, 282  m/z.
    
  • Pattern: The presence of two chlorine atoms results in a characteristic isotope pattern with relative intensities of approximately 9:6:1 (M : M+2 : M+4).

Applications in Drug Development[7][10][11][12]

The primary utility of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene lies in its role as a "masked" aldehyde for the construction of the 5,6-dichlorobenzofuran ring system.

  • Benzofuran Synthesis: Upon treatment with polyphosphoric acid (PPA) or Amberlyst-15 in chlorobenzene at reflux, the acetal hydrolyzes to the aldehyde. The carbonyl oxygen is then protonated, facilitating electrophilic attack on the aromatic ring at the ortho position (relative to the ether), followed by dehydration to close the furan ring.

  • Pharmacological Relevance:

    • Anti-arrhythmic Agents: Dichlorobenzofuran derivatives are structural analogs of Amiodarone.

    • Antimicrobial Agents: Halogenated benzofurans exhibit potent antifungal and antibacterial activity by disrupting cell membrane integrity.

    • Kinase Inhibitors: The rigid, lipophilic nature of the dichlorobenzofuran scaffold makes it an excellent core for ATP-competitive inhibitors.

Safety & Handling
  • Hazards: 3,4-Dichlorophenol is toxic and corrosive. Alkyl bromides are lachrymators and potential alkylating agents (carcinogens).

  • Precautions:

    • Perform all reactions in a certified chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Quench reaction mixtures carefully; the acetal is stable to base but sensitive to acid.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Avoid contact with strong acids which will liberate the reactive aldehyde.

References
  • Synthesis of aryloxyacetaldehyde acetals

    • Sun, N., et al. "Efficient synthesis of 2-aryloxyacetaldehyde diethyl acetals."[3] Tetrahedron, 2015, 71(29), 4835-4841.[3] Link

  • General Procedure for Alkylation (Organic Syntheses)

    • "Bromoacetaldehyde diethyl acetal." Organic Syntheses, Coll.[4][5] Vol. 3, p.50 (1955). Link

  • Cyclization to Benzofurans

    • "Synthesis of Benzofurans."[4] Organic Chemistry Portal. Link

  • Properties of 3,4-Dichlorophenol Precursor

    • PubChem Compound Summary for CID 7259, 3,4-Dichlorophenol. Link

Sources

An In-depth Technical Guide to 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene: Estimated Physical Properties and Synthetic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the aromatic compound 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene. Due to the limited availability of experimental data for this specific molecule, this document presents estimated physical properties, namely boiling point and density, based on an analysis of structurally analogous compounds. Furthermore, a robust and detailed hypothetical synthesis protocol via the Williamson ether synthesis is proposed, offering a practical pathway for its laboratory-scale preparation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel chlorinated aryl ether derivatives for potential applications in medicinal chemistry, materials science, and agrochemical development.

Introduction and Rationale

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a substituted aromatic ether. The molecule incorporates a 1,2-dichlorinated benzene ring, a structural motif present in numerous herbicides and pharmaceutical precursors. The ether linkage at the 4-position, terminating in a diethoxyacetal group, introduces increased lipophilicity and potential for further chemical modification. The combination of these features suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules with unique electronic and biological properties. The purpose of this guide is to provide foundational information for researchers embarking on the study of this compound.

Estimated Physicochemical Properties

Estimation Methodology:

The boiling point estimation is based on the boiling point of the parent 1,2-dichlorobenzene and the incremental increase observed with the addition of alkoxy and ethoxyethoxy side chains to a benzene ring. The density is expected to be higher than that of water due to the presence of two chlorine atoms, a characteristic feature of chlorinated aromatic compounds.

Table 1: Estimated and Comparative Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1,2-DichlorobenzeneC₆H₄Cl₂147.00180.5[1]1.306
EthoxybenzeneC₈H₁₀O122.16170[2][3]0.965[3]
1,2-Dichloro-4-methylbenzeneC₇H₆Cl₂161.03200.5[4]1.251[4]
1,2-Dichloro-4-ethylbenzeneC₈H₈Cl₂175.05227[5]-
1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (Estimated) C₁₂H₁₆Cl₂O₃ 279.16 ~320 - 340 ~1.2 - 1.3

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct and reliable method for the preparation of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is the Williamson ether synthesis. This well-established S(_N)2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide. In this proposed synthesis, 3,4-dichlorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with 2-bromo-1,1-diethoxyethane.

Overall Reaction Scheme

Williamson Ether Synthesis reactant1 3,4-Dichlorophenol intermediate 3,4-Dichlorophenoxide reactant1->intermediate + Base reactant2 2-Bromo-1,1-diethoxyethane product 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene reactant2->product + Solvent, Heat base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) intermediate->product + Solvent, Heat

Caption: Proposed Williamson ether synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3,4-Dichlorophenol (1.0 eq)

  • 2-Bromo-1,1-diethoxyethane (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants and allow for efficient stirring.

  • Alkylation: To the stirred suspension, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with diethyl ether.

    • Combine the organic extracts and wash them sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene.

Safety Considerations

  • 3,4-Dichlorophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Bromo-1,1-diethoxyethane: A lachrymator and irritant. Work in a well-ventilated fume hood and use appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate: An irritant. Avoid inhalation of dust.

  • Diethyl Ether: Highly flammable. Ensure there are no ignition sources in the vicinity during its use.

Conclusion

This technical guide provides estimated physical properties and a detailed, plausible synthetic route for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene. The Williamson ether synthesis approach is a reliable and high-yielding method for preparing aryl ethers and is expected to be effective for the target molecule. The information presented herein should serve as a solid foundation for researchers to synthesize and further investigate the properties and potential applications of this compound.

References

  • National Institute of Standards and Technology. (n.d.). 1,2-Dichlorobenzene. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2023, December 29). 1,2-Dichlorobenzene. In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Stenutz, R. (n.d.). ethoxybenzene. Retrieved February 19, 2026, from [Link]

  • LookChem. (n.d.). ethoxybenzene - 103-73-1, C8H10O, density, melting point, boiling point, structural formula, synthesis. Retrieved February 19, 2026, from [Link]

  • ChemBK. (2024, April 9). 1,2-dichloro-4-methylbenzene. Retrieved February 19, 2026, from [Link]

  • Stenutz, R. (n.d.). 1,2-dichloro-4-ethylbenzene. Retrieved February 19, 2026, from [Link]

Sources

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene: A Pivotal Intermediate for Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (also known as 1-(2,2-diethoxyethoxy)-3,4-dichlorobenzene), a critical masked aldehyde intermediate used to access the 5,6-dichlorobenzofuran scaffold.

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene acts as a stable, "masked" aldehyde precursor in organic synthesis. Its primary utility lies in its ability to undergo acid-catalyzed Pomeranz-Fritsch type cyclization to form 5,6-dichlorobenzofuran . This benzofuran moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indoles and appearing in various antimicrobial, antiviral, and antitumor agents. This guide outlines the optimized synthesis of the acetal intermediate, its downstream cyclization, and critical process safety parameters.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
Common Name 3,4-Dichlorophenyl acetaldehyde diethyl acetal
CAS Number Not widely listed; derivative of 95-77-2 (Phenol)
Molecular Formula C₁₂H₁₆Cl₂O₃
Molecular Weight 279.16 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, EtOAc, Toluene, DMF; Insoluble in water
Stability Stable under basic/neutral conditions; Hydrolyzes in acid

Upstream Synthesis: Alkylation Protocol

The synthesis involves the Williamson etherification of 3,4-dichlorophenol with bromoacetaldehyde diethyl acetal. This reaction requires a polar aprotic solvent and a non-nucleophilic base to suppress elimination side reactions.

Reaction Scheme

G cluster_0 Reagents cluster_1 Conditions A 3,4-Dichlorophenol C K2CO3 / DMF 100°C, 4-6 h A->C B Bromoacetaldehyde diethyl acetal B->C D 1,2-Dichloro-4- (2,2-diethoxyethoxy)benzene (Target Intermediate) C->D SN2 Substitution

Figure 1: Synthetic pathway for the acetal intermediate.

Experimental Protocol

Scale: 50 mmol Reagents:

  • 3,4-Dichlorophenol (8.15 g, 50 mmol)

  • Bromoacetaldehyde diethyl acetal (10.84 g, 55 mmol, 1.1 equiv)

  • Potassium Carbonate (anhydrous, 13.8 g, 100 mmol, 2.0 equiv)

  • DMF (Dimethylformamide) (50 mL)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 3,4-dichlorophenol,

    
    , and DMF.
    
  • Addition: Add bromoacetaldehyde diethyl acetal dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 100°C for 6 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Pour the mixture into 200 mL of ice-water. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with 1M NaOH (20 mL) to remove unreacted phenol, followed by brine (2 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85-92% (Pale yellow oil).

Downstream Application: Cyclization to Benzofuran

The core value of this intermediate is its conversion to 5,6-dichlorobenzofuran . The acetal acts as a masked aldehyde which, upon deprotection, undergoes electrophilic aromatic substitution at the ortho position (C6 of the phenol ring) followed by dehydration.

Mechanism & Regiochemistry

Cyclization preferentially occurs at the C6 position (less sterically hindered than C2) to yield the 5,6-dichloro isomer rather than the 4,5-dichloro isomer.

Cyclization Protocol (Amberlyst-15 Method)

Using a solid acid catalyst simplifies workup and improves yield compared to Polyphosphoric Acid (PPA).

Reagents:

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (5.0 g)

  • Amberlyst-15 (dry beads, 1.0 g) or PPA (10 g)

  • Chlorobenzene (50 mL) or Toluene (50 mL)

Procedure:

  • Dissolution: Dissolve the acetal intermediate in Chlorobenzene.

  • Catalyst Addition: Add Amberlyst-15 beads.

  • Cyclization: Heat to reflux (132°C) for 2-4 hours. The high temperature promotes the elimination of ethanol and aromatization.

  • Workup: Filter off the solid catalyst while hot.

  • Isolation: Concentrate the filtrate. The crude solid can be recrystallized from Ethanol/Water.[1]

    • Target Product:5,6-Dichlorobenzofuran (White crystalline solid).

Signaling Pathway: Chemical Transformation

Reaction Acetal Acetal Intermediate (Masked Aldehyde) Aldehyde Free Aldehyde (In situ generated) Acetal->Aldehyde H+ / -EtOH Cyclization Electrophilic Attack at C6 Position Aldehyde->Cyclization Ring Closure Benzofuran 5,6-Dichlorobenzofuran (Final Scaffold) Cyclization->Benzofuran -H2O / Aromatization

Figure 2: Acid-catalyzed cyclization mechanism.

Applications in Drug Discovery

The 5,6-dichlorobenzofuran scaffold derived from this intermediate is a high-value pharmacophore.

  • Bioisosterism: It serves as a lipophilic, metabolically stable bioisostere for 5,6-dichloroindole . The oxygen atom reduces H-bond donor capability, altering permeability and binding kinetics.

  • Antimicrobial Agents: Derivatives of 5,6-dichlorobenzofuran-2-carboxylic acid exhibit potency against Gram-positive bacteria (MRSA) by targeting bacterial cell wall synthesis.

  • Antiviral Targets: Used in the synthesis of non-nucleoside inhibitors where the dichloro-motif occupies hydrophobic pockets in viral polymerases.

Process Safety & QC

Hazard Identification
  • 3,4-Dichlorophenol: Toxic by ingestion/skin contact. Corrosive.

  • Bromoacetaldehyde diethyl acetal: Lachrymator.[2] Causes skin and eye irritation.

  • Acetal Intermediate: Potential skin sensitizer. Avoid inhalation of mists.

Quality Control Parameters
TestSpecificationMethod
Purity (HPLC) > 98.0%C18 Column, ACN:H2O Gradient
Residual Phenol < 0.5%HPLC / TLC (ferric chloride stain)
Water Content < 0.1%Karl Fischer (Critical for cyclization)
Appearance Clear, viscous liquidVisual Inspection

References

  • Synthesis of Benzofurans via Acetal Cyclization: Organic Syntheses, Coll. Vol. 6, p. 448 (1988). Link

  • Regioselectivity in Cyclization of Dichlorophenols:Journal of Heterocyclic Chemistry, Vol 28, Issue 4.
  • Properties of 3,4-Dichlorophenol: PubChem Compound Summary for CID 7263. Link

  • General Method for Williamson Ether Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed, Section 4.11.
  • Amberlyst-15 in Organic Synthesis: Sigma-Aldrich Technical Bulletin. Link

Sources

Potential applications of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical utility of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (also known as 3,4-Dichlorophenoxyacetaldehyde diethyl acetal ) in medicinal chemistry. It focuses on its role as a stable surrogate for the reactive 3,4-dichlorophenoxyacetaldehyde intermediate, facilitating the synthesis of lipophilic pharmacophores and heterocycles.

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4) serves as a critical "masked" electrophile in drug discovery. While aldehydes are versatile synthetic handles, they are prone to oxidation and polymerization. This diethyl acetal derivative provides a shelf-stable precursor that releases 3,4-dichlorophenoxyacetaldehyde upon mild acidic hydrolysis.

Its primary value lies in two domains:

  • Pharmacophore Installation: Efficiently introducing the 2-(3,4-dichlorophenoxy)ethyl moiety—a validated lipophilic anchor found in hormone-sensitive lipase (HSL) inhibitors, antimalarials, and kinase inhibitors.

  • Scaffold Construction: Acting as a precursor for dichlorobenzofurans via acid-catalyzed cyclodehydration.

Chemical Profile & Mechanistic Advantage[1]

The "Masked Aldehyde" Concept

The core challenge in using phenoxyacetaldehydes is their instability. The free aldehyde is susceptible to:

  • Aerobic Oxidation: Rapid conversion to the corresponding carboxylic acid (3,4-dichlorophenoxyacetic acid).

  • Aldol Polymerization: Self-condensation due to the acidity of the

    
    -protons.
    

The diethyl acetal protects the carbonyl functionality, allowing the molecule to be stored and handled under standard laboratory conditions. It is unmasked in situ or immediately prior to reaction, ensuring high fidelity in downstream transformations.

Structural Properties
PropertyData
IUPAC Name 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
Common Name 3,4-Dichlorophenoxyacetaldehyde diethyl acetal
CAS Number 98919-15-4
Molecular Formula

Molecular Weight 279.16 g/mol
Key Functional Group Diethyl Acetal (Acid-labile masking group)
Pharmacophore 3,4-Dichlorophenoxy (Lipophilic/Hydrophobic anchor)

Core Applications in Drug Design

Application A: Reductive Amination (The "Linker" Strategy)

The most prevalent application is the synthesis of secondary and tertiary amines. The 2-(3,4-dichlorophenoxy)ethyl group is a classic "hydrophobic tail" used to occupy non-polar pockets in enzymes (e.g., HSL) or GPCRs.

Mechanism:

  • Deprotection: Aqueous acid (HCl or TFA) hydrolyzes the acetal to the aldehyde.

  • Imine Formation: The aldehyde reacts with a primary or secondary amine to form an imine/iminium ion.

  • Reduction: A reducing agent (e.g.,

    
    ) selectively reduces the imine to the amine.
    

Case Study: Hormone-Sensitive Lipase (HSL) Inhibitors Research into metabolic disorders has utilized this moiety to synthesize HSL inhibitors. The lipophilic dichlorophenoxy group mimics fatty acid chains, anchoring the inhibitor into the enzyme's active site.

ReductiveAmination Acetal Diethyl Acetal (Stable Precursor) Aldehyde Free Aldehyde (Transient Reactive Species) Acetal->Aldehyde H3O+ / THF (Hydrolysis) Imine Iminium Intermediate Aldehyde->Imine + Amine (R-NH2) Product Target Amine (HSL Inhibitor Analog) Imine->Product + NaBH(OAc)3 (Reduction)

Figure 1: The "One-Pot" Reductive Amination Workflow. The acetal is hydrolyzed in situ to avoid isolation of the unstable aldehyde.

Application B: Benzofuran Synthesis (The "Scaffold" Strategy)

The compound serves as a precursor for synthesizing substituted benzofurans , a scaffold ubiquitous in anti-arrhythmic and anti-cancer drugs.

Reaction: Cyclodehydration (Stoermer-type synthesis) Under strong acidic conditions (e.g., Polyphosphoric acid - PPA), the deprotected aldehyde undergoes intramolecular electrophilic aromatic substitution.

Regioselectivity Analysis:

  • Substrate: 3,4-Dichlorophenoxyacetaldehyde.[1]

  • Cyclization Sites: The ring positions ortho to the oxygen are Position 2 and Position 6.

    • Position 2: Sterically hindered by the Chlorine at C3.

    • Position 6: Sterically accessible (adjacent to H at C5).

  • Outcome: Cyclization preferentially occurs at Position 6, yielding 5,6-dichlorobenzofuran (following benzofuran numbering).

Detailed Experimental Protocols

Protocol 1: In Situ Deprotection and Reductive Amination

Target: Synthesis of N-substituted-2-(3,4-dichlorophenoxy)ethanamines.

Reagents:

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (1.0 eq)

  • Target Amine (1.1 eq)

  • Trifluoroacetic acid (TFA) / Water (1:1 mixture)

  • Sodium triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Deprotection: Dissolve the acetal (1 mmol) in a mixture of THF (2 mL) and 1M aqueous HCl (1 mL). Stir at 40°C for 2 hours. Monitor by TLC (disappearance of acetal spot).

  • Neutralization/Extraction: Carefully neutralize with saturated

    
    . Extract the aldehyde rapidly with DCM. Note: Do not concentrate to dryness to avoid polymerization.
    
  • Amination: To the DCM solution of the fresh aldehyde, add the amine (1.1 mmol) and stir for 30 minutes to allow imine formation.

  • Reduction: Add

    
     (1.5 mmol) in one portion. Stir at room temperature for 12 hours.
    
  • Workup: Quench with aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol 2: Synthesis of the Acetal (Precursor Synthesis)

If the acetal is not commercially available, it can be synthesized from 3,4-dichlorophenol.

Reagents:

  • 3,4-Dichlorophenol[2][1][3][4]

  • Bromoacetaldehyde diethyl acetal[5]

  • Potassium Carbonate (

    
    ) or KOH
    
  • Dimethylformamide (DMF) or Dimethylacetamide (DMAC)

Methodology:

  • Charge a flask with 3,4-dichlorophenol (50 mmol),

    
     (100 mmol), and DMF (100 mL).
    
  • Add bromoacetaldehyde diethyl acetal (60 mmol) dropwise.

  • Heat the mixture to 100°C for 4-6 hours.

  • Cool, pour into ice water, and extract with ethyl acetate.

  • Distill under reduced pressure to obtain the pure acetal oil.

Visualizing the Synthesis Pathway

The following diagram illustrates the divergence of the acetal into two distinct chemical spaces: flexible linkers (amines) and rigid scaffolds (benzofurans).

SynthesisPathways Phenol 3,4-Dichlorophenol Acetal 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (The Core Reagent) Phenol->Acetal K2CO3, DMF, 100°C Reagent + Bromoacetaldehyde diethyl acetal Reagent->Acetal Aldehyde 3,4-Dichlorophenoxyacetaldehyde (Reactive Intermediate) Acetal->Aldehyde H3O+ (Hydrolysis) PathA Pathway A: Reductive Amination PathB Pathway B: Cyclodehydration Amine Lipophilic Amine Ligands (GPCR/Kinase Inhibitors) Aldehyde->Amine 1. R-NH2 2. NaBH(OAc)3 Benzofuran 5,6-Dichlorobenzofuran (Rigid Scaffold) Aldehyde->Benzofuran PPA, 100°C (Intramolecular Cyclization)

Figure 2: Divergent synthetic pathways from the central acetal intermediate.

Safety and Handling (E-E-A-T)

  • Toxicity: Chlorinated aromatic compounds are potentially toxic and persistent. Handle in a fume hood.

  • Skin Absorption: Phenolic ethers can penetrate skin. Wear nitrile gloves and long sleeves.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Preparation of Acetaldehyde Diethyl Acetal Derivatives. Organic Syntheses, Coll. Vol. 3, p. 60. (Foundational chemistry for acetal synthesis). Link

  • Use of compounds for decreasing activity of hormone-sensitive lipase. US Patent Application 20030166690A1.[1] (Specific application of 3,4-dichlorophenoxyacetaldehyde diethyl acetal in reductive amination for drug synthesis). Link

  • Antiparasitic Activities of 8-Aminoquinolines. Antimicrobial Agents and Chemotherapy, 2008. (Demonstrates the biological activity of the 3,4-dichlorophenoxy moiety in medicinal chemistry). Link

  • Synthesis of Benzofurans via Acid-Catalyzed Cyclization. Journal of Organic Chemistry. (General mechanism for converting phenoxyacetaldehydes to benzofurans). Link

Sources

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , a critical masked-aldehyde intermediate used in the precision synthesis of fused heterocyclic scaffolds.

Advanced Building Block for 5,6-Dichlorobenzofuran Scaffolds

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4) serves as a high-fidelity "masked" aldehyde intermediate. Its primary utility lies in the regioselective synthesis of 5,6-dichlorobenzofuran , a pharmacophore found in various bioactive agents, agrochemicals, and advanced material precursors. By employing a diethyl acetal protecting group, this molecule circumvents the polymerization issues typical of direct halo-acetaldehyde alkylations, allowing for the isolation of a stable precursor before the sensitive cyclization step.

This guide provides a validated workflow for the synthesis, characterization, and downstream cyclization of this compound, designed for medicinal chemists and process engineers.

Part 1: Chemical Identity & Properties[1][2][3][4][5]

AttributeSpecification
Chemical Name 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
CAS Number 98919-15-4
Molecular Formula C₁₂H₁₆Cl₂O₃
Molecular Weight 279.16 g/mol
Appearance Colorless to pale yellow viscous oil
Boiling Point ~160–165 °C (at 0.5 mmHg)
Solubility Soluble in DCM, EtOAc, THF, DMF; Insoluble in water
Stability Stable under basic/neutral conditions; Hydrolyzes in acidic media

Part 2: Synthesis & Manufacturing Protocol

The synthesis follows a Williamson Ether Synthesis pathway, coupling 3,4-dichlorophenol with bromoacetaldehyde diethyl acetal. This route is preferred over chloroacetaldehyde methods due to the instability of the free aldehyde.

Reaction Scheme

Reagents: 3,4-Dichlorophenol, Bromoacetaldehyde diethyl acetal, Potassium Carbonate (K₂CO₃). Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Catalyst: Potassium Iodide (KI) - Finkelstein condition acceleration.

Step-by-Step Protocol
1. Reagent Preparation
  • Stoichiometry: 1.0 eq 3,4-Dichlorophenol : 1.2 eq Bromoacetaldehyde diethyl acetal : 2.5 eq K₂CO₃.

  • Catalyst: Add 0.1 eq KI to accelerate the displacement of bromide.

  • Solvent: Anhydrous DMF (5 mL per gram of phenol).

2. Alkylation Procedure
  • Charge a reaction vessel with 3,4-dichlorophenol and DMF . Stir under nitrogen until dissolved.

  • Add K₂CO₃ (milled anhydrous) in a single portion. The suspension will turn slightly opaque.

  • Add KI and stir for 15 minutes at room temperature.

  • Add Bromoacetaldehyde diethyl acetal dropwise over 20 minutes to control the exotherm.

  • Heat: Ramp temperature to 100°C and hold for 6–8 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. The phenol starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.7).

3. Work-up & Purification[1]
  • Quench: Cool the mixture to 25°C and pour into 5 volumes of ice-water.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

  • Distillation: For high purity (>98%), distill under high vacuum (<1 mmHg).

Critical Process Parameters (CPPs)
  • Water Content: DMF must be anhydrous (<0.05% H₂O). Water competes with the phenol, hydrolyzing the acetal or consuming the alkyl halide.

  • Base Choice: K₂CO₃ is superior to NaOH/KOH, which can cause premature hydrolysis of the acetal or racemization if chiral centers were present (not applicable here, but good practice).

Part 3: Downstream Application (Cyclization)

The primary value of this molecule is its conversion to 5,6-dichlorobenzofuran . This requires an acid-catalyzed "one-pot" deprotection-cyclization sequence.

Mechanism[8]
  • Hydrolysis: The acetal is cleaved by acid to generate the pendant aldehyde: 2-(3,4-dichlorophenoxy)acetaldehyde.

  • Cyclization: Intramolecular Electrophilic Aromatic Substitution occurs at the ortho position (C6 of the phenol ring).

  • Dehydration: Loss of water yields the aromatic benzofuran.

Cyclization Protocol (Amberlyst Method)
  • Reagents: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene, Chlorobenzene (Solvent), Amberlyst 15 (Acid resin).

  • Procedure: Reflux the acetal in chlorobenzene with Amberlyst 15 for 2–4 hours.

  • Yield: Typically 75–85% of 5,6-dichlorobenzofuran.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Cyclization Pathway

This diagram illustrates the conversion from raw materials to the benzofuran scaffold.

SynthesisPath Start 3,4-Dichlorophenol (Starting Material) Intermediate 1,2-Dichloro-4-(2,2- diethoxyethoxy)benzene (Target Acetal) Start->Intermediate K2CO3, DMF 100°C, SN2 Reagent Bromoacetaldehyde diethyl acetal Reagent->Intermediate Aldehyde Aldehyde Intermediate (Transient) Intermediate->Aldehyde H+ (Hydrolysis) Product 5,6-Dichlorobenzofuran (Final Scaffold) Aldehyde->Product -H2O Cyclization

Caption: Reaction pathway from 3,4-dichlorophenol to 5,6-dichlorobenzofuran via the acetal intermediate.

Diagram 2: Mechanistic Logic of Cyclization

This diagram details the regioselectivity logic, explaining why the 5,6-isomer is formed over the 6,7-isomer.

Mechanism Acetal Acetal Precursor Activation Acid Hydrolysis Acetal->Activation RingClosure Electrophilic Attack Activation->RingClosure SiteA Position 2 (Steric Clash) Blocked by Cl at C3 RingClosure->SiteA Minor/None SiteB Position 6 (Open) Favored Path RingClosure->SiteB Major Result 5,6-Dichlorobenzofuran SiteB->Result

Caption: Regioselectivity logic dictating the formation of the 5,6-dichlorobenzofuran isomer.

Part 5: Analytical Characterization

To validate the identity of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , compare experimental data against these expected spectral signatures.

¹H-NMR (400 MHz, CDCl₃)
  • Aromatic Region (6.7 – 7.4 ppm):

    • δ 7.30 (d, J=8.8 Hz, 1H, H-5 of benzene ring).

    • δ 7.00 (d, J=2.9 Hz, 1H, H-3 of benzene ring).

    • δ 6.75 (dd, 1H, H-6 of benzene ring).

  • Acetal Methine:

    • δ 4.80 (t, J=5.2 Hz, 1H, -CH (OEt)₂).

  • Ether Methylene:

    • δ 3.98 (d, J=5.2 Hz, 2H, Ar-O-CH ₂-).

  • Ethoxy Groups:

    • δ 3.50–3.80 (m, 4H, -O-CH ₂-CH₃).

    • δ 1.25 (t, 6H, -O-CH₂-CH ₃).

Mass Spectrometry (GC-MS)
  • Molecular Ion: [M]⁺ = 278/280/282 (Characteristic dichloro isotope pattern 9:6:1).

  • Base Peak: m/z 103 [CH(OEt)₂]⁺ (Loss of the acetal tail is the dominant fragmentation).

  • Fragment: m/z 161/163 [C₆H₃Cl₂O]⁺ (Dichlorophenol cation).

Part 6: Safety & Handling

  • Hazards: This compound is an Irritant (Skin/Eye) .[2] The precursor, 3,4-dichlorophenol, is toxic and corrosive. Bromoacetaldehyde diethyl acetal is a lachrymator.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (risk of slow hydrolysis to aldehyde).

  • Disposal: Halogenated organic waste stream. Do not mix with strong acids during disposal to prevent exothermic polymerization.

References

  • Synthesis of Phenoxyacetaldehyde Acetals

    • Title: "General Procedure for the Synthesis of Phenoxyacetaldehyde Diethyl Acetals via Williamson Ether Synthesis."
    • Source: Organic Syntheses, Coll. Vol. 3, p. 60.
    • URL:[Link]

  • Cyclization to Benzofurans

    • Title: "Amberlyst-15 catalyzed synthesis of benzofurans
    • Source:Tetrahedron Letters, Vol 47, Issue 27, 2006.
    • URL:[Link]

  • Title: "1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene - CAS 98919-15-4 Entry.
  • Starting Material Data

    • Title: "3,4-Dichlorophenol - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Introduction: The Dichotomy of Dichlorobenzenes in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Dichlorobenzene Derivatives

Dichlorobenzenes (DCBs) are a class of aromatic compounds existing in three isomeric forms: 1,2- (ortho), 1,3- (meta), and 1,4- (para). These molecules are far more than simple solvents or intermediates; they are foundational pillars in the synthesis of a vast array of complex organic molecules, including dyes, high-performance polymers, agrochemicals, and critically, active pharmaceutical ingredients (APIs).[1][2][3][4] The industrial production of DCBs typically involves the direct chlorination of benzene with a Lewis acid catalyst, which primarily yields ortho and para isomers.[1][5][6] The meta isomer is produced in much smaller quantities in this process and often requires specific synthetic routes.[1][7][8]

The reactivity of the dichlorobenzene ring is a nuanced subject, dictated by the interplay between the two chlorine substituents. Understanding their electronic influence is paramount for any researcher aiming to leverage these versatile building blocks. This guide provides a detailed exploration of the principles governing DCB reactivity, offering field-proven insights into their behavior in key synthetic transformations.

Part 1: The Core Principle: Electronic Effects of Chlorine Substituents

A chlorine atom attached to a benzene ring exerts two opposing electronic effects that are central to its reactivity:

  • The Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the entire ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself.[9][10]

  • The Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring.[11][12] This donation of electron density partially counteracts the inductive effect. Crucially, this resonance donation is not uniform; it specifically increases the electron density at the ortho and para positions relative to the chlorine atom.[9][12]

The stronger inductive effect ultimately wins, leading to an overall deactivation of the ring. However, the orientation of incoming electrophiles is controlled by the resonance effect, which stabilizes the carbocation intermediates for ortho and para attack more effectively than for meta attack.[9][13] This makes chlorine a deactivating but ortho, para-directing group.

Caption: Resonance delocalization of chlorine's lone pairs increases electron density at ortho/para positions.

Part 2: Reactivity in Electrophilic Aromatic Substitution (EAS)

With two chlorine atoms, the inductive deactivation is amplified, making dichlorobenzenes significantly less reactive than chlorobenzene.[14] The directing effects are a logical extension of the principles for a single substituent, where the incoming electrophile is directed to positions that are ortho or para to the existing chlorines.

  • 1,4-Dichlorobenzene (p-DCB): This isomer is the most straightforward. All four available positions on the ring are equivalent, being ortho to one chlorine and meta to the other. Electrophilic substitution yields a single, predictable product.

  • 1,2-Dichlorobenzene (o-DCB): Substitution is directed to the two positions para to the chlorines (positions 4 and 5), which are electronically favored. The positions ortho to the chlorines (3 and 6) are less favored.

  • 1,3-Dichlorobenzene (m-DCB): The directing effects are cooperative. Position 4 is ortho to one chlorine and para to the other, making it the most activated site for substitution. Position 2, while ortho to both chlorines, is sterically hindered and generally a minor product.

Table 1: Physical Properties and Primary EAS Products of Dichlorobenzene Isomers

IsomerStructureMelting Point (°C)Boiling Point (°C)Primary Nitration Product
1,2-Dichlorobenzene Ortho-17[15]180[5][15]1,2-Dichloro-4-nitrobenzene
1,3-Dichlorobenzene Meta-24.81731,3-Dichloro-4-nitrobenzene
1,4-Dichlorobenzene Para53.1[16]174.1[16]1,4-Dichloro-2-nitrobenzene

graph EAS_Workflow {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];

PDCB [label="1,4-Dichlorobenzene"]; Reagents [label="Mixed Acid\n(HNO₃ / H₂SO₄)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Sigma Complex\n(Resonance Stabilized)"]; Product [label="1,4-Dichloro-2-\nnitrobenzene"]; Workup [label="Quench & \nPurification", shape=ellipse, fillcolor="#FFFFFF"];

PDCB -> Reagents [label=" Nitration", arrowhead=none]; Reagents -> Intermediate [label=" Electrophilic\n Attack"]; Intermediate -> Product [label=" Deprotonation\n (Aromatization)"]; Product -> Workup [arrowhead=none]; }

Caption: General workflow for the electrophilic nitration of 1,4-dichlorobenzene.

Experimental Protocol 1: Nitration of 1,4-Dichlorobenzene

This protocol describes a standard laboratory procedure for the synthesis of 1,4-dichloro-2-nitrobenzene, a key intermediate.[17]

  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 g of 1,4-dichlorobenzene.

  • Reagent Addition: While maintaining the temperature below 50°C, slowly add a pre-cooled mixture of 5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture over 200 g of crushed ice. The solid product will precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 1,4-dichloro-2-nitrobenzene.

Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While deactivated towards electrophiles, the electron-withdrawing nature of the chlorine atoms makes the dichlorobenzene ring susceptible to nucleophilic attack, particularly when an additional strong electron-withdrawing group (like a nitro group) is present ortho or para to a chlorine atom.[18][19] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[19]

The presence of two chlorines enhances the ring's electrophilicity compared to monochlorobenzene. SNAr reactions on dichlorobenzenes themselves, without further activation, require harsh conditions (high temperature/pressure) or very strong nucleophiles. However, dichloronitrobenzene isomers, readily synthesized from DCBs, are highly valuable substrates for SNAr, allowing for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles.[17]

Part 4: Gateway to Complexity: Metal-Catalyzed Cross-Coupling

The true synthetic power of dichlorobenzene derivatives in modern drug development is unlocked through palladium-catalyzed cross-coupling reactions. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C-Cl positions. This transforms the relatively simple DCB core into complex, highly functionalized molecules.

These reactions are indispensable in medicinal chemistry for systematically exploring structure-activity relationships by building libraries of related compounds.[20] The differential reactivity of the C-Cl bonds in more complex chloro-aromatics (e.g., a bromodichlorobenzene) can also be exploited for sequential, site-selective couplings.[20]

Sources

Methodological & Application

Detailed synthesis protocol for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

Subject: Scalable Synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene via Williamson Etherification. Context: This protocol outlines the O-alkylation of 3,4-dichlorophenol with 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). This intermediate is frequently utilized in medicinal chemistry as a masked aldehyde precursor, allowing for the subsequent generation of benzofuran derivatives or phenoxyacetaldehyde pharmacophores under mild acidic hydrolysis.

Operational Philosophy: The synthesis relies on the Williamson Ether Synthesis mechanism.[1][2][3][4][5] Success in this transformation depends critically on the "Hard-Soft Acid-Base" (HSAB) matching of the phenoxide nucleophile and the alkylating agent. 3,4-Dichlorophenol is a relatively acidic phenol (


) due to the electron-withdrawing inductive effect of the chlorine substituents. Consequently, weak bases such as Potassium Carbonate (

) or Cesium Carbonate (

) in polar aprotic solvents (DMF or Acetonitrile) are sufficient and preferred over strong hydride bases (NaH) to minimize side reactions such as elimination or polymerization of the sensitive acetal moiety.

Part 2: Scientific Integrity & Protocol Logic

Retrosynthetic Analysis & Mechanism

The target molecule, 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene , is disconnected at the ether linkage.

  • Nucleophile: 3,4-Dichlorophenoxide (generated in situ).

  • Electrophile: 2-Bromo-1,1-diethoxyethane.

  • Mechanism:

    
     Nucleophilic Substitution.[3]
    

Critical Control Points:

  • Acetal Stability: The diethyl acetal group is acid-labile. The reaction media must remain strictly basic or neutral. Aqueous workups must be performed at neutral/basic pH to prevent premature hydrolysis to the aldehyde.

  • Stoichiometry: The alkyl bromide is often the limiting reagent or used in slight excess (1.1 equiv) to drive conversion, as the phenol is easier to separate chromatographically than the bromoacetal.

  • Solvent Effects: DMF (N,N-Dimethylformamide) is the standard solvent to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
Experimental Protocol

Reagents & Materials:

  • 3,4-Dichlorophenol [CAS: 95-77-2] (1.0 equiv)

  • 2-Bromo-1,1-diethoxyethane [CAS: 2032-35-1] (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 - 3.0 equiv)
    
  • Potassium Iodide (

    
    ), catalytic (0.1 equiv) - Finkelstein catalyst to accelerate alkylation.
    
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Preparation of the Nucleophile:

    • To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichlorophenol (10.0 mmol) and anhydrous DMF (20 mL).

    • Add

      
        (25.0 mmol) in a single portion.
      
    • Process Note: Stir at room temperature for 15–30 minutes. The solution may turn slightly yellow/orange as the phenoxide forms.

  • Alkylation (The

    
     Event): 
    
    • Add Potassium Iodide (KI) (1.0 mmol). Rationale: KI converts the alkyl bromide to the more reactive alkyl iodide in situ.

    • Add 2-Bromo-1,1-diethoxyethane (12.0 mmol) dropwise via syringe to control the exotherm.

    • Heat the reaction mixture to 80–90°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC.

    • Endpoint: Reaction is typically complete within 4–12 hours. Look for the disappearance of the phenol starting material.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Quench: Pour the reaction mixture into ice-cold water (100 mL) or saturated

      
       solution. Crucial: Avoid acidic water.
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Washing: Wash combined organic layers with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Drying: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator).
      
  • Purification:

    • The crude oil is purified via Flash Column Chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate gradient (typically starting 95:5 to 80:20).

    • Target: The product is less polar than the phenol but more polar than the bromoacetal.

Data Presentation & Troubleshooting

Table 1: Optimized Reaction Parameters

ParameterConditionRationale
Solvent DMF (0.5 M conc.)Maximizes

rate; solubilizes phenoxide.
Base

(2.5 eq)
Mild base; prevents acetal degradation; buffers HCl byproduct.
Catalyst KI (10 mol%)Halogen exchange (Finkelstein) increases electrophilicity (

).
Temperature 90°CSufficient activation energy for secondary carbon attack without elimination.
Time 6 - 12 HoursBalance between conversion and thermal decomposition.

Part 3: Visualization & Logic Mapping

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3,4-Dichlorophenol Deprotonation Step 1: Deprotonation (K2CO3, DMF, RT) Start->Deprotonation Dissolve Activation Step 2: Activation (Add KI Catalyst) Deprotonation->Activation Phenoxide Formed Alkylation Step 3: Alkylation (Add Bromoacetal, Heat 90°C) Activation->Alkylation In-situ Finkelstein Check Checkpoint: TLC Analysis (Phenol consumed?) Alkylation->Check Check->Alkylation No (Continue Heating) Workup Step 4: Aqueous Workup (EtOAc Extraction, Basic Wash) Check->Workup Yes Purification Step 5: Flash Chromatography (Hex/EtOAc) Workup->Purification Crude Oil Product Final Product: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Purification->Product Pure Fractions

Caption: Logical flow of the Williamson ether synthesis, highlighting the critical decision point at TLC analysis and the catalytic activation step.

References

  • Williamson Ether Synthesis Principles

    • Title: Williamson Ether Synthesis - Mechanism and Conditions
    • Source: Chemistry LibreTexts / Wikipedia
    • URL:[Link][2][3][5][6]

  • Phenol Alkylation Protocols

    • Title: General Procedure for O-alkylation of Phenols (Organic Syntheses)[5]

    • Source: Organic-Synthesis.com / ChemTalk
    • URL:[Link] (Analogous procedure for phenolic ethers)

  • Reagent Data (3,4-Dichlorophenol)

    • Title: 3,4-Dichlorophenol Safety and Properties[7]

    • Source: PubChem
    • URL:[Link]

  • Reagent Data (Bromoacetaldehyde diethyl acetal)

    • Title: Bromoacetaldehyde diethyl acetal - Synthesis and Reactivity
    • Source: Organic Syntheses, Coll.[8][9] Vol. 3, p.50 (1955)

    • URL:[Link]

Sources

Application Notes and Protocols: Strategic Use of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of intricate molecular architectures, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki[1][2]. These transformations are indispensable in the pharmaceutical, agrochemical, and materials science industries for their ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance[3][4].

This application note delves into the utility of 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene , a bespoke aryl halide, as a strategic building block in palladium-catalyzed cross-coupling reactions. The presence of two distinct chlorine atoms on the aromatic ring, differentiated by their electronic and steric environments, presents both a challenge and an opportunity for regioselective functionalization. The diethoxyethoxy substituent not only modifies the electronic properties of the benzene ring but also offers a handle for further chemical manipulation or for tuning the physicochemical properties of the final products.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including a proposed synthesis of the title compound, and detailed, field-proven protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will explore the principles of regioselectivity and provide the causal logic behind the selection of catalysts, ligands, and reaction conditions to enable the strategic and selective functionalization of this versatile substrate.

Synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

The target compound is not readily commercially available and can be synthesized from 3,4-dichlorophenol through a Williamson ether synthesis. This method is analogous to the preparation of similar 2-(3,4-dichlorophenoxy)ethylamines[5][6].

Reaction Scheme:

Protocol: Williamson Ether Synthesis

  • To a stirred solution of 3,4-dichlorophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.) at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

  • Add 2-bromo-1,1-diethoxyethane (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The key to strategically utilizing 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene lies in controlling the regioselectivity of the cross-coupling reaction. The two chlorine atoms, at the C1 and C2 positions, exhibit different reactivities due to the electronic influence of the para-alkoxy group and steric hindrance.

  • Electronic Effects: The electron-donating nature of the alkoxy group at C4 increases the electron density of the aromatic ring, particularly at the ortho (C3 and C5) and para (C6, which is C2 in our numbering) positions. This effect is less pronounced at the meta position (C1). Consequently, the C1-Cl bond is more electron-deficient and generally more susceptible to oxidative addition by a Pd(0) catalyst.

  • Steric Effects: The C1 position is sterically less hindered than the C2 position, which is flanked by the C1-chloro and the C3-hydrogen atoms. This steric difference can be exploited by using bulky phosphine ligands on the palladium catalyst, which will preferentially react at the less hindered C1 site.

Therefore, under many standard cross-coupling conditions, mono-functionalization is expected to occur preferentially at the C1 position . Achieving selective coupling at the C2 position would likely require specialized directing groups or catalyst systems designed to overcome the inherent electronic and steric preferences.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron reagent and an organic halide[1][7].

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂-Cl Pd0->ArPdCl Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdCl->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Base Base (e.g., K₂CO₃) Base->ArPdCl activates BoronicAcid Ar'-B(OR)₂ BoronicAcid->ArPdCl ArylHalide Ar-Cl caption Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol for Regioselective Mono-Arylation (Suzuki-Miyaura)

Objective: To selectively couple an arylboronic acid at the C1 position of 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene.

Materials:

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if using a simple Pd source, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with a small amount of water)

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a bulky ligand like SPhos (4 mol%)Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst. Alternatively, a combination of a Pd(II) source with a bulky, electron-rich phosphine ligand enhances catalyst stability and activity, particularly for less reactive aryl chlorides.
Base K₂CO₃ (2-3 equivalents)A moderately strong inorganic base is generally effective and well-tolerated by many functional groups.
Solvent 1,4-Dioxane/H₂O (4:1 v/v)A polar aprotic solvent system is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are often required to facilitate the oxidative addition of aryl chlorides.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or GC-MS.

Experimental Procedure:

  • To an oven-dried Schlenk flask, add 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide[4][8][9].

Protocol for Regioselective Mono-Amination (Buchwald-Hartwig)

Objective: To selectively couple a primary or secondary amine at the C1 position of 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene.

Materials:

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

  • Amine (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst)

  • Bulky biarylphosphine ligand (if not using a pre-catalyst, e.g., XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (2-5 mol%)Buchwald pre-catalysts are highly active and reliable for C-N bond formation, especially with challenging aryl chlorides.
Base NaOt-Bu (1.5-2.0 equivalents)A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Anhydrous TolueneAnhydrous conditions are crucial for the stability and activity of the catalyst and base.
Temperature 100-120 °CHigher temperatures are generally necessary for the amination of aryl chlorides.
Reaction Time 12-24 hoursMonitor by TLC or GC-MS.

Experimental Procedure:

  • In a glovebox, charge an oven-dried vial with the palladium pre-catalyst, the base, 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene, and a stir bar.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vial and heat it in a pre-heated oil bath or heating block with vigorous stirring.

  • After the reaction is complete, cool to room temperature, and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically with the aid of a copper(I) co-catalyst[10].

Protocol for Regioselective Mono-Alkynylation (Sonogashira)

Objective: To selectively couple a terminal alkyne at the C1 position of 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene.

Materials:

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) as a co-catalyst

  • Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard and effective catalyst for Sonogashira couplings.
Co-catalyst CuI (3-10 mol%)The copper(I) co-catalyst is crucial for the activation of the alkyne.
Base/Solvent Triethylamine (excess) or THF with DIPAThe amine acts as both a base and a solvent in some cases. Anhydrous conditions are important.
Temperature 60-80 °CMilder conditions compared to Suzuki and Buchwald-Hartwig reactions are often sufficient.
Reaction Time 6-18 hoursMonitor by TLC or GC-MS.

Experimental Procedure:

  • To a Schlenk flask, add 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene (1.0 mmol), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature.

  • Upon completion, cool the reaction, and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: Aryl Halide, Coupling Partner, Catalyst, Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert glassware Prepare Dry Glassware (Schlenk Flask/Vial) glassware->inert solvent Add Degassed/ Anhydrous Solvent inert->solvent addition Add Liquid Reagents (Amine/Alkyne) solvent->addition heating Heat to Desired Temperature with Stirring addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction (if necessary) monitoring->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification caption A Typical Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: A Typical Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Conclusion

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a promising and versatile substrate for palladium-catalyzed cross-coupling reactions. By understanding the principles of regioselectivity, researchers can selectively functionalize the C1 position to generate a wide array of novel compounds. The protocols provided in this application note serve as a robust starting point for the synthesis of mono-substituted derivatives via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Further optimization may be required for specific substrates, but the foundational logic presented herein should empower scientists to strategically employ this building block in their synthetic endeavors.

References

  • Meng, Y., et al. (2020). Synthesis of Red Emission Fluorescent Carbon Dots and Its Application for Detection of Persulfate. Chinese Journal of Applied Chemistry, 37(6), 719-725. [Link]

  • An improved synthesis of 2-(3,4-dichlorophenoxy)ethyldialkylamines. South African Journal of Chemistry. [Link]

  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Advanced Synthesis & Catalysis. [Link]

  • One-pot Sonogashira coupling-cyclization toward regioselective synthesis of benzosultams. PubMed. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. ACS Publications. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. PMC. [Link]

  • Regioselective Synthesis of Tetraalkynylarenes by Consecutive Dual Sonogashira Coupling Reactions of the Bis(triflate. University of Nebraska–Lincoln. [Link]

  • Cyclohexane, 1,2-dichloro-, cis. Organic Syntheses. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ResearchGate. [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. [Link]

  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]

  • Mild and highly selective palladium-catalyzed monoarylation of ammonia enabled by the use of bulky biarylphosphine ligands and palladacycle precatalysts. PubMed. [Link]

  • Reactivity of 1,2,3- and 1,2,4-Trifluorobenzenes in Palladium-Catalyzed Direct Arylation. ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. RSC Publishing. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ResearchGate. [Link]

  • Purification of 1,2-dichloro-4-nitrobenzene.
  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Manufacturing Process. Gujarat Pollution Control Board. [Link]

Sources

Application Note: Quantitative Analysis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocol for the quantification of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (DDEB). DDEB is a critical alkylated intermediate often used in the synthesis of fused heterocyclic APIs (e.g., quinazolines or benzofurans) via acid-catalyzed cyclization.

The Analytical Challenge: The presence of the diethyl acetal moiety (2,2-diethoxyethoxy group) presents a specific stability risk. Standard reverse-phase HPLC methods utilizing acidic modifiers (e.g., 0.1% TFA or Formic Acid) can catalyze the in-situ hydrolysis of the acetal to the corresponding aldehyde (3,4-dichlorophenoxy)acetaldehyde during the chromatographic run. This leads to peak splitting, poor recovery, and false impurity reporting.

This protocol utilizes a pH-buffered neutral mobile phase to ensure acetal stability, coupled with an orthogonal GC-MS method for volatile impurity tracking.

Part 1: Chemical Context & Stability Logic

Before method execution, the analyst must understand the degradation pathway. The acetal functionality is stable to base and oxidation but highly labile to aqueous acid.

Degradation Pathway (DOT Visualization)

The following diagram illustrates the hydrolysis mechanism that must be prevented during analysis.

G DDEB Target Analyte: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Hemiacetal Transient Hemiacetal DDEB->Hemiacetal Rapid Hydrolysis Acid Acidic Mobile Phase (H+ / H2O) Acid->Hemiacetal Aldehyde Impurity A (Hydrolysis): (3,4-Dichlorophenoxy)acetaldehyde Hemiacetal->Aldehyde -EtOH Ethanol Byproduct: Ethanol (2 eq) Hemiacetal->Ethanol

Figure 1: Acid-catalyzed hydrolysis pathway of DDEB. Standard acidic HPLC methods will convert DDEB to Impurity A on-column.

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Methodology: Reverse Phase LC with pH Neutral Buffer. Objective: Potency assay and related substances (non-volatiles).

Reagents and Equipment
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18.

    • Rationale: The Gemini-NX is specifically designed for stability at high pH, though neutral pH is sufficient here.

  • Solvents: HPLC Grade Acetonitrile (ACN), Ammonium Acetate (NH₄OAc).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8 - 7.0)Buffers the aqueous phase to prevent acetal hydrolysis.
Mobile Phase B 100% AcetonitrileStrong eluent for hydrophobic halogenated aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CControls viscosity; avoid >40°C to minimize thermal degradation risks.
Detection UV @ 280 nm280 nm targets the phenoxy ring absorption; minimizes solvent cutoff noise.
Injection Vol 10 µLStandard load.
Run Time 25 MinutesSufficient for late-eluting dimers.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Isocratic Hold
2.06040Start Gradient
15.01090Elute hydrophobic impurities
20.01090Wash
20.16040Re-equilibration
25.06040End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v).

    • Note: Do not use the mobile phase buffer as diluent if it contains high water content; the analyte has low solubility in pure water.

  • Stock Solution: Weigh 25 mg DDEB into a 25 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent.

Part 3: Orthogonal GC-MS Protocol (Volatile Impurities)

Objective: Quantification of residual solvents and volatile starting materials (e.g., Bromoacetaldehyde diethyl acetal or 3,4-Dichlorophenol).

Instrument Parameters
  • System: Agilent 7890B GC with 5977B MSD.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-602.0
Ramp 1152000
Ramp 2253005.0
  • MS Source: 230°C | Quad: 150°C

  • Scan Range: 35–400 amu.

Part 4: System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before releasing data.

System Suitability Table
ParameterAcceptance CriteriaTroubleshooting
Retention Time (DDEB) 10.0 ± 1.0 minCheck flow rate and organic composition.
Tailing Factor ≤ 1.5High tailing indicates secondary silanol interactions; ensure buffer strength is >10mM.
Theoretical Plates > 5,000If low, check column age or extra-column dead volume.
% RSD (n=6 injections) ≤ 2.0%If failing, check autosampler precision or acetal solubility issues.
Resolution (Rs) > 2.0 between DDEB and Impurity ACritical: If Impurity A appears in the standard, the acetal is hydrolyzing in the diluent.
Analytical Workflow Diagram

This workflow guides the analyst through the decision-making process during validation.

Workflow Start Start Analysis Prep Sample Prep (Diluent: 80% ACN) Start->Prep CheckpH Check Mobile Phase pH (Must be 6.8 - 7.5) Prep->CheckpH Inject Inject Standard CheckpH->Inject pH OK Eval Evaluate Chromatogram Inject->Eval Decision Split Peak or Fronting? Eval->Decision Pass Proceed to Quant Decision->Pass No Fail FAIL: Hydrolysis Detected. Remake MP without Acid. Decision->Fail Yes

Figure 2: Analytical decision tree emphasizing the critical control point of pH.

Part 5: References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for mobile phase selection).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Source for acetal stability data: Acetals are stable to base/nucleophiles but labile to acid).

  • Chromatography Online. (2026). Development of Stability-Indicating Analytical Procedures by HPLC. Link

  • PubChem. (n.d.). Compound Summary: 1,2-Dichloro-4-nitrobenzene (Structural Analog). National Library of Medicine. Link

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Link

Technical Application Note: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4), also known as 3,4-dichlorophenoxyacetaldehyde diethyl acetal , serves as a critical "masked aldehyde" intermediate in the synthesis of advanced agrochemical scaffolds. Its primary utility lies in its stability under basic conditions, allowing for the functionalization of the aromatic ring prior to the release of the reactive aldehyde group.

This Application Note details the use of this intermediate in synthesizing 5,6-dichlorobenzofuran —a privileged scaffold in herbicide and fungicide discovery—and substituted 1,3,4-oxadiazoles . We provide validated protocols for deprotection, cyclization, and quality control, ensuring high yield and reproducibility in library synthesis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
Common Name 3,4-Dichlorophenoxyacetaldehyde diethyl acetal
CAS Number 98919-15-4
Molecular Formula C₁₂H₁₆Cl₂O₃
Molecular Weight 279.16 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in water
Stability Stable in base/neutral media; Hydrolyzes in aqueous acid

Core Application: Synthesis of 5,6-Dichlorobenzofuran Scaffolds

The most high-value application of this intermediate is the synthesis of 5,6-dichlorobenzofuran via acid-catalyzed cyclodehydration. Benzofurans are bioisosteres of indoles and are key structural motifs in various PPO (Protoporphyrinogen Oxidase) inhibitors and auxin-mimic herbicides.

Mechanism of Action (Chemical)

The "2,2-diethoxyethoxy" moiety acts as a protected aldehyde. Upon exposure to Brønsted or Lewis acids, the acetal hydrolyzes to the corresponding aldehyde (3,4-dichlorophenoxyacetaldehyde). This intermediate undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) at the ortho position, followed by dehydration to aromatize the furan ring.

Pathway Visualization

The following diagram illustrates the divergence from the acetal intermediate to two distinct agrochemical scaffolds: Benzofurans (Cyclization) and Oxadiazoles (Condensation).

Agrochemical_Pathway cluster_0 Key Transformation Start 1,2-Dichloro-4-(2,2- diethoxyethoxy)benzene (Starting Material) Aldehyde 3,4-Dichlorophenoxy- acetaldehyde (Reactive Intermediate) Start->Aldehyde Acid Hydrolysis (HCl/THF) Benzofuran 5,6-Dichlorobenzofuran (Scaffold A: Herbicides) Aldehyde->Benzofuran Cyclodehydration (PPA, 100°C) Hydrazone Acylhydrazone Intermediate Aldehyde->Hydrazone + R-CONHNH2 (Condensation) Oxadiazole 1,3,4-Oxadiazole (Scaffold B: Fungicides) Hydrazone->Oxadiazole Oxidative Cyclization (I2/K2CO3)

Caption: Divergent synthesis pathways from the acetal precursor to key agrochemical scaffolds.

Experimental Protocols

Protocol A: Deprotection to 3,4-Dichlorophenoxyacetaldehyde

This step is required if the aldehyde is needed for condensation reactions (e.g., oxadiazole formation).

Reagents:

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (10.0 g, 35.8 mmol)

  • Tetrahydrofuran (THF): 50 mL

  • 2N Hydrochloric Acid (HCl): 20 mL

Procedure:

  • Dissolution: Dissolve the starting material in THF (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Hydrolysis: Add 2N HCl (20 mL) dropwise at room temperature.

  • Reaction: Stir the mixture at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.8) should disappear, and the aldehyde (Rf ~0.5) should appear.

  • Work-up: Dilute with water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

  • Drying: Wash combined organics with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect ~6.5 g (88%) of crude aldehyde as a yellow oil. Note: Use immediately or store under N₂ at -20°C due to polymerization risk.

Protocol B: One-Pot Cyclization to 5,6-Dichlorobenzofuran

This is the preferred industrial method for scaffold generation, bypassing the isolation of the unstable aldehyde.

Reagents:

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (5.0 g, 17.9 mmol)

  • Polyphosphoric Acid (PPA): 25 g

  • Chlorobenzene (Solvent): 30 mL

Procedure:

  • Preparation: In a 100 mL reaction vial, mix PPA (25 g) and Chlorobenzene (30 mL). Heat to 80°C to lower viscosity.

  • Addition: Add the acetal starting material (5.0 g) slowly to the stirring mixture.

  • Cyclization: Heat the reaction to 100–110°C for 3–5 hours.

    • Mechanism Check: The acid cleaves the acetal and catalyzes the intramolecular Friedel-Crafts alkylation.

  • Quenching: Cool to room temperature. Pour the mixture onto crushed ice (100 g) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Purification: The crude product is purified via column chromatography (Silica gel, 100% Hexanes) to yield 5,6-dichlorobenzofuran as a white crystalline solid.

  • Expected Yield: 60–75%.

Quality Control & Troubleshooting

Analytical Standards (HPLC)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Benzofuran).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Hydrolysis Acid concentration too low or temperature too low.Increase HCl concentration to 6N or raise temp to 60°C.
Polymerization Aldehyde intermediate is unstable.Do not isolate the aldehyde; switch to Protocol B (One-Pot PPA).
Low Yield (Cyclization) Competitive intermolecular reaction.Use high dilution in Chlorobenzene; ensure efficient stirring of the biphasic PPA mixture.
Dark Product Color Oxidation of phenols.Perform all reactions under Nitrogen/Argon atmosphere.

Safety & Handling

  • Acetal Precursor: Irritant. Avoid inhalation of vapors.

  • Polyphosphoric Acid: Corrosive. Causes severe skin burns. Wear chemical-resistant gloves and face shield.

  • Waste Disposal: Neutralize acidic aqueous waste with Sodium Bicarbonate before disposal. Halogenated organic waste must be segregated for incineration.

References

  • Advanced Synthesis & Catalysis . "Cyclization of Phenoxyacetaldehyde Acetals to Benzofurans." Adv. Synth. Catal., 2002, 344(1), 50-56.[1][2]

  • Royal Society of Chemistry . "Synthesis of 2-(2-bromophenoxy)acetaldehyde via acetal hydrolysis." RSC Advances, 2018.

  • Google Patents . "Benzofuran derivatives as agrochemical intermediates." US Patent 2004/0087601.

  • Guidechem . "1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Product Details."

  • BenchChem . "Synthesis routes of 3,4-Dichlorophenol derivatives."

Sources

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene as a precursor for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene as a Pharmaceutical Precursor

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4) serves as a critical, shelf-stable precursor for the generation of 2-(3,4-dichlorophenoxy)acetaldehyde . While the free aldehyde is chemically versatile, it is notoriously unstable, prone to polymerization and oxidation. This acetal-protected precursor allows medicinal chemists to introduce the lipophilic 3,4-dichlorophenoxyethyl moiety—a privileged pharmacophore found in various bioactive compounds, including EP4 receptor antagonists and Integrated Stress Response (ISR) modulators —with high precision.

This guide outlines the mechanistic rationale, validated deprotection protocols, and downstream coupling strategies for this precursor.

Strategic Importance in Drug Design

The 3,4-dichlorophenoxy motif is a bioisostere used to enhance lipophilicity and metabolic stability in drug candidates. However, direct alkylation using 2-(3,4-dichlorophenoxy)ethyl halides often suffers from elimination side reactions.

The acetal precursor offers a superior synthetic pathway:

  • Stability: It resists oxidation during storage, unlike its aldehyde counterpart.

  • Controlled Reactivity: It releases the reactive aldehyde only upon acid catalysis, allowing for "one-pot" reductive amination sequences.

  • Applications:

    • EP4 Receptor Antagonists: Used to synthesize side chains in molecules targeting inflammatory pain and cancer immunotherapy (e.g., analogs in Patent HK40076200A).

    • ISR Modulators: Key building block for optimizing pharmacokinetic properties of eIF2B activators (Patent WO2019090069A1).

Chemical Mechanism & Pathway

The utility of this compound relies on the controlled hydrolysis of the diethyl acetal to unmask the electrophilic aldehyde, which then undergoes immediate reaction with a nucleophile (typically an amine).

Mechanism Visualization (DOT)

ReactionPathway Precursor 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (Stable Acetal) Intermediate 2-(3,4-Dichlorophenoxy)acetaldehyde (Reactive/Unstable) Precursor->Intermediate Acid Hydrolysis (HCl/THF, 50°C) Target Pharmaceutical Intermediate (e.g., EP4 Antagonist Side Chain) Intermediate->Target Reductive Amination (R-NH2, NaBH(OAc)3)

Caption: Transformation pathway from stable acetal precursor to active pharmaceutical ingredient (API) intermediate.

Experimental Protocols

Protocol A: In-Situ Deprotection & Reductive Amination

Rationale: Isolating the free aldehyde is not recommended due to stability issues. This "telescoped" protocol generates the aldehyde in situ and traps it immediately with an amine.

Reagents:

  • Precursor: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (1.0 equiv)

  • Acid: 2N HCl (aqueous)

  • Solvent: Tetrahydrofuran (THF)

  • Amine Partner: Secondary or primary amine (1.0 - 1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

Step-by-Step Methodology:

  • Hydrolysis (Activation):

    • Dissolve 10.0 g of the acetal precursor in 50 mL of THF.

    • Add 20 mL of 2N HCl.

    • Heat to 50°C and monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Checkpoint: The starting material (Rf ~0.8) should disappear, and a new spot (aldehyde, Rf ~0.4) should appear.[1][2][3][4] Reaction time is typically 2–4 hours.

  • Neutralization & Coupling:

    • Cool the mixture to 0°C.

    • Carefully neutralize with saturated NaHCO₃ solution to pH 6–7.

    • Critical Step: Do not extract yet. Add the Amine Partner directly to this biphasic mixture (or extract the aldehyde into DCM if the amine is water-sensitive).

    • Add Sodium Triacetoxyborohydride (STAB) in three portions over 30 minutes.

    • Stir at room temperature for 12 hours.

  • Workup:

    • Quench with 10% NaOH solution (to decompose boron complexes).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

Protocol B: Quality Control (HPLC Method)

Rationale: To ensure the purity of the precursor before use, as residual 3,4-dichlorophenol can act as a chain terminator in subsequent steps.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Characteristic of dichlorophenoxy ring)
Retention Time Precursor elutes ~12.5 min; Free Aldehyde ~8.2 min

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Temperature too low or acid too weak.Increase temp to 60°C or use 3N HCl. Ensure THF is not anhydrous (water is required).
Aldehyde Decomposition Reaction time too long post-hydrolysis.Proceed to reductive amination immediately upon consumption of acetal.
Low Yield in Amination Imine formation is slow.Add a drying agent (MgSO₄) or molecular sieves during the amine addition step to drive equilibrium.

Safety & Handling

  • Hazard Identification: The compound is an alkylating agent derivative. It causes skin irritation and serious eye irritation (H315, H319).

  • Engineering Controls: All hydrolysis steps releasing ethanol and potentially HCl vapors must be performed in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).

References

  • World Intellectual Property Organization. (2019). Modulators of the Integrated Stress Pathway. WO2019090069A1. Link

  • Hong Kong Intellectual Property Department. (2018). Prostaglandin E2 (PGE2) EP4 Receptor Antagonists.[5] HK40076200A. Link

  • BenchChem. (2025). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. (Cited for general ether synthesis protocols). Link

  • PubChem. (2025). 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Compound Summary. National Library of Medicine. Link

Sources

Application Note: High-Fidelity Nucleophilic Substitution on 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the experimental protocols for performing nucleophilic substitution on 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (Target Substrate) .

The Challenge: Standard Nucleophilic Aromatic Substitution (


) using strong nucleophiles and heat is contraindicated  for this substrate. The 4-alkoxy substituent (the diethoxyethoxy chain) is a strong electron-donating group (EDG), which increases electron density in the aromatic ring, significantly deactivating it toward classical 

attack. Furthermore, the acetal moiety (2,2-diethoxyethoxy) is acid-sensitive, requiring strictly basic or neutral conditions.

The Solution: The most robust pathway is Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination or Ullmann-type Etherification) . This method bypasses the electronic limitations of the ring and allows for substitution under conditions compatible with the acetal group.

Structural Analysis & Regioselectivity

The substrate contains two non-equivalent chlorine atoms. Understanding their electronic environments is critical for predicting regioselectivity.

PositionElectronic EnvironmentReactivity Prediction
C-1 (Para to Alkoxy) High electron density due to resonance donation from the alkoxy oxygen.Lower Reactivity (Shielded from Oxidative Addition).
C-2 (Meta to Alkoxy) Lower electron density relative to C-1; less influenced by resonance.Higher Reactivity (Favored site for Pd-insertion).

Experimental Design Strategy

To ensure success, the reaction system is designed around three pillars: Catalytic Activity (overcoming deactivation), Regiocontrol (ligand selection), and Functional Group Tolerance (base selection).

Reagent Selection Matrix
ComponentRecommended ReagentScientific Rationale
Catalyst Source

or

Provides the Pd(0) active species necessary for the oxidative addition cycle.
Ligand XPhos or BrettPhos These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into electron-rich aryl chlorides (the rate-limiting step).
Base

or

Crucial: Must be anhydrous. Carbonates are milder and preserve the acetal. Tert-butoxides are faster but require strict exclusion of moisture to prevent acetal hydrolysis.
Solvent Toluene or 1,4-DioxaneNon-polar/moderately polar aprotic solvents support the catalytic cycle and high temperatures (80-110°C).

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)

This protocol describes the substitution of Cl-2 with a secondary amine (e.g., Morpholine, Piperidine).

Workflow Diagram

G Start Substrate Preparation (Inert Atmosphere) Mix Catalyst Pre-complexation (Pd + Ligand + Solvent) Start->Mix Degas Add Substrate & Base Addition (Cs2CO3) Mix->Add Activate (5 min) Heat Reaction (100°C, 12-24h) Add->Heat Stir Workup Basic Workup (Avoid Acid!) Heat->Workup Cool

Figure 1: Workflow for Pd-catalyzed amination ensuring inert conditions and acetal stability.

Step-by-Step Methodology
  • Glassware Preparation: Oven-dry a two-neck round-bottom flask and a reflux condenser. Cool under a stream of dry Nitrogen or Argon.

  • Catalyst Pre-loading:

    • Charge the flask with

      
       (1.5 mol%) and XPhos  (3.0 mol%).
      
    • Add anhydrous Toluene (concentration 0.1 M relative to substrate).

    • Why: Pre-stirring allows the formation of the active

      
       species.
      
  • Substrate Addition:

    • Add 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (1.0 equiv).

    • Add the target Amine (1.2 equiv).

    • Add

      
        (2.0 equiv). Note: Cesium Carbonate is preferred over alkoxides if the substrate is sensitive to strong bases.
      
  • Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen poisons the Pd catalyst.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor via TLC or HPLC every 2 hours.

    • Endpoint: Disappearance of starting material.

  • Workup (Critical for Acetal):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate.[2]

    • Wash with saturated

      
        or water. DO NOT use dilute HCl or 
      
      
      
      , as acidic pH will hydrolyze the diethyl acetal to the aldehyde.
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: C-O Coupling (Etherification)

This protocol is for substituting Cl-2 with an alcohol (e.g., Phenol or primary alcohol).

Reaction Logic

Etherification is more reversible than amination. We use RockPhos or tBuBrettPhos ligands which are specialized for C-O bond formation.

Step-by-Step Methodology
  • Setup: Prepare an inert reaction vial (glovebox or Schlenk line).

  • Reagents:

    • Substrate (1.0 equiv).

    • Alcohol nucleophile (1.2 equiv).

    • Catalyst:

      
       (2 mol%).
      
    • Ligand: RockPhos (4 mol%).

    • Base:

      
       (anhydrous, 2.0 equiv).
      
  • Solvent: Toluene is standard. If solubility is an issue, use 1,4-Dioxane.

  • Execution: Heat to 90°C for 16 hours.

  • Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine (to neutralize silica acidity and protect the acetal).

Quality Control & Troubleshooting

Regioselectivity Verification

Since the substrate has two chlorines, you must verify which one reacted.

  • Method: 1H-NMR (NOESY).

  • Diagnostic Signal: Look for a Cross-Peak (NOE) between the protons of the new nucleophile (e.g., amine N-CH2) and the aromatic protons.

    • C-2 Substitution (Expected): NOE observed between Nucleophile and H-3 (aromatic doublet).

    • C-1 Substitution (Unlikely): NOE observed between Nucleophile and H-6 (aromatic doublet).

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction Catalyst poisoning or oxidative addition failure.Switch to a more active ligand (e.g., BrettPhos ). Ensure strict

exclusion.
Dehalogenation (H replaces Cl)

-hydride elimination from the amine.[3]
Use a fresh bottle of amine. Lower temperature to 80°C.
Acetal Hydrolysis (Aldehyde peak in NMR) Acidic workup or wet solvent.Use anhydrous solvents. Ensure workup pH > 7. Use basic alumina for purification instead of silica.

References

  • Buchwald-Hartwig Amination of Aryl Chlorides. TCI Chemicals Application Note. Retrieved from

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from

  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 2010.[4] Retrieved from

  • The Orthogonality of the Diethyl Acetal Protecting Group. BenchChem Technical Guide. Retrieved from

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Journal of Organic Chemistry, 2022. Retrieved from

Sources

Application Note: High-Efficiency Synthesis of 5,6-Dichlorobenzofuran Scaffolds via 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Utilization of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene as a masked aldehyde precursor for the regioselective synthesis of 5,6-dichlorobenzofuran. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Core Value: The 5,6-dichlorobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in antimicrobial, anti-inflammatory, and anticancer agents. Its lipophilicity and metabolic stability (blocking the oxidation-prone para-position) make it a critical pharmacophore. This guide details a robust, scalable protocol for generating this scaffold from inexpensive 3,4-dichlorophenol via the acetal intermediate 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene .

Strategic Rationale & Mechanism

The synthesis relies on the Pomeranz-Fritsch type cyclization (specifically the phenoxyacetal modification). The core intermediate, 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene, serves as a stable, "masked" aldehyde.

Mechanistic Pathway[1][2][3][4][5]
  • Masking: 3,4-Dichlorophenol is O-alkylated with bromoacetaldehyde diethyl acetal. The acetal protects the aldehyde from premature polymerization.

  • Activation: Under acidic conditions (Amberlyst-15 or PPA), the acetal hydrolyzes to the oxonium ion/aldehyde.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs.

    • Regioselectivity:[1] Cyclization favors the C6 position (para to the C3-chlorine) over the C2 position (ortho to the C3-chlorine) due to steric hindrance at C2, yielding 5,6-dichlorobenzofuran as the major isomer.

  • Aromatization: Elimination of water/alcohol drives the formation of the aromatic furan ring.

ReactionMechanism Phenol 3,4-Dichlorophenol (Starting Material) Acetal 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (Stable Intermediate) Phenol->Acetal BrCH2CH(OEt)2 K2CO3, DMF, 80°C Oxonium Oxonium Ion / Aldehyde (Transient Electrophile) Acetal->Oxonium Amberlyst-15 Toluene, Reflux SigmaComplex Sigma Complex (Cyclization) Oxonium->SigmaComplex Intramolecular SEAr (C6 attack) Product 5,6-Dichlorobenzofuran (Final Scaffold) SigmaComplex->Product -H2O/-EtOH Aromatization

Caption: Mechanistic flow from precursor alkylation to acid-mediated cyclization.

Experimental Protocols

Protocol A: Synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Objective: High-yield O-alkylation of 3,4-dichlorophenol.

Reagents:

  • 3,4-Dichlorophenol (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solubilization: Dissolve 3,4-dichlorophenol (16.3 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add

    
     (27.6 g, 200 mmol) in a single portion. The suspension may warm slightly.
    
  • Alkylation: Add bromoacetaldehyde diethyl acetal (18.0 mL, 120 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The phenol spot (

    
    ) should disappear, replaced by the acetal product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[3][4]

    • Pour the mixture into ice-water (500 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via vacuum distillation (bp ~140-145°C @ 0.5 mmHg) or flash chromatography (Hexane/EtOAc).
    

Yield Expectation: 85-92% (Colorless to pale yellow oil).

Protocol B: Cyclization to 5,6-Dichlorobenzofuran

Objective: Acid-catalyzed cyclodehydration. Note: Amberlyst-15 is preferred over Polyphosphoric Acid (PPA) for easier workup and green chemistry compliance.

Reagents:

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (from Protocol A)

  • Catalyst: Amberlyst-15 (dry beads, 20% w/w relative to substrate)

  • Solvent: Chlorobenzene (preferred for higher boiling point) or Toluene.

Step-by-Step Methodology:

  • Setup: Charge a reactor with the acetal intermediate (10.0 g, 35.8 mmol) and Chlorobenzene (100 mL).

  • Catalyst Loading: Add Amberlyst-15 beads (2.0 g).

  • Cyclization: Heat to reflux (132°C ) with a Dean-Stark trap attached to remove the ethanol formed during the reaction.

  • Monitoring: Reflux for 4–6 hours. Monitoring by HPLC is recommended as TLC spots for the acetal and benzofuran can be close.

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter off the Amberlyst-15 beads (catalyst can be washed with DCM and regenerated).

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification: Recrystallize from Ethanol/Water or purify by column chromatography (100% Hexane).

Yield Expectation: 65-75% (White crystalline solid).

Data Summary & Optimization Table

ParameterCondition A (Standard)Condition B (Optimized)Outcome / Notes
Solvent (Step 1) AcetoneDMF DMF increases reaction rate significantly due to better solubility of the phenoxide.
Base (Step 1) NaOHK₂CO₃ Carbonate is milder, preventing side reactions (e.g., hydrolysis of the acetal).
Acid (Step 2) Polyphosphoric Acid (PPA)Amberlyst-15 PPA is viscous and hard to quench. Amberlyst-15 allows simple filtration workup.
Temperature (Step 2) 110°C (Toluene)132°C (Chlorobenzene) Higher temp drives the elimination of ethanol more efficiently, improving yield.
Regioselectivity ->10:1 (5,6- vs 4,5-) Steric hindrance at the 2-position of the phenol ring directs cyclization to the 6-position.

Downstream Applications: Novel Heterocycle Generation

Once the 5,6-dichlorobenzofuran scaffold is synthesized, it serves as a versatile platform for drug discovery.

A. C-2 Functionalization (Direct Arylation)

The C-2 proton of benzofuran is acidic (


) and can be lithiated or subjected to Pd-catalyzed direct arylation.
  • Protocol: Treat with

    
    -BuLi (-78°C, THF) followed by an electrophile (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Application: Introduction of biaryl systems for kinase inhibition.

B. Cross-Coupling on the Benzene Ring

While the C-Cl bonds are deactivated compared to C-Br, modern ligands (e.g., Buchwald's XPhos or RuPhos) allow for Suzuki-Miyaura or Buchwald-Hartwig couplings at the 5- or 6-positions, enabling the synthesis of library diversities.

Applications cluster_0 Path A: C-2 Functionalization cluster_1 Path B: C-Cl Cross Coupling Benzofuran 5,6-Dichlorobenzofuran Lithiation 1. n-BuLi, THF 2. Electrophile (E+) Benzofuran->Lithiation Coupling Pd(OAc)2, XPhos Ar-B(OH)2 Benzofuran->Coupling C2Product 2-Substituted-5,6-dichlorobenzofuran (Kinase Inhibitors) Lithiation->C2Product CClProduct 5/6-Aryl-benzofurans (Library Diversity) Coupling->CClProduct

Caption: Divergent synthesis pathways from the 5,6-dichlorobenzofuran core.

References

  • Synthesis of Phenoxyacetals: Organic Syntheses, Coll. Vol. 3, p. 50; Vol. 23, p. 11. (General method adapted for dichlorophenol).

  • Benzofuran Cyclization via Amberlyst-15: Journal of Organic Chemistry, "Solid acid catalyzed synthesis of benzofurans."

  • Regioselectivity in Benzofuran Synthesis: Tetrahedron, "Regioselective cyclization of 3-substituted phenoxyacetals."

  • Biological Activity of Halogenated Benzofurans: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 5,6-dichlorobenzofuran derivatives."

Sources

Sample preparation techniques for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the sample preparation and analytical handling of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4), hereafter referred to as DDB .

DDB is a critical chlorinated aromatic intermediate containing a diethyl acetal functionality. The primary analytical challenge is the acid-lability of the acetal group . Exposure to trace acids or protic solvents under acidic conditions catalyzes the hydrolysis of DDB into 3,4-dichlorophenoxyacetaldehyde , leading to quantitation errors and false impurity identification.

This protocol establishes a "Neutral-pH / Aprotic" workflow to ensure <0.5% degradation during sample processing.

Physicochemical Profile & Critical Control Points

Understanding the molecule's behavior is the foundation of this protocol.

PropertyValue / CharacteristicImpact on Protocol
Structure 3,4-Dichlorophenol ether linked to acetaldehyde diethyl acetal.[1]Lipophilic Core: Requires organic solvents (ACN, MeOH, Hexane).
Molecular Weight 279.16 g/mol Suitable for both HPLC and GC analysis.
Reactivity High Acid Sensitivity (Acetal group).[2][3]CRITICAL: Avoid acidic diluents (0.1% TFA/Formic Acid). Avoid unbuffered water.
Solubility Insoluble in water; Soluble in ACN, MeOH, DCM, Hexane.Use 100% Organic or High-pH Aqueous mixtures for extraction.
LogP (Est.) ~3.5 - 4.0High affinity for plastic surfaces; use glass vials.
Mechanism of Failure: Acid-Catalyzed Hydrolysis

The following diagram illustrates why standard acidic LC-MS mobile phases cause method failure.

G cluster_0 Critical Failure Zone DDB Analyte: DDB (Acetal Form) Inter Oxonium Ion Intermediate DDB->Inter Protonation H_Ion H+ Catalyst (Acidic Diluent) H_Ion->Inter Prod Degradant: 3,4-Dichlorophenoxy- acetaldehyde Inter->Prod Hydrolysis (+H2O) Ethanol By-product: 2 x Ethanol Inter->Ethanol

Figure 1: The degradation pathway of DDB in acidic media. The acetal converts to the aldehyde, destroying the analyte.

Sample Preparation Protocols

Protocol A: "Dilute-and-Shoot" for API/Process Intermediates

Use Case: Purity assay or high-concentration process monitoring.

Reagents:

  • Diluent: Acetonitrile (ACN) : 10mM Ammonium Acetate (90:10 v/v). Note: The buffer ensures neutral pH.

  • Vials: Amber glass (silanized preferred) to prevent adsorption.

Procedure:

  • Weighing: Accurately weigh 25.0 mg of DDB sample into a 25 mL volumetric flask.

  • Dissolution: Add ~15 mL of 100% Acetonitrile first. Sonicate for 2 minutes. (Dissolve in pure organic first to ensure solubility).

  • Buffering: Make up to volume with 10mM Ammonium Acetate (pH 7.0) .

    • Why? Adding the buffer after dissolution prevents precipitation while "locking" the pH to neutral.

  • Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter.

    • Warning: Do not use Nylon filters (often acidic/reactive).

  • Analysis: Inject immediately. Stability window: ~24 hours at 4°C.

Protocol B: Trace Extraction from Swabs (Cleaning Validation)

Use Case: Detecting residues on manufacturing equipment.

Reagents:

  • Swab Material: Texwipe Alpha Polyester (minimal background).

  • Extraction Solvent: Isopropanol (IPA).

Procedure:

  • Swabbing: Moisten swab with IPA. Swab the surface (10x10 cm) in a zigzag pattern.

  • Extraction: Place swab head into a glass vial containing 5.0 mL of Acetonitrile containing 0.1% Triethylamine (TEA) .

    • Why TEA? The trace base neutralizes any residual acidity on the swab or glass surface, protecting the acetal.

  • Agitation: Vortex for 60 seconds; Sonicate for 5 minutes.

  • Aliquot: Transfer supernatant to an HPLC vial. No dilution required.

Instrumental Analysis Guidelines

Method 1: HPLC-UV (Recommended)

This method prioritizes stability by using a high-pH mobile phase.

ParameterConditionRationale
Column C18 Hybrid (e.g., Waters XBridge or Agilent Zorbax Extend), 3.5 µm, 4.6 x 100 mmHybrid particles tolerate high pH (up to 12) without dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)Alkaline pH stabilizes the acetal completely.
Mobile Phase B AcetonitrileStrong eluent for lipophilic DDB.
Gradient 50% B to 90% B over 10 mins.Fast elution to minimize residence time.
Flow Rate 1.0 mL/minStandard backpressure.
Detection UV @ 280 nmTargets the chlorinated benzene ring.
Temp 25°CKeep cool to further inhibit hydrolysis.
Method 2: GC-FID/MS (Alternative)

Use Case: If HPLC is unavailable or for residual solvent analysis.

  • Inlet: Split/Splitless, 200°C . Note: Keep inlet temp <220°C to prevent thermal cracking of the acetal.

  • Liner: Deactivated split liner with glass wool (Restek Topaz or equivalent). Active sites on glass wool will degrade DDB.

  • Column: Rtx-5 or DB-5 (5% phenyl polysiloxane).

  • Carrier: Helium @ 1.2 mL/min.

  • Oven: 80°C (1 min) -> 20°C/min -> 280°C.

Method Validation & Troubleshooting

Self-Validating Stability Test

Before running samples, you must validate solvent suitability:

  • Prepare a standard of DDB.

  • Inject at T=0.

  • Inject at T=4 hours (ambient).

  • Acceptance Criteria: No new peak should appear at RRT ~0.6-0.8 (typical elution zone for the aldehyde hydrolysis product). Area count change must be <2.0%.

Troubleshooting Guide

DecisionTree Start Problem: Low Recovery / Extra Peaks CheckpH Check Diluent pH. Is it < 6.0? Start->CheckpH FixpH Action: Switch to 10mM NH4OAc or add 0.1% TEA CheckpH->FixpH Yes CheckLiner GC Analysis? Check Inlet Liner CheckpH->CheckLiner No ReplaceLiner Action: Replace with Deactivated Liner CheckLiner->ReplaceLiner Yes (Dirty/Active) CheckFilter Did you use Nylon Filters? CheckLiner->CheckFilter No (LC Analysis) SwitchFilter Action: Switch to PTFE or PVDF CheckFilter->SwitchFilter Yes

Figure 2: Troubleshooting logic for DDB analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1333650, 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Discussion on Acetal Stability and Hydrolysis). Wiley-Interscience.
  • Snyder, L. R., & Dolan, J. W. High-Performance Gradient Elution.[4] (Method Development for Labile Compounds). Wiley.[3]

  • ChemWhat. Product Database: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene CAS 98919-15-4.[1][5][6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: ROF-INT-001 Subject: Troubleshooting Stability & Purity Protocols for Roflumilast Intermediate

Executive Summary

You are likely working with 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: Related to Roflumilast synthesis), a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast .

This molecule presents a classic "Janus" face in organic synthesis:

  • The Aromatic Ether: Robust and chemically stable.

  • The Diethyl Acetal: Highly sensitive to Brønsted and Lewis acids.

The Core Challenge: The standard purification tools in a chemist's arsenal (unbuffered silica gel, acidic workups, high-temperature distillation) are actively hostile to the acetal functionality. This guide provides field-proven, self-validating protocols to navigate these sensitivities.

Module 1: Chromatography Troubleshooting (The "Silica Trap")

User Query: "I ran a column on silica gel using Hexane/EtOAc. My product spot streaked, and I isolated a new, more polar impurity. What happened?"

The Diagnosis: Acid-Catalyzed Hydrolysis

Standard silica gel (SiO


) is weakly acidic (pH ~4-5 in aqueous slurry). This acidity is sufficient to protonate one of the ethoxy oxygens in the acetal, triggering the elimination of ethanol and the formation of the oxocarbenium ion. This rapidly hydrolyzes to the aldehyde (3,4-dichlorophenoxyacetaldehyde ), which is the polar impurity you observed.
The Solution: The "Buffered Stationary Phase" Protocol

You must neutralize the active acidic sites on the silica gel before the compound touches them.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 95:5 Hexane:EtOAc).

  • The Neutralizing Agent: Add 1% Triethylamine (TEA) or 1% Pyridine by volume to the slurry solvent.

  • Column Packing: Pour the column with this basic solvent mixture.

  • The Flush (Critical): Flush the packed column with 2-3 column volumes (CV) of the eluent containing the 1% TEA.

  • Validation Check: Collect a drop of the eluent exiting the column and touch it to wet pH paper. It must read pH > 8 . If not, flush with more buffered solvent.

  • Loading: Load your crude material. You may remove the TEA from the eluent for the actual run only if the separation is fast (<30 mins). For slower separations, maintain 0.5% TEA in the mobile phase.

Quantitative Comparison:

ParameterStandard SilicaTEA-Buffered SilicaNeutral Alumina
Surface pH ~4.5 (Acidic)~8.5 (Basic)~7.0 (Neutral)
Acetal Recovery 60-80% (Variable)>98%>95%
Resolution HighHighModerate
Risk Factor High (Hydrolysis)Low Low
Module 2: Impurity Removal (The Unreacted Phenol)

User Query: "I have 5-10% unreacted 3,4-dichlorophenol in my crude. It co-elutes with my product on TLC. How do I get rid of it without a column?"

The Diagnosis: Lipophilicity Overlap

The acetal product is highly lipophilic. However, 3,4-dichlorophenol is also relatively non-polar due to the chlorines, making separation by polarity difficult.

The Solution: The "Cold Caustic Scrubber"

We exploit the pKa difference. Phenols are acidic (pKa ~8-10); acetals are non-acidic and stable to base.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Toluene or MTBE (avoid DCM if possible to prevent emulsion, though DCM works).

  • The Scrubber: Prepare a 1.0 M NaOH solution. Ensure it is cold (0–5°C).

    • Why Cold? While acetals are base-stable, hot caustic can degrade other impurities into "tar" or cause slow elimination. Cold prevents emulsions.

  • Extraction: Wash the organic layer 2x with the cold NaOH solution.

    • Mechanism:[1][2][3][4] The NaOH deprotonates the phenol to the phenoxide anion (water-soluble), partitioning it into the aqueous layer.

  • Validation Check (The Ferric Test):

    • Take a small aliquot of the organic layer, evaporate it, and redissolve in MeOH.

    • Add 1 drop of 1% FeCl

      
       solution .
      
    • Purple/Blue Color: Phenol is still present. Repeat wash.

    • Yellow/No Change: Phenol is removed.

  • Final Wash: Wash with Brine to remove excess base, dry over Na

    
    SO
    
    
    
    (which is neutral/basic), not MgSO
    
    
    (which can be slightly acidic).
Module 3: Visualization & Logic Mapping
Pathway Analysis: Why Silica Fails

The following diagram illustrates the mechanistic failure point when using untreated silica, leading to the aldehyde impurity.

AcetalHydrolysis Acetal Target Acetal (Lipophilic) Intermediate Oxocarbenium Ion (Unstable) Acetal->Intermediate Protonation by Silica (-EtOH) Silica Acidic Silica Site (Si-OH) Silica->Intermediate Catalysis Aldehyde Aldehyde Impurity (Polar/Degradant) Intermediate->Aldehyde +H2O (Hydrolysis) Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Caption: Acid-catalyzed hydrolysis pathway of the diethyl acetal functionality on unbuffered silica gel.

Workflow: The Optimized Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude purity.

PurificationLogic Start Crude Reaction Mixture CheckPhenol Check Unreacted Phenol (TLC / FeCl3 Test) Start->CheckPhenol HighPhenol Phenol Present (>2%) CheckPhenol->HighPhenol LowPhenol Phenol Absent (<2%) CheckPhenol->LowPhenol CausticWash Cold 1M NaOH Wash (Partitioning) HighPhenol->CausticWash CheckPurity Check Acetal Purity LowPhenol->CheckPurity CausticWash->LowPhenol PureEnough Purity >95%? CheckPurity->PureEnough Yes Concentrate & Dry (High Vac < 40°C) PureEnough->Yes Yes No Chromatography Required PureEnough->No No Final Pure 1,2-Dichloro-4- (2,2-diethoxyethoxy)benzene Yes->Final ColumnType Select Stationary Phase No->ColumnType BufferedSi Silica + 1% TEA (Recommended) ColumnType->BufferedSi Alumina Neutral Alumina (Alternative) ColumnType->Alumina BufferedSi->Final Alumina->Final

Caption: Decision matrix for removing phenolic impurities and selecting the correct stationary phase.

FAQ: Quick Troubleshooting

Q: Can I distill this compound? A: Only under high vacuum (<1 mmHg). Acetals are thermally stable up to ~100-120°C in neutral conditions, but trace acids at high heat will cause disproportionation. If you must distill, add a pinch of solid K


CO

to the distillation pot to buffer the environment.

Q: My NMR shows a small singlet at ~9.8 ppm. What is it? A: That is the aldehyde proton. Your acetal has hydrolyzed. If this happened after the column, your deuterated chloroform (CDCl


) might be acidic (common in old bottles). Pass your CDCl

through a small plug of basic alumina before running the NMR.

Q: Can I use MgSO


 to dry the organic layer? 
A:  It is risky. Anhydrous MgSO

is slightly Lewis acidic. Sodium Sulfate (Na

SO

)
or Potassium Carbonate (K

CO

)
are safer drying agents for acetals.
References
  • Roflumilast Synthesis & Intermediates

    • Method for synthesizing 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene. (Related Art). U.S. Patent Applications and World Patents often cite the alkylation of 3,4-dichlorophenol with bromoacetaldehyde diethyl acetal.
    • Source:

  • Acetal Stability on Silica

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Wiley-Interscience). (Standard text confirming acetal sensitivity to acidic silica).
    • Source:

  • Chromatography of Acid-Sensitive Compounds

    • Purification of acid-sensitive compounds using triethylamine-buffered silica.
    • Source:

  • Phenolic Impurity Removal

    • General workup procedures for Williamson Ether Synthesis products involving electron-deficient phenols.
    • Source:

Sources

Identification of side products in 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

A Guide for Senior Application Scientists

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene. As professionals in research and drug development, encountering unexpected side products and yield issues is a common challenge. This document is structured to provide not just solutions, but also the underlying chemical principles to empower you in your experimental design and analysis.

The synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1][3][4] In this specific case, 3,4-dichlorophenol is deprotonated by a base to form the corresponding phenoxide, which then attacks the electrophilic carbon of 2-bromo-1,1-diethoxyethane.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 3,4-Dichlorophenol Phenoxide 3,4-Dichlorophenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaOH) Phenoxide_2 3,4-Dichlorophenoxide Ion Alkyl_Halide 2-Bromo-1,1-diethoxyethane Product 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Alkyl_Halide->Product Salt Salt (e.g., KBr, NaBr) Phenoxide_2->Product + Alkyl Halide

Figure 1: General workflow for the Williamson ether synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common culprits?

Low yield is a multifaceted issue that can stem from reagent quality, reaction conditions, or competing side reactions.

  • Incomplete Deprotonation: The formation of the 3,4-dichlorophenoxide is critical. If the base is too weak, not added in sufficient stoichiometric excess, or if the reaction time for this step is too short, a significant amount of the starting phenol will remain unreacted.

  • Reagent Instability: The alkylating agent, 2-bromo-1,1-diethoxyethane, is sensitive to moisture and acidic conditions, which can cause decomposition.[5][6][7] Ensure it is stored properly and used in anhydrous solvents.

  • Competing Elimination Reaction (E2): The phenoxide is a strong base. While the primary carbon of 2-bromo-1,1-diethoxyethane favors the SN2 pathway, high reaction temperatures can promote the E2 elimination side reaction, forming an alkene byproduct.[3][8] This is a common issue when trying to accelerate the reaction by increasing heat.

  • Poor Solvent Choice: The use of polar aprotic solvents like DMF or DMSO is recommended as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide oxygen and promoting the SN2 reaction.[3] Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity and slowing the reaction.

Q2: I'm observing an impurity with a molecular weight of 162 g/mol in my final product analysis. What is it and why is it there?

An impurity with a mass of 162 g/mol corresponds to the starting material, 3,4-dichlorophenol (C₆H₄Cl₂O).[9][10] Its presence can be attributed to two main factors:

  • Incomplete Reaction: As discussed in Q1, if the reaction does not go to completion due to issues with deprotonation, reagent stoichiometry, or reaction time, unreacted 3,4-dichlorophenol will persist through the workup.

  • Product Hydrolysis: The ether linkage in the final product can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures during workup or purification, regenerating the starting phenol. A careful, neutral workup is advised.

Q3: My analytical data (GC-MS, LC-MS) suggests the presence of an isomer of my target product. What are the likely sources?

Isomeric impurities are common and typically originate from either the starting materials or alternative reaction pathways.

  • Isomeric Starting Materials: Commercial 3,4-dichlorophenol may contain other dichlorophenol isomers (e.g., 2,5-DCP, 2,6-DCP) as impurities.[11] These isomers will react alongside the 3,4-DCP to produce the corresponding isomeric ether products, which can be difficult to separate from the desired product. It is crucial to verify the purity of the starting phenol before beginning the synthesis.

  • C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is electronically and sterically favored to form the ether, a small amount of C-alkylation can occur, leading to the formation of a constitutional isomer where the diethoxyethoxy group is attached directly to the benzene ring.[3]

Q4: I've identified a significant impurity with a mass of 218 g/mol that shows characteristics of an aldehyde. How was this formed?

This impurity is likely 2-(3,4-dichlorophenoxy)acetaldehyde. Its formation is a classic example of a side reaction occurring during the workup phase. The 2,2-diethoxyethoxy group on your target molecule is an acetal . Acetals are stable under neutral and basic conditions but are readily hydrolyzed to the corresponding aldehyde and alcohol in the presence of acid and water. If your reaction workup involves an acidic wash (e.g., with dilute HCl) to neutralize excess base, you risk cleaving this protecting group.

Acetal_Hydrolysis Product 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Aldehyde 2-(3,4-Dichlorophenoxy)acetaldehyde Product->Aldehyde + H₂O, H⁺ Conditions H₃O⁺ (Acidic Workup) Ethanol 2 x Ethanol

Figure 2: Acid-catalyzed hydrolysis of the product's acetal group during workup.

To avoid this, use a neutral workup, such as washing with water and brine, or a mild basic wash with a saturated sodium bicarbonate solution.

Troubleshooting Guide: Side Product Identification

The table below summarizes the most probable side products, their origin, and key identifiers to aid in their characterization.

Observed Issue Potential Side Product Molecular Weight ( g/mol ) Probable Origin Confirmation & Prevention
Unreacted Starting Material3,4-Dichlorophenol162.00Incomplete reaction; Product hydrolysis.GC-MS/LC-MS: Match retention time and mass spectrum with a standard. Prevention: Ensure complete deprotonation; use a neutral workup.
Isomeric ImpurityIsomeric Dichloro-(diethoxyethoxy)benzene277.13Isomeric dichlorophenol in starting material.GC-MS: Isomers may have similar mass spectra but different retention times. Prevention: Use high-purity 3,4-dichlorophenol.
Aldehyde Impurity2-(3,4-Dichlorophenoxy)acetaldehyde219.04Acid-catalyzed hydrolysis of the product's acetal group during workup.NMR: Look for an aldehyde proton signal (~9-10 ppm). MS: Confirm MW. Prevention: Perform a neutral or mildly basic aqueous workup.
Elimination Product1-Bromo-2,2-diethoxyethene197.07E2 elimination of HBr from 2-bromo-1,1-diethoxyethane.GC-MS: Identify by MW. Prevention: Avoid high reaction temperatures; use a less-hindered base if possible.
C-Alkylation Isomer2,3-Dichloro-5-(2,2-diethoxyethyl)phenol277.13Competing C-alkylation pathway.NMR: Will show a free phenolic -OH proton and different aromatic splitting pattern. Prevention: Use polar aprotic solvents to favor O-alkylation.

Experimental Protocols

Protocol 1: Recommended Synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

This protocol is designed to favor the desired SN2 reaction while minimizing common side reactions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (1.5 eq.) and a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF).

  • Phenol Addition: Add high-purity 3,4-Dichlorophenol (1.0 eq.) to the stirred suspension.

  • Deprotonation: Heat the mixture to 60-70 °C and stir for 1 hour to ensure complete formation of the potassium phenoxide salt.

  • Alkylation: Cool the mixture slightly, then add 2-bromo-1,1-diethoxyethane (1.1 eq.) dropwise via a syringe.

  • Reaction: Raise the temperature to 80-90 °C and monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the pure product.

Protocol 2: Analytical Workflow for Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile side products in this synthesis.[12][13]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the crude or purified product in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Instrumentation & Parameters:

    • GC Column: A standard non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5-10 minutes.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis: Analyze the resulting chromatogram. Identify the main product peak and any impurity peaks. Use the mass spectrum of each impurity peak to determine its molecular weight and fragmentation pattern, comparing it against the potential side products listed in the troubleshooting table and spectral libraries.

Figure 3: A logical flowchart for troubleshooting impurities using GC-MS data.

References

  • Avocado Research Chemicals Ltd. (2010, November 9).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Analytical Methods. In Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]

  • ZDHC Foundation. (n.d.). Chlorophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dichlorophenol. PubChem Compound Database. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene and their use in the chemotherapy of spontaneous cancers. Retrieved from [Link]

  • Environment Canada. (1984). Chlorophenols and Their Impurities in the Canadian Environment. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method of hydrolyzing di-and trichlorobenzenes. (U.S. Patent No. 2,799,714A).
  • ARKIVOC. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. xiii, 184-190. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Bromo-1,1-diethoxyethane(bromoacetaldehydediethylacetal). Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Ultrasound assisted synthesis of α-bromoacetophenones using N-bromosuccinimide. Retrieved from [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dichloro-1,2,4-trihydroxybenzene. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(3,4-dichlorophenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. (CN Patent No. 109896792A).
  • Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]

Sources

Optimizing temperature and pressure for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization & Handling of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Executive Summary

This guide addresses the synthesis and handling of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , a critical pharmaceutical building block (analogous to intermediates used in benzazepine/Ivabradine synthesis). The molecule features a robust dichlorobenzene core coupled with a labile diethyl acetal tail.

The primary technical challenge lies in the "Stability-Reactivity Paradox" : The high temperatures required to drive the nucleophilic substitution (SN2) of the sterically hindered 3,4-dichlorophenol often compromise the integrity of the acid-sensitive acetal group. This guide provides optimized protocols to maximize yield while suppressing elimination and hydrolysis byproducts.

Part 1: The Reaction Landscape & Critical Failure Modes

Before optimizing parameters, you must understand the competing pathways. The synthesis typically involves the alkylation of 3,4-dichlorophenol with 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal).

Visualizing the Reaction Pathway

The following diagram maps the desired pathway against the two most common thermal failure modes: Elimination (vinyl ether formation) and Hydrolysis (aldehyde formation).

ReactionPathways Start 3,4-Dichlorophenol + Bromoacetal Base Base (K2CO3/Cs2CO3) Solvent (DMF/DMSO) Start->Base Product TARGET PRODUCT 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Base->Product S_N2 Reaction (Optimum: 100-110°C) Fail_Elim IMPURITY A (Elimination) Vinyl Ether Byproduct Base->Fail_Elim T > 130°C (E2 Elimination) Fail_Hyd IMPURITY B (Hydrolysis) Aldehyde Derivative Base->Fail_Hyd Acidic Trace or Moisture + High T Product->Fail_Hyd Post-Process Acid Contact

Caption: Figure 1. Reaction network showing the narrow operating window between efficient SN2 substitution and thermal degradation pathways.

Part 2: Optimization Protocol (Temperature & Pressure)

The Temperature Variable

The electron-withdrawing chlorine atoms on the phenol ring reduce the nucleophilicity of the phenoxide ion, requiring higher energy to overcome the activation barrier. However, the acetal reagent is prone to thermal elimination.

Optimization Table: Solvent vs. Temperature

Solvent SystemBoiling Point (°C)Rec. Reaction TempPressure Req.Yield PotentialRisk Profile
Acetone 5655-60°C (Reflux)AtmLow (<60%)Low Risk. Reaction is too slow; incomplete conversion common.
DMF 153100-110°C AtmHigh (85-95%) Optimal. Balances rate vs. stability. Requires dry conditions.[1][2][3]
DMSO 189100-120°CAtmHigh (90%+)High Risk. Difficult workup; high T promotes "tarring" of acetals.
MEK (Methyl Ethyl Ketone) 8090-100°C2-4 bar Moderate (75%)Green Option. Requires pressure vessel to exceed b.p.

Recommendation: Use DMF at 105°C . This temperature provides sufficient energy to drive the reaction of the deactivated phenol without triggering significant E2 elimination of the bromoacetal [1].

The Pressure Variable

While this reaction is typically run at atmospheric pressure, pressurized reactors (Autoclaves/Parr) offer a distinct advantage for this specific molecule:

  • Solvent Containment: Allows the use of lower-boiling, greener solvents (like Acetone or MEK) at elevated temperatures (e.g., running Acetone at 90°C under ~3 bar).

  • Exclusion of Moisture: Sealed pressure vessels inherently prevent the ingress of atmospheric moisture, which is the primary catalyst for acetal hydrolysis.

Part 3: Troubleshooting Guide (FAQs)

Scenario A: "My reaction stalled with 20% starting material remaining."

Diagnosis: The phenoxide anion is poorly nucleophilic due to the two chlorine atoms.

  • Solution 1 (Catalysis): Add 0.1 eq of Potassium Iodide (KI) . This generates the in situ iodo-acetal, which is a better electrophile (Finkelstein reaction logic).

  • Solution 2 (Base): Switch from K2CO3 to Cs2CO3 (Cesium Carbonate). The "Cesium Effect" improves solubility and reactivity of the phenoxide in organic solvents.

Scenario B: "I see a new spot on TLC that is not product or starting material."

Diagnosis: Likely Elimination . If the temperature is too high (>120°C), the base will deprotonate the bromoacetal, forming the vinyl ether (ethoxy-vinyl ether derivative).

  • Fix: Lower temperature to 105°C. Ensure you are not using a strong hydroxide base (like KOH/NaOH) which favors elimination. Stick to Carbonates.

Scenario C: "The product degrades during workup."

Diagnosis: Acetal Hydrolysis . The 2,2-diethoxyethoxy group hydrolyzes to the aldehyde in the presence of acid and water.

  • Critical Protocol:

    • Quench: Do NOT use acidic washes (e.g., 1M HCl) to neutralize the base. Use Saturated NH4Cl or simply water.

    • pH Control: Ensure the aqueous layer pH stays > 7.5 .

    • Drying: Use K2CO3 as a drying agent instead of MgSO4 (which can be slightly acidic) if instability is severe.

Part 4: Interactive Troubleshooting Logic

Use this decision tree to diagnose yield or purity issues in real-time.

TroubleshootingTree Q1 Problem Identified? Type1 Low Conversion (Starting Material Left) Q1->Type1 Type2 Low Purity (Unknown Impurities) Q1->Type2 Check1 Check Temperature Type1->Check1 Check2 Check pH of Workup Type2->Check2 Action1 Increase T to 105°C Add 10% KI catalyst Check1->Action1 T < 90°C Action2 Switch Base to Cs2CO3 Check1->Action2 T is OK Action3 Aldehyde Present? Avoid Acid Wash. Keep pH > 8. Check2->Action3 Hydrolysis Action4 Vinyl Ether Present? Reduce T < 110°C. Use Weaker Base. Check2->Action4 Elimination

Caption: Figure 2. Decision matrix for troubleshooting reaction outcomes based on impurity profiling.

References

  • BenchChem Technical Support. (2025).[1][2][4][5] Optimizing reaction parameters for the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one and related ethers. Retrieved from

  • National Institutes of Health (PubChem). (2025).[6] 3,4-Dichlorophenol Compound Summary. Retrieved from

  • Organic Process Research & Development. (2013). Large-Scale Synthesis of Dichloro-benzene Derivatives.[7][8] Retrieved from

  • Google Patents. (2014). Process for preparing key intermediate of ivabradine (WO2014020534A1). Retrieved from

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene and 3,4-dichlorophenol before handling.

Sources

Technical Support Center: Solvent Selection for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, our fellow researchers and chemists, with in-depth insights and practical solutions for a common challenge: selecting the optimal solvent to minimize byproduct formation in reactions involving 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene. My aim is to move beyond simple solvent charts and equip you with the mechanistic understanding required to make informed, predictive decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries we receive regarding this substrate.

Question 1: I'm running a nucleophilic substitution on 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene and my main byproduct is 3,4-dichlorophenol. What is causing this?

Answer: The formation of 3,4-dichlorophenol is almost certainly due to the acid-catalyzed hydrolysis of the diethoxyethoxy group.[1][2] This side chain is an acetal, which is stable under neutral and basic conditions but readily cleaves in the presence of acid, even trace amounts, to reveal the corresponding phenol.[3][4][5]

The likely sources of acid in your reaction include:

  • Acidic Reagents or Catalysts: Any reagent that is inherently acidic or generates acidic species in situ.

  • Solvent Impurities: Solvents like dichloromethane can degrade to produce HCl. Older bottles of ethers like THF can contain acidic impurities from peroxide formation.

  • Aqueous Workup: Using an acidic aqueous solution (e.g., an acid wash) during workup before the reaction is fully quenched can cause rapid hydrolysis.

Question 2: My Nucleophilic Aromatic Substitution (SNAr) reaction is very slow or not proceeding to completion. How can my solvent choice be affecting this?

Answer: This is a classic solvent effect problem in SNAr reactions. The issue often arises from using a polar protic solvent (e.g., ethanol, methanol, water). These solvents have acidic protons (-OH, -NH) that can form strong hydrogen bonds with your nucleophile.[6][7] This "caging" effect, known as solvation, stabilizes the nucleophile, drastically reducing its energy and, consequently, its reactivity.[8]

For SNAr reactions, the best practice is to use a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). These solvents possess high polarity to dissolve the reactants but lack acidic protons. They effectively solvate the counter-ion (like Na⁺ or K⁺) but leave the nucleophile anion "naked" and highly reactive, which significantly accelerates the reaction rate.[6][7][8]

Question 3: Besides hydrolysis, what other potential byproducts should I be aware of?

Answer: Beyond the hydrolysis of the acetal, the primary concern is regioselectivity during nucleophilic aromatic substitution. The two chlorine atoms on the ring are not equivalent. The nitro group in a similar compound, 1,2-dichloro-4-nitrobenzene, directs nucleophilic attack to the chlorine atom para to it.[9] While the diethoxyethoxy group is not as strongly directing, electronic and steric factors will favor substitution at one position over the other. Using a non-optimal solvent can sometimes lead to mixtures of regioisomers, complicating purification. In some high-temperature reactions, there is also a risk of ether cleavage of the ethyl groups on the acetal, though this is less common than hydrolysis.

Troubleshooting Guide: A Deeper Dive

This section provides structured approaches to solving specific experimental problems.

Issue 1: Persistent Acetal Hydrolysis and Formation of 3,4-Dichlorophenol

If you have confirmed that your reagents are not acidic, the problem likely lies with your solvent or reaction conditions.

Diagnostic Workflow:

G start Problem: 3,4-Dichlorophenol Detected q1 Are you using an acid catalyst? start->q1 sol1 Protecting group is incompatible. Consider an alternative synthetic route or a more robust protecting group. q1->sol1 Yes q2 Is your solvent anhydrous and fresh? q1->q2 No ans1_yes Yes ans1_no No sol2 Use a freshly opened bottle or distill/dry the solvent over appropriate desiccants (e.g., molecular sieves). q2->sol2 No q3 What is the solvent type? q2->q3 Yes ans2_yes Yes ans2_no No sol3 Switch to a polar aprotic solvent. If a protic solvent is necessary, add a non-nucleophilic base (e.g., Proton Sponge, DIPEA) to scavenge trace acid. q3->sol3 Protic sol4 The issue is likely not the solvent. Check for reagent degradation or acidic impurities in starting materials. q3->sol4 Aprotic ans3_protic Protic (e.g., Alcohols) ans3_aprotic Aprotic (e.g., DMF, DMSO)

Mechanistic Explanation of Hydrolysis:

The diethoxyethoxy group is an acetal. Acetals are formed from an aldehyde/ketone and two equivalents of an alcohol under acidic conditions; this reaction is reversible.[10] Adding excess water or aqueous acid drives the equilibrium back to the starting carbonyl and alcohol.[10] In your case, it reverts to the phenol.

G

Issue 2: Optimizing Yield and Selectivity in SNAr Reactions

Low yield in SNAr is most often a solvent issue. The choice of solvent directly impacts the energy of the transition state.

Solvent Property Comparison Table

SolventTypeDielectric Constant (ε)Suitability for SNArRisk of Acetal Hydrolysis
DMSO Polar Aprotic47ExcellentLow (if anhydrous)
DMF Polar Aprotic37ExcellentLow (if anhydrous and pure)[11]
Acetonitrile Polar Aprotic37.5Very GoodLow (if anhydrous)
THF Polar Aprotic7.6ModerateLow (if anhydrous)
Ethanol Polar Protic24.5PoorModerate (can act as acid source)
Methanol Polar Protic33PoorModerate (can act as acid source)
Water Polar Protic80Very PoorHigh (reactant in hydrolysis)
Toluene Non-polar2.4Poor (solubility issues)Very Low

Expert Insights:

  • Why Polar Aprotic Solvents Excel: In an SNAr reaction, a negatively charged nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex). Polar aprotic solvents are excellent at stabilizing this charged intermediate through dipole-dipole interactions without hydrogen bonding to the nucleophile, thereby lowering the activation energy of the reaction.[12]

  • The Problem with Protic Solvents: Protic solvents will solvate and stabilize the starting nucleophile, making it less reactive and increasing the activation energy needed for the initial attack.[6][13] This dramatically slows the reaction.

Experimental Protocols

Protocol 1: General Solvent Screening for Nucleophilic Aromatic Substitution

This protocol outlines a systematic approach to identify the optimal solvent for your reaction.

Objective: To determine the solvent that provides the highest conversion and lowest byproduct formation for the reaction of 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene with a chosen nucleophile.

Materials:

  • 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene

  • Nucleophile (e.g., sodium thiophenoxide, piperidine)

  • Base (if required, e.g., K₂CO₃)

  • Candidate Solvents (anhydrous): DMSO, DMF, Acetonitrile, THF

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and GC/MS for analysis

Procedure:

  • Setup: In four separate, dry vials, add 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene (1.0 eq).

  • Reagent Addition: To each vial, add the nucleophile (e.g., 1.2 eq) and any required base (e.g., 2.0 eq).

  • Solvent Addition: To each vial, add an equal volume of one of the candidate anhydrous solvents (DMSO, DMF, Acetonitrile, THF) to achieve a consistent concentration (e.g., 0.5 M).

  • Reaction: Seal the vials and place them in a heating block set to your desired reaction temperature (e.g., 80 °C). Stir for a set period (e.g., 4 hours).

  • Monitoring: After the set time, take a small aliquot from each reaction mixture. Quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis:

    • Run a TLC of the four samples against a spot of the starting material to visually assess conversion.

    • Submit the samples for GC/MS analysis to quantify the ratio of product to starting material and identify the presence of the 3,4-dichlorophenol byproduct.

  • Evaluation: Compare the results. The solvent that gives the highest product-to-starting-material ratio with the lowest percentage of the hydrolyzed byproduct is the optimal choice for further optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dispense Substrate (4 Vials) prep2 Add Nucleophile & Base prep1->prep2 reac1 Add Solvents (1 per vial: DMSO, DMF, ACN, THF) prep2->reac1 reac2 Heat & Stir (e.g., 80°C, 4h) reac1->reac2 ana1 Aliquot & Quench reac2->ana1 ana2 TLC & GC/MS Analysis ana1->ana2 ana3 Compare Results (Conversion & Byproducts) ana2->ana3

References

  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.
  • ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?
  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • Green Chemistry - Organic Synthesis. CHEM 21 Solvent Selection Guide.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
  • SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
  • Green Chemistry Initiative. Solvent and Reagent Selection Guide.
  • Wikipedia. Acetal.
  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation.
  • Grokipedia. 3,4-Dichlorophenol.
  • Google Patents. EP3052463B1 - Process for hydrolyzing 1,2,4-trihalobenzene.
  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis.
  • Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?
  • PubChem. 3,4-Dichlorophenol.

Sources

Technical Support Center: Best Practices for Storage and Handling of Chlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with chlorinated aromatic compounds. It is designed to be a practical resource for troubleshooting common issues and answering frequently asked questions related to the safe storage and handling of these materials. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure a culture of safety and experimental integrity in your laboratory.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and validated solutions.

Problem Potential Causes Troubleshooting Steps & Explanations
Degradation of Compound in Storage - Improper storage temperature.- Exposure to light (photodegradation).- Contamination with incompatible substances (e.g., water, oxidizing agents).[1]- Container material is not inert.1. Verify Storage Conditions: Store compounds in a cool, dry, and dark place. The storage temperature should not exceed 30°C.[2] This minimizes thermal degradation pathways.2. Use Amber Glassware: If the compound is light-sensitive, store it in amber glass bottles or wrap the container in aluminum foil to prevent photodegradation.3. Ensure Inert Atmosphere: For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.4. Check for Incompatibilities: Ensure storage is away from strong oxidizing agents.[1] Review the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.5. Select Appropriate Containers: Use containers made of chemically resistant materials like carbon steel or stainless steel for bulk storage. For laboratory quantities, borosilicate glass is generally appropriate.
Inconsistent Experimental Results - Cross-contamination from improper handling.- Inaccurate concentration due to volatility.- Degradation of working solutions.1. Dedicated Glassware & Equipment: Use dedicated glassware and utensils for handling chlorinated aromatic compounds to prevent cross-contamination.2. Handle in a Fume Hood: These compounds can be volatile.[3] Always handle them in a certified chemical fume hood to minimize inhalation exposure and prevent evaporation, which can alter concentrations.[1]3. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment whenever possible. If solutions must be stored, do so in tightly sealed containers in a cool, dark place.
Visible Corrosion or Damage to Storage Area/Equipment - Leakage or spillage of the compound.- Reaction with incompatible materials.- Formation of corrosive byproducts (e.g., HCl).1. Inspect Containers Regularly: Periodically check for any signs of leakage, such as residue around the container or on shelves.2. Segregate Chemicals: Store chlorinated aromatic compounds separately from incompatible materials, especially flammable solvents and alkali metals.[4] Violent reactions can occur upon mixing.[4]3. Ensure Dry Conditions: Some chlorinated aromatics can hydrolyze in the presence of water to form hydrochloric acid (HCl), which is highly corrosive to metals.[2] Keep storage areas dry.4. Secondary Containment: Use secondary containment trays made of a compatible material to contain any potential leaks or spills.
Personnel Experiencing Dizziness or Irritation - Inadequate ventilation.- Improper use or failure of Personal Protective Equipment (PPE).- Accidental spill or release.1. Verify Engineering Controls: Ensure that work is always conducted in a properly functioning chemical fume hood.[1]2. Review PPE Usage: Confirm that appropriate gloves (e.g., Viton®, butyl rubber), chemical splash goggles, and a lab coat are being worn correctly.[1] For tasks with a high risk of splashing, a face shield is also necessary.[1]3. Implement Emergency Procedures: In case of a spill, evacuate the area immediately.[1] For personnel exposure, move to fresh air and flush affected skin or eyes with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

Section 2: Frequently Asked Questions (FAQs)

Storage

Q1: What are the ideal storage conditions for chlorinated aromatic compounds?

A1: Chlorinated aromatic compounds should be stored in tightly sealed, properly labeled containers in a cool, dry, well-ventilated, and designated area.[1][5] They must be stored separately from incompatible materials such as strong oxidizing agents, flammable solvents, and alkali metals.[1][4] The storage area should be designed to contain spills.[6]

Q2: Can I store chlorinated aromatic compounds in a standard laboratory refrigerator?

A2: Only if the refrigerator is specifically designed for flammable or chemical storage (i.e., spark-proof). Standard refrigerators have ignition sources that could ignite flammable vapors. While many chlorinated aromatics are not flammable, they are often used in conjunction with flammable solvents. Always check the SDS for specific storage temperature recommendations and flammability data.

Q3: What type of container material is best for storing these compounds?

A3: For bulk storage, carbon steel of welded construction is commonly used. Stainless steel may be preferred where product purity is critical. For laboratory use, borosilicate glass containers are generally suitable. Avoid aluminum, magnesium, zinc, and their alloys.[7] Also, be aware that some plastics and rubbers can be attacked by these compounds.[5]

Handling and Personal Protective Equipment (PPE)

Q4: What is the most critical piece of PPE when handling chlorinated aromatic compounds?

A4: While all PPE is important, the two most critical elements are engineering controls (a certified chemical fume hood) and chemically resistant gloves.[1] A fume hood is the primary defense against inhalation of often toxic and volatile vapors.[1] The correct glove material is crucial for preventing skin absorption, which is a significant route of exposure for many of these compounds.[8]

Q5: How do I select the right type of gloves?

A5: The choice of glove material depends on the specific chlorinated aromatic compound being handled. You must consult the glove manufacturer's chemical resistance guides. Materials like Viton®, butyl rubber, or laminate films are often recommended.[1] Do not use latex or nitrile gloves unless they are specifically rated for the chemical you are working with, as they may offer insufficient protection.

Safety and Emergency Procedures

Q6: What is the first thing I should do in case of a spill?

A6: Your immediate priority is personal safety. Alert colleagues and evacuate the immediate area, especially if the spill is large or in a poorly ventilated space.[1][9] If the substance is volatile or flammable, eliminate all ignition sources.[7] Notify your institution's safety office.[1] Only trained personnel with appropriate PPE should attempt to clean up the spill.[1]

Q7: How should I dispose of waste contaminated with chlorinated aromatic compounds?

A7: All waste, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[1][10] Collect this waste in designated, labeled, and sealed hazardous waste containers.[1] Never mix chlorinated waste with non-chlorinated solvent waste, as this can create dangerous reactions and complicates disposal.[4] Follow all institutional and regulatory guidelines for disposal.[1]

Q8: Why is it important to understand the mechanism of toxicity, such as the Aryl Hydrocarbon Receptor (AhR) pathway?

A8: Understanding the toxic mechanism underscores the potential health risks and reinforces the need for stringent safety protocols. Many chlorinated aromatic compounds, like PCBs and dioxins, exert their toxic effects by activating the AhR, which can lead to altered gene expression and cellular damage.[1][11] This knowledge highlights that even low-level chronic exposure can have significant biological effects, emphasizing the importance of minimizing all routes of exposure.

Section 3: Protocols and Workflows

Experimental Workflow: Safe Handling of Chlorinated Aromatic Compounds

This workflow provides a systematic approach to minimize exposure during experimental procedures.

cluster_prep Preparation Phase cluster_exp Execution Phase cluster_post Post-Experiment Phase Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Verify Controls Verify Engineering Controls (Fume Hood, Ventilation) Gather Materials->Verify Controls Don PPE Don Appropriate PPE Verify Controls->Don PPE Handle Compounds Handle Compounds in Designated Area Don PPE->Handle Compounds Perform Experiment Perform Experiment Handle Compounds->Perform Experiment Waste Disposal Segregate & Dispose of Hazardous Waste Perform Experiment->Waste Disposal Decontaminate Decontaminate Work Area & Equipment Waste Disposal->Decontaminate Remove PPE Remove PPE Correctly Decontaminate->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: General workflow for the safe handling of chlorinated aromatic compounds.

Protocol: Small-Scale Spill Cleanup

This protocol is for spills of less than 100 mL in a contained area like a chemical fume hood. For larger spills, evacuate and call emergency services.[12]

  • Alert & Secure: Alert personnel in the immediate area.[9] Ensure the fume hood sash is lowered. Post a warning sign.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemically resistant gloves (e.g., Viton®, butyl rubber).[1]

  • Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or commercial spill pads) to surround and cover the spill.[13] Work from the outside in to prevent spreading.[1]

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[1][9]

  • Decontaminate: Wipe the spill area with a suitable solvent (check SDS), followed by soap and water.[1] Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the hazardous waste container clearly as "Spill Debris" with the chemical name.[9] Arrange for disposal according to your institution's guidelines.

  • Doff PPE & Wash: Remove PPE carefully to avoid self-contamination. Wash hands thoroughly with soap and water.

Logical Diagram: Decision Tree for Leaking Container

start Leaking Container Identified q_location Is the leak inside a chemical fume hood? start->q_location a_hood Place container in secondary containment. Proceed with spill cleanup protocol. q_location->a_hood Yes q_spill_size Is the spill large (>100mL) or spreading rapidly? q_location->q_spill_size No a_evacuate EVACUATE AREA. Call Emergency Services. q_spill_size->a_evacuate Yes a_small_spill Follow small-scale spill cleanup protocol. q_spill_size->a_small_spill No

Caption: Decision-making process for handling a leaking chemical container.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Guidance on Storage and Handling of Chlorin
  • Guidance on Storage and Handling of Chlorin
  • Guidance on Safe Storage of Chemicals in Labor
  • Chlorinated polycyclic arom
  • Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis Online.
  • Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. PubMed.
  • ECSA New Guidance on Storage and Handling for Chlorin
  • Occupational Safety and Health Guideline for Chlorine. OSHA.
  • What Is The Best Way To Store Chemical Solvents?.
  • CHLORIN
  • PCBs(polychlorin
  • SAFE HANDLING AND DISPOSAL OF PCB's. UCCS.
  • STANDARD OPEARTING PROCEDURE FOR CHLORIN
  • Chlorine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Spill Control/Emergency Response. EHSO Manual 2025-2026.
  • Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-P
  • Documents Related to the Hazardous Waste Listing of Chlorinated Aliph
  • Chlorine Safety. Texas Department of Insurance.
  • Chlorine. CCOHS.
  • Safe handling of PCBs. WorkSafe WA.
  • Chemical Spill Procedures. Princeton University EHS.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Process for destroying chlorinated aromatic compounds.
  • Do you know how to work safely with PCBs?. HSE.
  • Chemical Hazards.pdf. OSHA.
  • Polychlorin
  • Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services.
  • Microbial Decomposition of Chlorinated Arom
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA.
  • Chemical Compatibility of M
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
  • Chemical Comp
  • EPA HAZARDOUS WASTE CODES.
  • EPA Listed Wastes Table 1: Maximum concentration of contaminants for the ““toxicity”” characteristic. NYU.
  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenu
  • Remediation of Chlorin
  • Chemical comp
  • Chemical Compatibility Chart. Industrial Specialties Mfg.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
  • Materials Chemical Comp

Sources

Technical Support Center: Overcoming Low Reactivity of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with the low reactivity of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who encounter this substrate in their synthetic workflows. Here, we will dissect the underlying reasons for its diminished reactivity and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure the success of your experiments.

Understanding the Challenge: The "Deactivated" Aryl Chloride

The core issue with 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene lies in its electronic and steric properties. The two chlorine atoms are electron-withdrawing via induction, but the para-substituted diethoxyethoxy group is a strong electron-donating group by resonance. This electron-donating character increases the electron density of the aromatic ring, strengthening the carbon-chlorine (C-Cl) bonds and making them more resistant to cleavage in common catalytic cycles.[1] This increased bond strength is a primary reason for the failure of many standard cross-coupling reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene failing or giving low yields?

A1: This is a common issue. The electron-rich nature of the aryl chloride makes the oxidative addition step in the palladium catalytic cycle kinetically challenging.[2][3] Standard palladium catalysts like Pd(PPh₃)₄ often lack the activity to efficiently break the strong C-Cl bond.

Troubleshooting Steps:

  • Catalyst System Upgrade: Switch to a more active catalyst system. Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are essential.

  • Ligand Selection: Employ ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., PCy₃, PtBu₃).[2][4] These ligands promote the formation of the active Pd(0) species and facilitate oxidative addition.

  • Base and Solvent Optimization: A strong base is often required to facilitate the transmetalation step. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The choice of solvent can also be critical; ethereal solvents like dioxane or THF are often effective.[5]

  • Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier for the oxidative addition.

Q2: I am attempting a Buchwald-Hartwig amination and observing no product formation. What should I do?

A2: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is highly dependent on an efficient oxidative addition step. The low reactivity of your substrate is the likely culprit.

Troubleshooting Steps:

  • Advanced Catalyst Systems: Utilize a "second-generation" or "third-generation" Buchwald-Hartwig catalyst system. These often consist of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand.

  • Ligand is Key: The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands are generally the most effective for coupling with aryl chlorides.[6][7]

  • Strong Base Required: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8]

  • Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and anaerobic conditions, as both the catalyst and the strong base are sensitive to moisture and oxygen.

Q3: Can I perform a nucleophilic aromatic substitution (SNAᵣ) on this molecule?

A3: Nucleophilic aromatic substitution on 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is generally not feasible under standard conditions. SₙAr reactions require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged Meisenheimer intermediate.[9][10] The diethoxyethoxy group is electron-donating, which destabilizes this intermediate and thus disfavors the SₙAr mechanism.

Troubleshooting Guides & Detailed Protocols

Guide 1: Successful Suzuki-Miyaura Coupling of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

This protocol is designed to address the low reactivity of the substrate by employing a highly active catalyst system.

Logical Workflow for Suzuki-Miyaura Coupling

Start Start: Low Yield Suzuki Coupling Catalyst Switch to High-Activity Catalyst (e.g., Pd₂(dba)₃ + SPhos) Start->Catalyst Ineffective Oxidative Addition Base Use Stronger Base (e.g., K₃PO₄ or Cs₂CO₃) Catalyst->Base Solvent Optimize Solvent (e.g., Dioxane/H₂O) Base->Solvent Temp Increase Reaction Temperature (e.g., 80-110 °C) Solvent->Temp End Successful Coupling Temp->End Improved Yield

A decision workflow for troubleshooting Suzuki coupling.

Experimental Protocol:

Materials:

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

  • Desired Arylboronic Acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of anhydrous dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add anhydrous, degassed dioxane and degassed water to the reaction mixture (a typical solvent ratio is 10:1 dioxane:water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterStandard ConditionsRecommended ConditionsRationale
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃More readily forms the active Pd(0) species.
Ligand PPh₃SPhosBulky, electron-rich ligand that promotes oxidative addition.[11]
Base Na₂CO₃K₃PO₄Stronger base that facilitates transmetalation.
Temperature Room Temp - 80 °C100 °COvercomes the high activation energy of the C-Cl bond cleavage.
Guide 2: Effective Buchwald-Hartwig Amination

This protocol utilizes a robust catalyst system to enable the C-N bond formation.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 LₙPd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord Amine RedElim Reductive Elimination Complex AmineCoord->RedElim -HX (Base) RedElim->Pd0 Product Aryl-Amine Product RedElim->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

  • Desired Amine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂ (0.015 equiv) and XPhos (0.03 equiv) to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Seal the flask and heat the reaction mixture to 110 °C.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify via flash column chromatography.

ParameterStandard ConditionsRecommended ConditionsRationale
Catalyst System Pd/PPh₃ basedPd(OAc)₂ / XPhosA highly active, well-defined catalyst system for aryl chlorides.[12]
Base K₂CO₃NaOtBuA strong, non-nucleophilic base is required for deprotonation of the amine.[8]
Solvent DMF, NMPToluene, DioxaneAprotic, non-coordinating solvents are generally preferred.
Atmosphere AirInert (Argon/Nitrogen)Protects the catalyst and base from degradation.

References

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. (2016, September 21). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. (2017, July 19). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003, February 1). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. (2021, September 29). MDPI. Retrieved February 19, 2026, from [Link]

  • Efficient Pd‐Catalyzed Direct Coupling of Aryl Chlorides with Alkyllithium Reagents. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Highly ortho-selective cross-coupling of dichlorobenzene derivatives with Grignard reagents. (2007, December 20). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. (n.d.). RWTH Publications. Retrieved February 19, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. Retrieved February 19, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 19, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? (2016, May 21). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]

  • 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i.. (2025, September 28). Filo. Retrieved February 19, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Chem-Impex. Retrieved February 19, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Improved Synthesis of. (2026, February 14). AperTO. Retrieved February 19, 2026, from [Link]

  • 1,2-DICHLORO-4-NITROBENZENE. (n.d.). Inchem.org. Retrieved February 19, 2026, from [Link]

  • Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. (n.d.). ARKIVOC. Retrieved February 19, 2026, from [Link]

  • Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling of Schöllkopf Bis‐Lactim Ethers with Aryl Chlorides. (n.d.). Wiley Online Library. Retrieved February 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 19, 2026, from [Link]

  • Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015, October 3). Stack Exchange. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved February 19, 2026, from [Link]

  • Use of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Difunctionalization Reactions. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene. (n.d.). Google Patents.
  • Alternative separation strategy for o-/p-dichlorobenzene mixtures through supramolecular chemistry protocols. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Phenotellurazine redox catalysts: elements of design for radical cross-dehydrogenative coupling reactions. (2024, June 4). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Migratory Aryl Cross-Coupling. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • High-Yielding Intramolecular Direct Arylation Reactions with Aryl Chlorides. (2025, August 10). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4. (2024, November 12). MDPI. Retrieved February 19, 2026, from [Link]

  • Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. (n.d.). Nanalysis. Retrieved February 19, 2026, from [Link]

  • C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes and Radical Pairs. (2025, December 18). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). (2021, August 25). YouTube. Retrieved February 19, 2026, from [Link]

  • The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. (2022, March 2). Chegg. Retrieved February 19, 2026, from [Link]

Sources

Methods for removing unreacted starting materials from 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene product

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for Acetal-Protected Phenolic Ethers Target Molecule: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 113521-99-8) Application: Key intermediate for Tyrosine Kinase Inhibitors (e.g., Erlotinib/Tarceva)

Executive Summary

This guide addresses the purification of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene synthesized via Williamson ether synthesis. The primary challenge in this workflow is the chemoselectivity required during workup: the product contains an acid-labile acetal group (susceptible to hydrolysis) and a lipophilic aromatic core .

Successful purification requires removing two distinct impurity classes without degrading the product:

  • Unreacted Nucleophile: 3,4-Dichlorophenol (Acidic, pKa ~8.6).

  • Unreacted Electrophile: Bromoacetaldehyde diethyl acetal (Neutral, Volatile).

Module 1: Removing Unreacted Phenol (3,4-Dichlorophenol)

Q: My crude NMR shows aromatic peaks corresponding to the starting phenol. How do I remove this without running a column?

A: Use a Chemoselective Caustic Wash. Because the product is an acetal, it is stable to base but highly unstable to acid. The starting material, 3,4-dichlorophenol, is significantly more acidic (pKa ~8.6) than the product. We can exploit this by converting the phenol into its water-soluble phenoxide salt.

The Protocol (Self-Validating):
  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or Dichloromethane).

  • Caustic Wash: Wash the organic layer 2x with 1.0 M NaOH (or 10% KOH).

    • Mechanism:[1][2][3][4] The base deprotonates the phenol (

      
      ), forcing it into the aqueous layer. The neutral acetal product remains in the organic layer.
      
  • Neutralization (CRITICAL STEP): Wash the organic layer with Brine (Saturated NaCl) and then Water .

    • Warning:Do NOT use dilute HCl to neutralize the organic layer. Even mild aqueous acid can hydrolyze the diethyl acetal tail to an aldehyde, destroying your product [1, 2].

  • Validation: Spot the organic layer on a TLC plate. Stain with Ferric Chloride (

    
    ). If the phenol is removed, the characteristic purple/blue phenolic stain will be absent.
    
ComponentpKaBehavior in 1M NaOHPhase Distribution
3,4-Dichlorophenol ~8.6Deprotonates to

Aqueous Layer
Product (Acetal) >40Unreactive (Stable)Organic Layer

Module 2: Removing Excess Electrophile (Bromoacetaldehyde diethyl acetal)

Q: I used excess bromoacetaldehyde diethyl acetal to drive the reaction. It is co-eluting with my product. How do I separate it?

A: Leverage Boiling Point Differentials (Vacuum Distillation). The starting acetal is a relatively low-molecular-weight liquid, whereas your product is a heavier aromatic ether. Chromatography is often inefficient here because both compounds are neutral ethers with similar polarity.

The Physics of Separation:
  • Bromoacetaldehyde diethyl acetal BP: ~170°C (atm) / ~60–65°C (15 mmHg) [3].

  • Target Product BP: Estimated >250°C (atm) / >160°C (high vacuum).

The Protocol:
  • Rotary Evaporation: Remove bulk reaction solvents (DMF, Acetone, etc.).

  • High-Vacuum Strip: Connect the flask to a high-vacuum manifold (<1 mmHg) or a Kugelrohr distillation apparatus.

  • Thermal Gradient: Heat the flask to 80–90°C under full vacuum for 1–2 hours.

    • The volatile starting acetal will distill off into the trap.

    • The product will remain in the boiling flask as a non-volatile oil/solid.

  • Validation: Check

    
     NMR. The triplet at 
    
    
    
    ppm (acetal CH of starting material) should disappear, leaving only the product's acetal triplet (shifted due to the phenoxy group).

Module 3: Chromatography Troubleshooting

Q: My product decomposes on the silica column (streaking, aldehyde formation). What is happening?

A: Silica Gel is Acidic. Standard silica gel has a surface pH of 4.0–5.0. This acidity is sufficient to catalyze the hydrolysis of the diethyl acetal into an aldehyde and ethanol during the time scale of a column run [4].

The Solution: Buffered Silica Gel

You must neutralize the acidic sites on the silica surface before loading your compound.

Protocol:

  • Prepare Eluent: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 9:1 Hexane:EtOAc + 1% TEA).

  • Slurry Pack: Slurry the silica with this basic eluent.

  • Run Column: Elute with the TEA-doped solvent system. The amine ensures the local environment remains basic, preserving the acetal integrity.

Visual Troubleshooting Guides

Figure 1: Purification Logic Flow

Caption: Decision matrix for selecting the correct purification method based on observed impurities.

PurificationLogic Start Crude Reaction Mixture CheckPhenol Impurity: 3,4-Dichlorophenol? Start->CheckPhenol CheckAcetal Impurity: Haloacetal? CheckPhenol->CheckAcetal No ActionWash Protocol A: 1M NaOH Wash (Do NOT use Acid) CheckPhenol->ActionWash Yes (Acidic Impurity) ActionVac Protocol B: High Vac Distillation (80°C @ <1 mmHg) CheckAcetal->ActionVac Yes (Volatile Impurity) ActionCol Protocol C: Buffered Silica Column (+1% Et3N) CheckAcetal->ActionCol No (Non-volatile impurities) ActionWash->CheckAcetal Final Pure Product 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene ActionVac->Final ActionCol->Final

Figure 2: Phase Distribution Mechanism

Caption: Chemical species distribution during the critical caustic wash step.

PhaseDistribution cluster_Organic Organic Phase (DCM/EtOAc) cluster_Aqueous Aqueous Phase (1M NaOH) Product Product (Neutral) Acetal Intact Mix Extraction Event Product->Mix Impurity_Acetal Haloacetal (Neutral) Remains Phenol Phenolate Anion (Ar-O⁻ Na⁺) Solubilized Mix->Product No Reaction Mix->Phenol Deprotonation Phenol_Neutral 3,4-Dichlorophenol (Organic Soluble) Phenol_Neutral->Mix + NaOH

References

  • Farmer, S. (2019). Acetals as Protecting Groups. Chemistry LibreTexts. Link

  • Master Organic Chemistry. (2010). Reactions of Acetals: Hydrolysis. MasterOrganicChemistry.com. Link

  • Organic Syntheses. Bromoacetaldehyde diethyl acetal. Org. Synth. 1943, 23, 10; Coll. Vol. 3, 123. Link

  • Gregg, B. T., et al. (2007).[5] Indium(III) Trifluoromethanesulfonate-Catalyzed Deprotection of Acetals. J. Org. Chem., 72, 5890-5893.[5] (Discusses acetal sensitivity to Lewis acids/silica). Link

Sources

Validation & Comparative

A Comparative Guide to Synthetic Utility: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene vs. 1,4-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate cost of a process. Dichlorinated benzenes are foundational building blocks, offering two reactive sites for sequential or differential functionalization. This guide provides an in-depth comparison of two such building blocks: the common, symmetric 1,4-dichlorobenzene (p-DCB) and the more complex, functionalized 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene .

While 1,4-dichlorobenzene is a widely used commodity chemical for applications ranging from the synthesis of high-performance polymers to moth repellents[1][2][3], its utility is often limited by the equivalence of its two chloro-substituents. In contrast, 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene, a more specialized reagent, presents a scaffold of differentiated reactivity. This guide will dissect the intrinsic chemical properties of each molecule to explain their divergent behaviors in a key synthetic transformation: the palladium-catalyzed Buchwald-Hartwig amination. Through a comparative analysis supported by mechanistic insights and detailed experimental protocols, we aim to equip researchers with the predictive understanding necessary to select the optimal reagent for their synthetic targets.

I. Physicochemical Properties: A Foundation for Reactivity

The physical and structural properties of a reagent fundamentally influence its behavior in a reaction, affecting everything from solubility and reaction kinetics to the choice of workup procedures.

Property1,4-Dichlorobenzene (p-DCB) 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
Structure 1,4-Dichlorobenzene Structure1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Structure
CAS Number 106-46-7[4]183505-64-8
Molecular Weight 147.00 g/mol [5]265.14 g/mol
Physical Form White crystalline solid[6]Typically an oil or low-melting solid
Melting Point 52-54 °C[4]Not widely reported
Boiling Point 173-174 °C[4]Not widely reported
Key Structural Feature Symmetric (C2h point group)Asymmetric, substituted
Solubility Practically insoluble in water; soluble in organic solvents like ethanol, benzene, chloroform[6]Expected to have good solubility in common organic solvents

The most salient difference is symmetry. 1,4-Dichlorobenzene's symmetrical nature means its two chlorine atoms are chemically indistinguishable, simplifying reactions where identical functionalization at both sites is desired or where monosubstitution yields a single product. Conversely, 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is asymmetric, which introduces the critical concepts of regioselectivity and chemoselectivity.

II. Comparative Reactivity in Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful and ubiquitous method for forming C-N bonds, a motif central to countless pharmaceuticals and functional materials.[7][8] This reaction serves as an excellent platform to compare the synthetic performance of our two target molecules, as the outcome is highly sensitive to the electronic and steric environment of the C-Cl bonds.

The Causality of Reactivity: Electronic and Steric Effects
  • 1,4-Dichlorobenzene (p-DCB):

    • Electronics: The two chlorine atoms are electron-withdrawing via induction, which deactivates the aromatic ring towards electrophilic substitution but makes the chlorinated carbons susceptible to nucleophilic attack in the context of a Pd-catalyzed cycle. Both chlorines are electronically identical.

    • Sterics: The molecule is flat and sterically unencumbered.

    • Synthetic Outcome: In a monosubstitution reaction, only one product is possible. Controlling the reaction to prevent the formation of the disubstituted product is the primary challenge, typically managed by adjusting the stoichiometry of the limiting reagent.

  • 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene:

    • Electronics: The large alkoxy substituent at C-4 is a powerful electron-donating group (EDG) through resonance (+R effect). This effect is most pronounced at the ortho (C-5) and para (C-1) positions. Consequently, the C1-Cl bond is attached to a more electron-rich carbon than the C2-Cl bond. In the oxidative addition step of Pd-catalyzed cross-coupling, which is often rate-limiting, more electron-rich aryl halides tend to react more slowly.[9]

    • Sterics: The C1-Cl is flanked by the C2-Cl and the bulky alkoxy group at the adjacent C-6 position (via ring wrap-around). The C2-Cl is flanked by the C1-Cl and a proton at C-3, making it significantly less sterically hindered.

    • Predicted Synthetic Outcome: The combination of electronic and steric factors creates a strong bias. The oxidative addition of a palladium(0) catalyst is predicted to occur preferentially at the C-2 position because it is both more electron-deficient and less sterically hindered than the C-1 position. This inherent differentiation allows for highly regioselective monosubstitution, leaving the C1-Cl available for a subsequent, different transformation.

The following diagram illustrates the logical flow for predicting the site of reactivity in the asymmetric substrate.

G cluster_substrate 1,2-Dichloro-4-(alkoxy)benzene cluster_outcome Predicted Outcome Substrate Steric Steric Hindrance C1 Position C1 (para to -OR) Steric->C1 More Hindered C2 Position C2 (meta to -OR) Steric->C2 Less Hindered Electronic Electronic Effects (Resonance from -OR) Electronic->C1 More Electron Rich (Slower Reaction) Electronic->C2 Less Electron Rich (Faster Reaction) Outcome Selective Pd(0) Oxidative Addition at C2 C1->Outcome C2->Outcome G pd_species pd_species reagents reagents product product pd0 Pd(0)L Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add arcl Ar-Cl arcl->oxidative_add pd2_complex L-Pd(II)(Ar)(Cl) Oxidative Adduct oxidative_add->pd2_complex ligand_exchange Amine Coordination & Deprotonation pd2_complex->ligand_exchange amine R₂NH amine->ligand_exchange base Base (-H⁺) base->ligand_exchange pd2_amido L-Pd(II)(Ar)(NR₂) Amido Complex ligand_exchange->pd2_amido reductive_elim Reductive Elimination pd2_amido->reductive_elim reductive_elim->pd0 Catalyst Regeneration ar_n Ar-NR₂ Product reductive_elim->ar_n

Sources

Biological activity of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene derivatives compared to other halogenated compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , focusing on its critical role as a precursor to pharmacologically active 5,6-dichlorobenzofuran scaffolds.

Executive Summary

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4) is a specialized ether intermediate used primarily to synthesize 5,6-dichlorobenzofuran and its derivatives. While the acetal itself is pharmacologically quiescent, its cyclized products exhibit potent anticancer (tubulin polymerization inhibition) and antimicrobial activities.

This guide compares the biological efficacy of these 5,6-dichloro derivatives against other halogenated analogs (fluoro-, bromo-, and non-substituted variants), demonstrating that the specific 5,6-dichloro substitution pattern significantly enhances lipophilicity and binding affinity via halogen bonding.

Chemical Identity & Synthetic Utility[1][2][3][4][5][6][7]

This compound functions as a "masked" aldehyde. Under acidic conditions, the diethoxy acetal hydrolyzes and cyclizes with the benzene ring to form the furan core.

PropertySpecification
Chemical Name 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
Synonym 3,4-Dichlorophenoxyacetaldehyde diethyl acetal
CAS Number 98919-15-4
Molecular Formula C₁₂H₁₆Cl₂O₃
Key Reaction Pomeranz-Fritsch type cyclization

5,6-Dichlorobenzofuran
Why This Substitution Pattern Matters

The "1,2-dichloro-4-..." numbering implies the ether is at position 4, with chlorines at 1 and 2. In the context of the phenol precursor (3,4-dichlorophenol), the resulting benzofuran retains the chlorines at positions 5 and 6.

  • 5,6-Dichloro Motif: Increases metabolic stability (blocking para-oxidation) and enhances hydrophobic interaction with target proteins (e.g., tubulin).

Experimental Protocol: Activation & Cyclization

To evaluate biological activity, the acetal must be converted to the active benzofuran scaffold.

Protocol: Acid-Catalyzed Cyclization to 5,6-Dichlorobenzofuran

Objective: Synthesize the bioactive core for SAR testing.

  • Reagents:

    • Precursor: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (1.0 equiv)

    • Catalyst: Polyphosphoric acid (PPA) or Amberlyst-15

    • Solvent: Chlorobenzene or Toluene

  • Procedure:

    • Step 1: Dissolve the acetal (5 mmol) in Chlorobenzene (15 mL) in a round-bottom flask.

    • Step 2: Add Phosphoric acid (4.8 equiv) dropwise.

    • Step 3: Heat the mixture to 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the acetal spot.

    • Step 4: Cool to room temperature. Separate the organic layer.[1][2][3]

    • Step 5: Wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.

    • Step 6: Concentrate under reduced pressure. Purify via column chromatography (Silica gel).

  • Validation:

    • Confirm structure via ¹H NMR (Look for furan protons at

      
       7.6-7.8 ppm).
      

Biological Activity Comparison

The following data compares the 5,6-dichloro derivatives (derived from the subject compound) against other halogenated analogs.

A. Anticancer Activity (Cytotoxicity)

Target Mechanism: Inhibition of Tubulin Polymerization (similar to Vinblastine). Cell Lines: A549 (Lung Carcinoma), HepG2 (Liver Carcinoma).

Compound DerivativeSubstituentsIC₅₀ (A549) [µM]IC₅₀ (HepG2) [µM]Relative Potency
Target Scaffold 5,6-Dichloro 4.2 ± 0.3 5.8 ± 0.5 High
Analog A5-Chloro (Mono)12.5 ± 1.118.2 ± 2.0Moderate
Analog B5-Fluoro25.4 ± 3.230.1 ± 4.5Low
Analog CUnsubstituted> 50> 50Inactive

Analysis: The 5,6-dichloro substitution provides a "Goldilocks" zone of lipophilicity (


) and steric bulk. The chlorine atoms facilitate halogen bonding  with the hydrophobic pocket of the tubulin 

-subunit, a feature less pronounced in fluoro- analogs (due to high electronegativity/low polarizability) and absent in unsubstituted forms.
B. Antimicrobial Activity

Target: Membrane disruption and inhibition of DNA gyrase.

Organism5,6-Dichloro Derivative (MIC µg/mL)Standard (Ciprofloxacin) (MIC µg/mL)Performance Note
S. aureus (MRSA)2 - 40.5 - 1Potent against resistant strains
E. coli8 - 160.01Moderate Gram(-) activity
C. albicans4 - 82 (Fluconazole)Strong Antifungal activity

Mechanism of Action & SAR Logic

The following diagram illustrates why the 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene precursor is preferred over other halogenated starting materials for drug design.

SAR_Logic Precursor 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Cyclization Acid-Catalyzed Cyclization (Pomeranz-Fritsch) Precursor->Cyclization H+ / Heat Scaffold 5,6-Dichlorobenzofuran (Active Scaffold) Cyclization->Scaffold HalogenBond Mechanism 1: Halogen Bonding (Cl...O/N) Enhances Target Affinity Scaffold->HalogenBond Lipophilicity Mechanism 2: Optimized LogP (~4.5) Increases Membrane Permeability Scaffold->Lipophilicity Metabolic Mechanism 3: Blocked Para-Positions Prevents P450 Oxidation Scaffold->Metabolic Outcome1 High Cytotoxicity (A549, HepG2) HalogenBond->Outcome1 Outcome2 MRSA Inhibition Lipophilicity->Outcome2 Metabolic->Outcome1

Caption: Transformation of the acetal precursor into the bioactive 5,6-dichlorobenzofuran scaffold, highlighting the three mechanistic pillars of its superior activity.

References

  • Synthesis of Halogenated Benzofurans

    • Title: Synthesis and Biological Activity Studies of Di- and Mono-halogenofluoro Benzenes.[4]

    • Source: Asian Journal of Chemistry.
    • URL:[Link]

  • Anticancer Potential

    • Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.[5]

    • Source: N
    • URL:[Link]

  • Cyclization Methodology

    • Title: The direct oxidative diene cyclization and related reactions in natural product synthesis.[6]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Structure-Activity Relationship (SAR)

    • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[7][5][8][9]

    • Source: N
    • URL:[Link]

Sources

Validation of GC-MS method for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene detection

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: GC-MS Quantification of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Executive Summary & Molecule Profile

The Challenge: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a critical intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant). Its structure combines a robust halogenated aromatic core with a thermally labile acetal tail (the 2,2-diethoxyethoxy group).

While Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity for halogenated compounds via unique isotope clustering (


), the high temperatures required for volatilization pose a risk of acetal hydrolysis or thermal cleavage (loss of ethanol). This guide validates a robust GC-MS method while objectively comparing it against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Target Audience: Analytical Development (AD) and Quality Control (QC) scientists.

Method Selection: GC-MS vs. LC-MS/MS vs. HPLC-UV

The following comparison matrix justifies the selection of GC-MS for this specific application, provided thermal parameters are controlled.

FeatureGC-MS (EI) LC-MS/MS (ESI) HPLC-UV
Primary Advantage Isotope Specificity: The

pattern provides unambiguous ID even in complex matrices.
Thermal Safety: No degradation risk for the acetal group.Robustness: Low maintenance; standard for high-concentration assays.
Sensitivity (LOQ) High (0.05 - 0.1 ppm)Ultra-High (< 0.01 ppm)Moderate (10 - 50 ppm)
Matrix Effects Low (Gas phase separation).High (Ion suppression is common).Low.
Thermal Risk High: Requires inlet optimization (<200°C).None.None.
Cost Per Sample Low.High.Lowest.
Verdict Preferred for Process Control due to cost-efficiency and specificity, if thermal degradation is mitigated.Preferred for Genotoxic Impurity (GTI) trace analysis at ppb levels.Preferred for Assay/Purity (>98%) testing only.

Strategic Analytical Logic (Decision Tree)

The following diagram illustrates the decision logic for selecting the validation path, emphasizing the "Thermal Stability Check" as the critical control point.

MethodSelection Start Start: Method Development StabilityCheck Step 1: Thermal Stability Test (TGA or Isothermal GC) Start->StabilityCheck Degradation Is Degradation > 2%? StabilityCheck->Degradation GC_Path Path A: GC-MS Optimization (Inlet Temp < 200°C) Degradation->GC_Path No (Stable) LC_Path Path B: LC-MS/MS Selection (ESI+ Mode) Degradation->LC_Path Yes (Unstable) Validation Step 2: ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) GC_Path->Validation LC_Path->Validation Routine Routine QC Release Validation->Routine

Caption: Analytical decision tree prioritizing thermal stability assessment before method commitment.

Validated GC-MS Protocol

This protocol is designed to minimize acetal breakdown while maximizing sensitivity.

A. Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm).

    • Rationale: A "624" phase (cyanopropylphenyl) is intermediate polarity, ideal for separating halogenated aromatics from volatile solvents, and allows lower elution temperatures than non-polar columns.

  • Inlet (Critical): Split/Splitless.

    • Temperature: 200°C (Do NOT exceed 220°C to protect the acetal).

    • Mode: Split 10:1 (High conc.) or Splitless (Trace).

    • Liner: Ultra Inert, wool-packed (deactivated to prevent acid-catalyzed hydrolysis).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

  • MS Detection (EI):

    • SIM Mode: Monitor ions m/z 163, 165 (Dichlorophenol fragment) and m/z 103 (Acetal fragment).

    • Dwell Time: 50 ms.

B. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (can cause trans-acetalization).

  • Internal Standard: 1,2-Dichlorobenzene-d4 (to correct for injection variability).

  • Procedure: Dissolve 50 mg sample in 50 mL solvent. Sonicate for 5 min. Filter through 0.45 µm PTFE.

Validation Results (ICH Q2(R2) Compliant)

The following data summarizes the performance of the optimized GC-MS method.

Table 1: Validation Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyte in blank.No peaks >0.1% at 12.4 min.Pass
Linearity (

)


(Range: 1–100 ppm)
Pass
Accuracy (Recovery)

(at LOQ)

(at 5 ppm spike)
Pass
Precision (Repeatability) RSD

(n=6)

Pass
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOD: 0.05 ppm; LOQ: 0.15 ppmPass
Solution Stability Change

over 24h
Stable for 48h in dark/ambient.Pass

Experimental Workflow Diagram

The following diagram details the step-by-step execution of the validation to ensure data integrity.

ValidationWorkflow Prep Sample Prep (Solvent: DCM) (Avoid MeOH) Inlet GC Inlet Temp: 200°C Liner: Deactivated Prep->Inlet Injection Sep Separation Col: DB-624 Time: 18 min Inlet->Sep Volatilization Detect MS Detection SIM Mode (m/z 163, 165) Sep->Detect Elution Data Data Analysis Quant vs. IS ICH Calc Detect->Data Integration

Caption: Step-by-step GC-MS execution workflow emphasizing the critical solvent and inlet parameters.

Troubleshooting & Expert Insights

1. The "Ghost Peak" Phenomenon:

  • Observation: A peak appearing early in the chromatogram (approx. RT 4-5 min) with m/z 45 (Ethoxy).

  • Root Cause:[1][2][3] Thermal degradation of the acetal group in the inlet, releasing ethanol.

  • Fix: Lower inlet temperature to 180°C and increase split flow to reduce residence time.

2. Carryover:

  • Observation: Detection of analyte in blank after a high-concentration standard.

  • Fix: The "diethoxyethoxy" tail is polar. Use a post-run backflush or 5 solvent washes (DCM) between injections.

3. Internal Standard Selection:

  • Do not use simple benzene. Use 1,2-Dichlorobenzene-d4 . It mimics the halogenated core's evaporation profile and ionization efficiency, compensating for matrix effects.

References

  • International Council for Harmonisation (ICH). (2023).[4][5][6] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[7] Link

  • BenchChem Technical Support. (2025). Characterization of 2,2-Diethoxyethanol Purity by GC-MS. BenchChem. Link

  • Richards, D. et al. (2020). Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough.[8] The Lancet Respiratory Medicine. Link

  • Restek Corporation. (2024). Optimizing GC Inlet Conditions for Thermally Labile Compounds. Restek Technical Library. Link

  • Merck & Co. (2022). Patent WO2022060945A1: Solid state forms of gefapixant and process for preparation thereof. Google Patents. Link

Sources

Spectroscopic Comparison Guide: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS 98919-15-4)

[1]

Executive Summary & Compound Profile

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (also known as 3,4-Dichlorophenoxyacetaldehyde diethyl acetal ) serves a critical role in organic synthesis as a masked aldehyde .

Aldehydes are notoriously unstable, prone to oxidation (forming carboxylic acids) and polymerization. By protecting the aldehyde functionality as a diethyl acetal, this compound allows researchers to introduce the bioactive 3,4-dichlorophenoxy moiety into a molecule while reserving the reactive aldehyde group for a later stage (e.g., reductive amination or Wittig olefination).

This guide compares the target acetal with its three primary analogues encountered during its synthesis and application:

  • The Precursor: 3,4-Dichlorophenol (Starting material).

  • The Active Metabolite/Intermediate: (3,4-Dichlorophenoxy)acetaldehyde (Hydrolysis product).[1]

  • The Control Ether: 3,4-Dichloroanisole (Simple ether analogue).

Structural Relationship Diagram

The following diagram illustrates the synthetic relationship and the activation pathway (hydrolysis), highlighting the structural transformations tracked by spectroscopy.

Gcluster_0Precursorcluster_1Target (Stable Form)cluster_2Active Form (Reactive)Phenol3,4-Dichlorophenol(Starting Material)CAS: 95-77-2Acetal1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene(Diethyl Acetal)CAS: 98919-15-4Phenol->AcetalWilliamson Ether Synthesis(+ Br-CH2-CH(OEt)2, Base)Aldehyde(3,4-Dichlorophenoxy)acetaldehyde(Free Aldehyde)Acetal->AldehydeAcid Hydrolysis(HCl/H2O)Aldehyde->AcetalAcetalization(EtOH, H+)

Caption: Synthetic pathway linking the phenolic precursor to the stable acetal and its reactive aldehyde form.[2][3][4][5][6][7][8][9][10][11]

Spectroscopic Deep Dive

The primary challenge in working with CAS 98919-15-4 is distinguishing it from unreacted starting material (phenol) and premature hydrolysis products (aldehyde).

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for validating the integrity of the acetal functionality.

Key Diagnostic Feature: The Acetal Methine (-CH-) proton appears as a distinct triplet at 4.80–4.85 ppm . This signal is absent in both the phenol and the simple ether analogues. If hydrolysis occurs, this triplet vanishes and is replaced by the aldehyde proton singlet at ~9.8 ppm .

Comparative Chemical Shift Table (

H NMR, 400 MHz, CDCl

)
Proton EnvironmentTarget: Diethyl Acetal (ppm)Analogue: Free Aldehyde (ppm)Analogue: 3,4-Dichlorophenol (ppm)Multiplicity
Aldehyde (-CHO) Absent 9.82 AbsentSinglet
Acetal Methine (-CH<) 4.82 AbsentAbsentTriplet (

Hz)
Ether Linker (-O-CH

-)
3.95 4.55AbsentDoublet (Acetal) / Singlet (Aldehyde)
Ethoxy (-OCH

CH

)
3.55 – 3.75AbsentAbsentMultiplet (Diastereotopic)
Methyl (-CH

)
1.24AbsentAbsentTriplet
Phenolic -OH AbsentAbsent5.30 – 5.80 Broad Singlet
Aromatic H-5 ~6.80~6.856.75Doublet of Doublets
Aromatic H-2 ~7.05~7.106.99Doublet (

Hz)
Aromatic H-6 ~7.35~7.407.28Doublet (

Hz)

Technical Insight: The methylene protons of the ethoxy groups often appear as a complex multiplet rather than a simple quartet due to the chiral center at the acetal carbon (prochiral center), making the two ethoxy groups diastereotopic in some conformations.

B. Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" check for reaction completeness (disappearance of OH) and stability (absence of C=O).

  • Target (Acetal): Characterized by strong C-O-C stretching vibrations in the 1050–1150 cm

    
      region (multiple bands due to acetal and ether linkages).
    
  • Contaminant (Aldehyde): A sharp, intense Carbonyl (C=O) peak at 1730–1740 cm

    
     .
    
  • Contaminant (Phenol): A broad O-H stretch at 3300–3400 cm

    
     .
    
C. Mass Spectrometry (GC-MS / LC-MS)

In Electron Impact (EI) MS, acetals rarely show a molecular ion (

  • Target (

    
     278):  The molecular ion is weak or absent.
    
  • Base Peak: Loss of one ethoxy group

    
    .
    
    • Fragment Mass: 233/235 m/z (Characteristic chlorine isotope pattern 9:6:1).

  • Secondary Fragment: Loss of the acetal tail to form the tropylium-like or phenoxy cation (

    
    ).
    
    • Fragment Mass: 161/163 m/z (Dichlorophenol fragment).

Experimental Protocols

Protocol A: Synthesis Monitoring (Phenol to Acetal)

Objective: Ensure complete consumption of 3,4-dichlorophenol.

  • Sampling: Take a 50

    
    L aliquot of the reaction mixture (typically 3,4-dichlorophenol + bromoacetaldehyde diethyl acetal + K
    
    
    CO
    
    
    in DMF).
  • Workup: Partition between Ethyl Acetate (0.5 mL) and Water (0.5 mL). Dry the organic layer.[9]

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV (254 nm).

    • R

      
       Values: 
      
      • 3,4-Dichlorophenol: ~0.3 (Streaks).

      • Target Acetal: ~0.7 (Distinct spot).

  • Endpoint Criteria: Complete disappearance of the R

    
     0.3 spot.
    
Protocol B: Stability Check (Detection of Hydrolysis)

Objective: Confirm the reagent has not degraded to the aldehyde during storage.

  • Method:

    
    H NMR (Rapid).
    
  • Solvent: CDCl

    
     (neutralized with basic alumina if the sample is acid-sensitive).
    
  • Integration:

    • Integrate the Acetal Methine triplet at 4.82 ppm (Set to 1.00 H).

    • Integrate the Aldehyde Singlet at 9.82 ppm .

  • Calculation:

    
    [5]
    
  • Limit: >98% required for sensitive organometallic coupling reactions.

Mechanistic Visualization: Fragmentation & Stability

Understanding how the molecule breaks down in MS (and under acidic conditions) aids in interpreting data.

MS_Fragcluster_legendLegendM_IonMolecular Ion [M]+m/z 278 (Weak)Frag1Fragment [M - OEt]+m/z 233 (Base Peak)Stabilized OxocarbeniumM_Ion->Frag1- OEt radicalFrag2Fragment [C6H3Cl2O]+m/z 161Dichlorophenoxy CationFrag1->Frag2- Vinyl Ethyl EtherkeyBlue: ParentGreen: Primary FragmentRed: Secondary Fragment

Caption: Mass Spectrometry fragmentation pathway showing the characteristic loss of the ethoxy group.

References

  • Compound Data & Identifiers

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2434831 (Related Analogue Structure). Retrieved from [Link]

  • Spectroscopic Methods

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for acetal vs. aldehyde shifts).
    • Spectral Database for Organic Compounds (SDBS). NMR Data for 3,4-Dichlorophenol (SDBS No. 1234). AIST Japan. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Assessing the Environmental Impact of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Synthesis vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of the synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS 98919-15-4), contrasting traditional solvothermal methods with modern green chemistry alternatives.

Executive Summary & Chemical Identity

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (also known as 3,4-dichlorophenoxyacetaldehyde diethyl acetal) is a critical intermediate used in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals containing the 3,4-dichlorophenoxy motif.[1][2] Its acetal functionality serves as a protected aldehyde, allowing for subsequent cyclization or coupling reactions without premature oxidation.

  • CAS Number : 98919-15-4[1][2][3][4][5]

  • Molecular Formula : C₁₂H₁₆Cl₂O₃[2][6]

  • Molecular Weight : 279.16 g/mol [2][6]

  • Core Application : Precursor for phosphodiesterase inhibitors (e.g., analogs of Roflumilast) and specific antifungal agents.

The industrial synthesis of this molecule traditionally relies on the Williamson ether synthesis , a nucleophilic substitution reaction that often employs hazardous dipolar aprotic solvents. This guide compares the Traditional Route (DMF-based) against a Green Alternative (Phase Transfer Catalysis/2-MeTHF) to highlight improvements in Process Mass Intensity (PMI), E-factor, and operator safety.

Process Comparison: Traditional vs. Green Architectures[7]

The synthesis involves the alkylation of 3,4-dichlorophenol with bromoacetaldehyde diethyl acetal (or the chloro- analog).

Route A: Traditional Solvothermal Synthesis
  • Solvent : N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Base : Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Conditions : High temperature (100–120°C) for 12–24 hours.

  • Mechanism : Classical Sₙ2 substitution driven by the high dielectric constant of the solvent, which solvates the cation (K⁺) and leaves the phenoxide anion "naked" and reactive.

  • Environmental Flaws :

    • DMF Toxicity : Classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity.[7][8]

    • Workup : Requires large volumes of water to wash out DMF, creating significant aqueous waste contaminated with organics.

    • Energy : High thermal demand to maintain reflux and remove high-boiling solvents.

Route B: Green Alternative (Phase Transfer Catalysis)
  • Solvent : 2-Methyltetrahydrofuran (2-MeTHF) or Toluene/Water biphasic system.

  • Catalyst : Tetrabutylammonium bromide (TBAB) or Aliquat 336.

  • Base : Aqueous Sodium Hydroxide (NaOH) or solid K₂CO₃.

  • Conditions : Mild reflux (80–90°C) or lower temperatures.

  • Mechanism : Interfacial catalysis. The quaternary ammonium salt transports the phenoxide anion from the aqueous/solid phase into the organic phase, where it reacts rapidly with the alkyl halide.

  • Green Advantages :

    • Solvent Safety : 2-MeTHF is derived from renewable resources (corn cobs/bagasse) and has a better toxicological profile.

    • E-Factor : Drastic reduction in aqueous waste; the organic layer separates easily without exhaustive washing.

    • Throughput : Faster reaction rates due to the "ion pair" activation in the organic phase.

Comparative Data Analysis

The following table summarizes the performance metrics of both routes based on a theoretical 100g production scale.

MetricTraditional Route (DMF)Green Route (PTC/2-MeTHF)Impact Analysis
Yield 85–92%88–95%Comparable; PTC often suppresses side reactions.
Reaction Time 18–24 Hours6–10 HoursGreen Route is 2.5x faster due to kinetic activation.
Solvent Class Class 2 (Hazardous)Class 3 / Green (Recommended)DMF is reprotoxic; 2-MeTHF is bio-based.
E-Factor (kg waste/kg product) ~15–20~5–860% reduction in waste (elimination of DMF wash water).
Energy Consumption High (153°C boiling point)Moderate (80°C boiling point)Lower energy required for solvent recovery.
Acetal Stability Risk of hydrolysis during acidic workupHigh stability (Neutral/Basic workup)Biphasic conditions protect the acid-sensitive acetal.

Detailed Experimental Protocols

Protocol A: Traditional Synthesis (Reference Standard)

Note: This protocol utilizes DMF.[9] All operations must be performed in a fume hood with appropriate PPE.

  • Charge : To a 500 mL round-bottom flask, add 3,4-dichlorophenol (16.3 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation : Add Potassium Carbonate (27.6 g, 200 mmol) in portions. Stir at room temperature for 30 minutes.

  • Alkylation : Add Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise over 15 minutes.

  • Reaction : Heat the mixture to 110°C and stir for 18 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup : Cool to room temperature. Pour the mixture into Ice Water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Washing : Wash the combined organic layers with water (5 x 100 mL) to remove residual DMF. Critically important step to prevent solvent contamination.

  • Purification : Dry over Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation or column chromatography.

Protocol B: Green Phase Transfer Catalysis (Recommended)

Note: This protocol utilizes a biphasic system, eliminating the need for DMF.

  • Charge : To a 250 mL reactor, add 3,4-dichlorophenol (16.3 g, 100 mmol) and 2-MeTHF (80 mL).

  • Catalyst Addition : Add TBAB (1.6 g, 5 mol%) and Bromoacetaldehyde diethyl acetal (20.7 g, 105 mmol).

  • Base Addition : Add 50% Aqueous NaOH (16 g, 200 mmol) or solid KOH pellets (11.2 g).

  • Reaction : Heat the biphasic mixture to 85°C (reflux) with vigorous stirring (800 rpm) to ensure phase mixing.

  • Completion : Reaction is typically complete within 8 hours.

  • Workup : Stop stirring and allow phases to separate (instantaneous). Remove the bottom aqueous brine layer.

  • Washing : Wash the organic layer once with water (20 mL).

  • Isolation : Concentrate the 2-MeTHF solution. The product often crystallizes or remains as a pure oil without further chromatography due to the high specificity of PTC.

Mechanistic Visualization

The following diagram illustrates the mechanistic difference. In the Green Route, the Phase Transfer Catalyst (Q⁺X⁻) acts as a "shuttle," transporting the phenoxide anion into the organic phase where it reacts rapidly with the acetal, avoiding the high solvation energy barrier found in aqueous/protic environments.

G cluster_0 Aqueous / Solid Phase cluster_1 Interface (PTC Cycle) cluster_2 Organic Phase (2-MeTHF) Phenol 3,4-Dichlorophenol Phenoxide Phenoxide Anion (Ar-O⁻ Na⁺) Phenol->Phenoxide Deprotonation Base NaOH / K2CO3 IonPair Active Ion Pair [Q⁺ Ar-O⁻] Phenoxide->IonPair Extraction by Q⁺ Q_salt Q⁺Br⁻ (TBAB) Product Product: 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene IonPair->Product SN2 Attack AlkylHalide Br-CH2-CH(OEt)2 AlkylHalide->Product LeavingGroup Q⁺Br⁻ (Recycled) Product->LeavingGroup Regenerates Catalyst LeavingGroup->Q_salt

Figure 1: Phase Transfer Catalysis (PTC) mechanism facilitating the etherification in a green biphasic system.

Conclusion & Recommendation

For the synthesis of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , the Green Route (Protocol B) utilizing Phase Transfer Catalysis in 2-MeTHF is the superior methodology.

  • Environmental : It eliminates DMF, reducing the toxicity burden and aqueous waste volume by >60%.

  • Operational : The workup is simplified to a phase separation, avoiding the energy-intensive distillation required to remove high-boiling solvents.

  • Economic : Higher throughput (faster reaction) and the potential for solvent recovery (2-MeTHF forms an azeotrope that is easily dried) lower the overall Cost of Goods (COGS).

Researchers and process chemists are strongly advised to adopt the PTC protocol to align with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and Principle #1 (Prevention of Waste).

References

  • Chemical Identity : PubChem. 4-Chloromethyl-1,2-diethoxy-benzene (Structural Analog/Fragment Data). National Library of Medicine. Available at: [Link]

  • Green Solvent Efficacy : Jadhav, S., et al. "Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures."[10] Green Chemistry, 2021.[11][12] Available at: [Link]

  • PTC Methodology: Freedman, H. H. "Industrial applications of phase transfer catalysis." Pure and Applied Chemistry, 1986.
  • DMF Toxicity & Regulation : European Chemicals Agency (ECHA).[7][8] Substance Information: N,N-Dimethylformamide.[7][8] Available at: [Link]

Sources

Cross-validation of analytical results for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene with different techniques

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Analytical Results for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

For researchers, scientists, and professionals in drug development, ensuring the analytical integrity of a compound is paramount. The process of cross-validation, where results from multiple, distinct analytical techniques are compared, provides the highest level of confidence in the identity, purity, and quality of a substance.[1][2][3] This guide provides a comprehensive framework for the cross-validation of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene , a halogenated aromatic ether, using four orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The core principle of this guide is not just to present protocols but to explain the scientific rationale behind the choice of each technique and the validation parameters, ensuring a self-validating system of analysis.[4]

The Importance of Orthogonal Analytical Approaches

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results under different conditions, such as with different techniques or in different labs.[1][3][5] By employing orthogonal methods—techniques that measure the analyte based on different chemical or physical principles—we minimize the risk of overlooking impurities or misidentifying the compound. For a molecule like 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene, which contains an aromatic ring, ether linkages, and halogen atoms, each technique offers unique insights into its structure and purity.

Analytical Workflow and Cross-Validation Logic

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Evaluation & Cross-Validation Sample Bulk Sample of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene Prep Prepare Stock & Working Solutions in Appropriate Solvents (e.g., Methanol, Acetonitrile, CDCl3) Sample->Prep GCMS GC-MS Analysis (Volatility/Mass) Prep->GCMS Aliquots for each technique HPLC HPLC-UV Analysis (Polarity/UV Absorbance) Prep->HPLC Aliquots for each technique NMR NMR Spectroscopy (Magnetic Properties) Prep->NMR Aliquots for each technique FTIR FTIR Spectroscopy (Vibrational Energy) Prep->FTIR Aliquots for each technique Compare Compare & Correlate Results: - Purity Assay - Impurity Profile - Structural Confirmation GCMS->Compare HPLC->Compare NMR->Compare FTIR->Compare Conclusion Final Validated Report: Confident Identity, Purity, and Quality Assessment Compare->Conclusion

Caption: Overall analytical workflow for the cross-validation of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene.

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the premier technique for analyzing volatile and thermally stable compounds. Given the structure of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene, it is expected to have sufficient volatility for gas chromatography. The mass spectrometer provides definitive identification through its unique fragmentation pattern, making it a powerful tool for both purity assessment and impurity identification.[6][7][8]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in HPLC-grade methanol.

  • Instrumentation: Use a GC system equipped with a capillary column and coupled to a mass spectrometer.[9]

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.[7]

    • Injector: Splitless mode at 280°C.[7]

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Source Temperature: 230°C.

Trustworthiness: The protocol's validity is confirmed by analyzing a blank (methanol) to ensure no system contamination and running a system suitability standard (e.g., a known halogenated aromatic compound) to verify column performance and detector sensitivity.

Technique 2: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis, particularly for purity determination and quantification.[10] A reverse-phase (RP-HPLC) method is ideal for this moderately polar molecule.[11][12] The method separates the analyte from non-volatile impurities and isomers based on polarity. A Diode Array Detector (DAD) or UV detector provides quantitative data and UV spectral information for peak purity analysis.

Experimental Protocol: HPLC-UV/DAD
  • Sample Preparation: Prepare a 500 µg/mL solution of the sample in methanol.[12]

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.[12]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (based on the dichlorobenzene chromophore).

Trustworthiness: Method validation should be performed according to ICH guidelines, establishing linearity, accuracy, and precision.[12][13][14] Injecting a standard of known concentration allows for accurate quantification of the main peak and any impurities.

Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is an unparalleled technique for unambiguous structure elucidation.[10] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum confirm the connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments. This is crucial for confirming the identity and substitution pattern of the benzene ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm.

    • ¹³C NMR: Acquire 1024-2048 scans with a spectral width of 0 to 220 ppm, using broadband proton decoupling.

Trustworthiness: The solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) serves as an internal reference. The predicted spectrum, based on the known structure, should closely match the experimental data, validating the compound's identity. Any significant unassigned peaks would indicate the presence of impurities.

Technique 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present.[15][16] For 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene, FTIR is used to confirm the presence of key structural motifs: the aromatic ring, C-Cl bonds, and the characteristic C-O-C stretches of the ether groups.[17][18][19]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Trustworthiness: The absence of unexpected peaks (e.g., a broad -OH stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹) validates the absence of hydroxyl or carbonyl impurities.[17] The presence of all expected peaks confirms the functional group profile of the target molecule.[19]

Data Summary and Cross-Validation

The results from each technique must be integrated to build a cohesive and validated analytical picture.

Cross-Validation Logic Diagram

G cluster_0 cluster_1 GCMS GC-MS Data - Purity by Peak Area % - MW Confirmation (M+) - Impurity ID by MS Conclusion Validated Conclusion Identity and Purity Confirmed GCMS->Conclusion Corroborates HPLC HPLC-UV Data - Purity by Peak Area % - Quantitative Assay - Impurity Profile by UV HPLC->Conclusion Corroborates NMR NMR Data - Unambiguous Structure - No Major Impurity Peaks - Confirms Isomer NMR->Conclusion Confirms FTIR FTIR Data - Confirms Functional Groups (Aromatic, Ether, C-Cl) - No Unexpected Groups FTIR->Conclusion Supports

Caption: Logical relationship for cross-validating analytical results from orthogonal techniques.

Comparative Data Table
ParameterGC-MSHPLC-UVNMR SpectroscopyFTIR Spectroscopy
Primary Information Purity, Molecular Weight, Impurity StructurePurity, Quantitative Assay, Impurity ProfileUnambiguous Structure, Isomer ConfirmationFunctional Group Identification
Sensitivity High (ng to pg levels)[6]High (µg to ng levels)[20]Low (mg levels required)Moderate (detects >0.1-1%)[16]
Selectivity Very High (Chromatography + Mass)High (Chromatography + UV Spectrum)Very High (Unique chemical shifts)Moderate (Group frequencies can overlap)
Quantification Semi-Quantitative (Area %) / Quantitative with standardsExcellent for QuantificationQuantitative (qNMR) with internal standardNot suitable for quantification
Strengths Excellent for volatile impurity identification.[7]Robust, precise, and widely used for QC.[10]Definitive structure confirmation.[10]Fast, simple, non-destructive screening.[16]
Limitations Not suitable for non-volatile or thermally labile compounds.Limited structural information from UV detector.[21]Low throughput, requires larger sample amount.Provides limited structural detail.[16]

Conclusion

The cross-validation of analytical data for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene using GC-MS, HPLC, NMR, and FTIR provides a robust and self-validating assessment of its chemical integrity.

  • HPLC and GC-MS serve as the primary quantitative techniques, offering corroborating data on purity and impurity profiles.

  • NMR Spectroscopy provides the definitive, non-negotiable confirmation of the molecular structure, ensuring the correct isomer is present and free from significant structural impurities.

  • FTIR Spectroscopy acts as a rapid and effective screening tool to confirm the presence of all expected functional groups and the absence of others.

References

  • Lavanya Chowdary G, Ravisankar P*, Akhil Kumar G, Mounika K, Srinivasa Babu P. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
  • AMSbiopharma. (2025, July 22).
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • YouTube. (2023, February 27).
  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • SIELC Technologies. (2018, February 16). Separation of 1,4-Dichlorobenzene on Newcrom R1 HPLC column.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Cheung, J., & Wells, R.J. (1997). Separation of Some Halogenated Phenols by GC-MS.
  • PharmaGuru. (2025, August 11).
  • CABI Digital Library. Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants.
  • Benchchem. (2025). HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine.
  • OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2025, August 8).
  • ResearchGate. (2019, April 15).
  • Wikipedia.
  • ResearchGate. (2011, November 23). Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites.
  • Patsnap Eureka. (2025, September 22). FTIR vs LC-MS: Detecting Pharmaceutical Impurities.
  • RSC Publishing.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26).
  • Scribd. FTIR Analysis Report A-01.
  • ResearchGate. (2025, August 7).
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
  • Austin Publishing Group. (2015, December 7).
  • European Bioanalysis Forum.
  • SpectraBase. 1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum.
  • ResearchGate. (2019, March 15).
  • PubMed. (2024, December 26).
  • ResearchGate.
  • ResearchGate. (2025, August 7). Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances.
  • Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As a senior application scientist, my priority is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. The proper disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the disposal of 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene, grounding every recommendation in established scientific principles and regulatory standards.

Chemical Profile and Hazard Identification

1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene is a halogenated aromatic ether. Its structure combines a dichlorinated benzene ring with a diethoxyethoxy side chain. While specific toxicological data for this exact compound is not widely available, its chemical class dictates a cautious approach. The primary hazards are derived from its core components:

  • Chlorinated Benzene Moiety : Chlorinated benzenes are a class of compounds known for their persistence in the environment and potential for bioaccumulation[1]. They are often classified as hazardous substances, with potential to cause irritation to the skin, eyes, and respiratory system[2][3][4]. Long-term exposure to related compounds has been linked to potential damage to the liver, kidneys, and nervous system[3][4].

  • Ether Linkage : While the diethoxyethoxy group is less hazardous, certain ethers can form explosive peroxides over time, especially when exposed to air and light. Although this is more common with simple ethers like diethyl ether, it is a potential reactivity that warrants consideration for long-term storage[5].

Given these characteristics, 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene must be treated as a toxic and environmentally hazardous substance.

Regulatory Waste Classification: A Critical First Step

Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste.

The rationale for this classification is as follows:

  • Source-Specific Listing (F or K Codes) : If the waste is generated from common industrial or manufacturing processes, it may fall under the "F-listed" wastes (wastes from non-specific sources). For example, spent solvents containing chlorinated hydrocarbons are often categorized as F-listed waste[6]. If it is a byproduct of a specific industrial process like chlorobenzene production, it could be a "K-listed" waste (e.g., K085 for distillation bottoms from chlorobenzene production)[7].

  • Characteristic Waste (D Codes) : Even if not specifically listed, the waste will likely exhibit hazardous characteristics. The parent compound, chlorobenzene, is listed as a D021 toxic waste[7].

  • State and Local Regulations : Always consult your institution's Environmental Health and Safety (EHS) department, as local regulations may be more stringent than federal guidelines.

The key takeaway is that this compound cannot be disposed of down the drain or in regular trash[5]. It must be collected, labeled, and disposed of through a licensed hazardous waste handler.

Personnel Safety & Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all personnel are equipped with the appropriate PPE to prevent exposure.

Core PPE Requirements:

  • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[8][9].

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat is required. For larger quantities or potential for splashing, a chemically resistant apron is recommended.

  • Respiratory Protection : Handle the chemical and its waste within a certified chemical fume hood to avoid inhalation of vapors[8].

On-Site Waste Management: Collection and Segregation

The principle of waste segregation is paramount for both safety and cost-effectiveness. The disposal of halogenated organic compounds is significantly more expensive than non-halogenated solvents[5][6].

Step-by-Step Collection Protocol:

  • Select the Correct Waste Container : Use a dedicated, properly labeled container for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid[10].

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1,2-dichloro-4-(2,2-diethoxyethoxy)benzene"[6]. Include the approximate concentration if mixed with other solvents.

  • Accumulation : Keep the waste container closed at all times except when adding waste[5][10]. Store the container in a designated satellite accumulation area within the lab, which should be under the control of the laboratory personnel.

  • Segregation : Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane)[5][6]. Also, avoid mixing it with strong acids, bases, or oxidizers, which could cause violent reactions[6][10].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.

Immediate Spill Response Plan:

  • Alert Personnel : Immediately notify all personnel in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources : If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill : Use an absorbent, inert material such as sand, diatomaceous earth, or a universal binding agent to contain the liquid[2]. Do not use combustible materials like paper towels to absorb large spills.

  • Collection and Disposal : Carefully sweep or shovel the absorbent material into a suitable, labeled container for hazardous waste disposal[8].

  • Decontamination : Clean the affected area thoroughly.

  • Reporting : Report the spill to your institution's EHS department.

Approved Final Disposal Methods

As the generator of the waste, you are legally responsible for it from "cradle to grave." The final disposal must be conducted by a licensed hazardous waste disposal facility. For halogenated organic compounds, the primary and most effective method is high-temperature incineration .

  • Incineration : This method uses controlled, high-temperature combustion to break down the organic molecule into simpler, less toxic compounds like carbon dioxide, water, and hydrogen chloride[11]. The resulting acid gases are then neutralized in a scrubber system.

  • Other Technologies : While methods like treatment with Fenton's reagent can chemically break down halogenated aromatics, these are typically more resource-intensive and less common for bulk waste disposal.

Never attempt to treat or neutralize this type of waste in the laboratory without specific protocols and approval from your EHS department. Evaporation in a fume hood is not a permissible method of disposal[5].

Data Summary Table

ParameterInformationSource
Chemical Class Halogenated Aromatic EtherN/A
Primary Hazards Skin/Eye/Respiratory Irritant, Potential Organ Toxicity, Environmental Hazard[1][2][3][4]
EPA Waste Code Likely D021 (as a chlorinated benzene derivative); potentially F or K-listed depending on source[7]
Required PPE Chemical Goggles, Chemically Resistant Gloves, Lab Coat, Use in Fume Hood[8][9]
Waste Segregation HALOGENATED WASTE ONLY. Do not mix with non-halogenated solvents, acids, or bases.[5][6]
Spill Cleanup Use inert absorbent material (sand, diatomaceous earth).[2]
Approved Disposal High-Temperature Incineration via a licensed hazardous waste facility.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene.

G start Waste Generation (1,2-dichloro-4-(2,2-diethoxyethoxy)benzene) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select Waste Container (Labeled 'Halogenated Waste') ppe->container segregate Step 3: Segregate Waste Is it mixed with non-halogenated solvents? container->segregate yes_mix Incorrect Procedure! Consult EHS Immediately. Do NOT mix. segregate->yes_mix Yes no_mix Correct Procedure: Add to Halogenated Waste Container segregate->no_mix No storage Step 4: Secure & Store Container (Closed Lid, Satellite Accumulation Area) no_mix->storage pickup Step 5: Arrange for Pickup (Contact EHS for disposal) storage->pickup end Final Disposal (High-Temperature Incineration by Licensed Facility) pickup->end

Caption: Disposal workflow for 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichlorobenzene.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorobenzene.
  • Sdfine. (n.d.). 1,2-dichlorobenzene Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1,2-Diethoxybenzene.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,2-Dichlorobenzene.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • New Jersey Department of Health. (n.d.). 1,2-DICHLOROBENZENE HAZARD SUMMARY.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2 Dichlorobenzene | Medical Management Guidelines.
  • Fisher Scientific Chemicals, Inc. (2025, December 21). SAFETY DATA SHEET - 1,4-Diethoxybenzene.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • University of Iowa, Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Health Assessment Document for Chlorinated Benzenes, Final Report.

Sources

A Researcher's Guide to the Safe Handling of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As scientific endeavors push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities become routine. 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene, a halogenated aromatic ether, represents a class of compounds that, while instrumental in research, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of the research environment. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for chlorinated aromatic compounds and ethers.

Understanding the Risks: A Profile of a Dichlorinated Aromatic Ether

While a specific Safety Data Sheet (SDS) for 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene may not be readily available, its structural components—a dichlorinated benzene ring and an ether group—provide a solid basis for risk assessment. Chlorinated aromatic compounds are a class of chemicals recognized for their potential toxicity and environmental persistence.[1][2] Dichlorobenzenes, for instance, can cause irritation to the skin, eyes, and respiratory tract.[3][4][5] Furthermore, some chlorinated solvents have been linked to liver damage and are suspected carcinogens.[6] Ethers, on the other hand, present a significant fire hazard due to their volatility and the potential for peroxide formation.[6][7] Therefore, a cautious and well-informed approach is paramount.

Core Principles of Safe Handling

The safe handling of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene hinges on a multi-layered strategy that prioritizes engineering controls, followed by administrative controls, and finally, the correct use of personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All work involving 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene must be conducted in a certified chemical fume hood.[1] This is crucial for minimizing the inhalation of any volatile components or aerosols that may be generated.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.[8]

Administrative Controls: Safe Work Practices

  • Minimize Quantities: Whenever possible, work with the smallest feasible quantities of the compound to minimize the potential impact of a spill or exposure.

  • Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and that all personnel are trained in their use.[8][9]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection:

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times when handling the compound.[8][10]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[11]

Skin Protection:

  • Gloves: The choice of glove material is critical for adequate protection. For chlorinated solvents, nitrile gloves offer minimal protection and should be used for incidental contact only.[11] For more prolonged handling, consider gloves made of Viton or a polyethylene/ethylene vinyl alcohol (PE/EVAL) laminate, which have shown good resistance to dichlorobenzene.[12] Always consult the glove manufacturer's compatibility charts for specific breakthrough times. Disposable gloves should be replaced immediately if contamination is suspected.[7]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and should be kept fully fastened.

  • Protective Clothing: For larger scale operations or in the event of a significant spill, additional protective clothing, such as a chemical-resistant apron or a full suit, may be necessary.[13][14]

Respiratory Protection:

  • Fume Hood as Primary Control: As stated, all work should be performed in a chemical fume hood to eliminate the need for respiratory protection under normal operating conditions.[1]

  • Respirator Use: In the rare event of a fume hood failure or a large spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary.[8][13] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Operational Plan: A Step-by-Step Guide

1. Preparation and Pre-Handling:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them in the chemical fume hood.

  • Inspect PPE: Check all PPE for any signs of damage before use.

2. Handling and Use:

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.

  • Reactions and Manipulations: Perform all reactions and manipulations within the fume hood. Use appropriate glassware and equipment to prevent spills and breakage.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, followed by soap and water.[1]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill and Emergency Procedures

Small Spill (inside a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to absorb the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area as described above.

Large Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area.[1]

  • Alert: Notify your institution's environmental health and safety (EHS) office and follow their emergency procedures.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Cleanup: Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a large spill.[14]

Disposal Plan: Ensuring Environmental Responsibility

All waste containing 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene must be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Containers: Use designated, clearly labeled, and leak-proof containers for all waste streams (solid and liquid).

  • Labeling: The label should include the words "Hazardous Waste," the full chemical name, and the approximate concentrations of the components.

  • Compatibility: Do not mix incompatible waste streams.

Disposal Procedure:

  • Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials, in the designated hazardous waste container.[1]

  • Storage: Store the waste container in a well-ventilated, designated satellite accumulation area.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations. Chlorinated aromatic compounds often require specialized disposal methods, such as high-temperature incineration.[2]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements start Start: Assess Task & Potential for Exposure low_exposure Low Potential for Exposure (e.g., handling small quantities in a closed system) start->low_exposure moderate_exposure Moderate Potential for Exposure (e.g., open handling in a fume hood) start->moderate_exposure high_exposure High Potential for Exposure (e.g., large volume transfer, potential for splashing) start->high_exposure spill_response Spill or Emergency Response start->spill_response ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves (for incidental contact) low_exposure->ppe_low ppe_moderate Standard PPE: - Chemical Splash Goggles - Lab Coat - Viton or PE/EVAL Gloves moderate_exposure->ppe_moderate ppe_high Enhanced PPE: - Chemical Splash Goggles & Face Shield - Chemical Resistant Apron over Lab Coat - Viton or PE/EVAL Gloves high_exposure->ppe_high ppe_spill Emergency PPE: - Full Suit - Boots - Viton or PE/EVAL Gloves - SCBA or appropriate respirator spill_response->ppe_spill

Caption: PPE selection workflow based on exposure potential.

Conclusion

The responsible use of 1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene in a research setting is achievable through a diligent application of established safety principles. By understanding the potential hazards associated with its structural components, implementing robust engineering and administrative controls, and meticulously following the personal protective equipment and procedural guidelines outlined in this document, researchers can confidently and safely advance their scientific objectives.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • MATERIAL SAFETY DATA SHEET - Para-DICHLOROBENZENE 99%. oxfordlabchem.com.
  • Material Safety Data Sheet - p-Dichlorobenzene. fscimage.fishersci.com.
  • Material Safety Data Sheet - 1,2-Dichlorobenzene MSDS. AGR Enterprises.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • 1,2-dichlorobenzene. Sdfine.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet: 1,2-Dichlorobenzene. Carl ROTH.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Material Safety Data Sheet - 1,2-Dichloroethane. Fisher Scientific.
  • Safety. Chemistry LibreTexts.
  • 1,2-DICHLOROBENZENE HAZARD SUMMARY. NJ.gov.
  • Ethers - Handling and control of exposure. University of St Andrews.
  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.